Product packaging for Bis[4-(2-phenyl-2-propyl)phenyl]amine(Cat. No.:CAS No. 10081-67-1)

Bis[4-(2-phenyl-2-propyl)phenyl]amine

Cat. No.: B154613
CAS No.: 10081-67-1
M. Wt: 405.6 g/mol
InChI Key: UJAWGGOCYUPCPS-UHFFFAOYSA-N
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Description

Bis[4-(2-phenyl-2-propyl)phenyl]amine is a useful research compound. Its molecular formula is C30H31N and its molecular weight is 405.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31N B154613 Bis[4-(2-phenyl-2-propyl)phenyl]amine CAS No. 10081-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline
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InChI

InChI=1S/C30H31N/c1-29(2,23-11-7-5-8-12-23)25-15-19-27(20-16-25)31-28-21-17-26(18-22-28)30(3,4)24-13-9-6-10-14-24/h5-22,31H,1-4H3
Source PubChem
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InChI Key

UJAWGGOCYUPCPS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4
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Molecular Formula

C30H31N
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DSSTOX Substance ID

DTXSID0027721
Record name 4-(2-Phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline
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Molecular Weight

405.6 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals
Record name Benzenamine, 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-
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CAS No.

10081-67-1
Record name 4,4′-Bis(α,α-dimethylbenzyl)diphenylamine
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Record name Benzenamine, 4-(1-methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)-
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Record name Benzenamine, 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-
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Record name 4-(2-Phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline
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Record name 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline
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Record name Bis[4-(2-phenyl-2-propyl)phenyl]amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[4-(2-phenyl-2-propyl)phenyl]amine, also known by its CAS number 10081-67-1 and various synonyms such as 4,4'-bis(α,α-dimethylbenzyl)diphenylamine, is a high-molecular-weight aromatic amine.[1][2] It is a significant industrial chemical, primarily utilized as a highly effective antioxidant and thermal stabilizer in a wide array of polymers, including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, and polyamides.[3][4] Its non-discoloring nature makes it particularly suitable for use in light-colored rubber and plastic products.[3][5] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies, tailored for professionals in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for its key characteristics.

PropertyValueReference
Molecular Formula C30H31N[1][2][6]
Molecular Weight 405.57 g/mol [1][6][7]
Appearance White to gray crystalline powder[4][6]
Melting Point 100-101 °C[5][6]
Boiling Point 535.2 °C at 760 mmHg[6]
Density 1.061 - 1.14 g/cm³[5][6]
Solubility Practically insoluble in water; Soluble in various organic solvents.[5][6]
Water Solubility 6.7 μg/L at 20°C[6]
Flash Point 292 °C[6]
Vapor Pressure 1.58E-11 mmHg at 25°C[6]
LogP 8.155[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]
Rotatable Bond Count 6[6]
Refractive Index 1.607[6]
CAS Number 10081-67-1[1][6]

Synthesis and Purification

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of diphenylamine with α-methylstyrene.[1][7]

Synthesis Experimental Protocol

Materials:

  • Diphenylamine

  • α-Methylstyrene (2-Phenyl-1-propene)

  • Catalyst: A mixture of magnesium chloride (MgCl₂) and anhydrous stannous chloride (SnCl₂)[7]

  • Petroleum ether

  • Methanol

  • Reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel

Procedure: [7]

  • 50.0g of diphenylamine is added to the reaction vessel and heated until it melts.

  • Once completely melted, a mixed catalyst consisting of 1.5g of magnesium chloride and 1.5g of anhydrous stannous chloride is added. The mixture is heated and stirred to ensure homogeneity.

  • 80.5g of α-methylstyrene is then added dropwise over a period of 30 minutes.

  • After the addition is complete, the reaction temperature is maintained at 130-140°C for 1 hour to complete the reaction.

  • Following the reaction, the solution is cooled.

  • A mixed solvent of 140g of petroleum ether and 5g of methanol is added, and the solution is further cooled to 25 ± 2°C to induce crystallization.

  • The crystallized product is collected by filtration.

  • The collected solid is washed with petroleum ether and then with water.

  • The final product is dried at 45°C for 14 hours.

This protocol typically yields a white crystalline product with a purity of over 98%.[7]

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of this compound.

  • ¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in the molecule. While a fully assigned spectrum is not publicly available, data is typically acquired at 400 MHz in deuterated chloroform (CDCl₃). The spectrum is expected to show distinct signals for the aromatic protons on the phenyl rings and the methyl protons of the propyl groups.[1] A representative ¹H NMR spectrum is available through chemical databases.[8]

  • ¹³C NMR: Carbon-13 NMR complements the proton NMR data by providing a count of the carbon atoms in their different electronic environments. A theoretical analysis would predict signals corresponding to the various aromatic and aliphatic carbons, including the quaternary carbons of the 2-phenyl-2-propyl groups and the carbons directly attached to the nitrogen atom.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and for quantitative analysis of this compound.[1] A general reversed-phase HPLC (RP-HPLC) method can be employed.

Illustrative HPLC Method:

  • Column: Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Internal Standard: A suitable internal standard, such as phenacetin, can be used for quantitative analysis.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound by measuring its mass as a function of temperature. This is critical for its application as a high-temperature antioxidant. A TGA curve will show the onset temperature of decomposition, which is a key parameter for its performance evaluation.[1][9]

Antioxidant Mechanism and Evaluation

This compound functions as a radical scavenger, a characteristic of many aromatic amine antioxidants. The nitrogen-hydrogen bond in the amine group is relatively weak and can readily donate a hydrogen atom to a reactive radical (R•), thereby neutralizing it and preventing it from causing oxidative damage to the host material. The resulting aminyl radical is stabilized by resonance over the aromatic rings, making it less reactive and unable to propagate the radical chain reaction.

Antioxidant Action Signaling Pathway

The following diagram illustrates the general mechanism of radical scavenging by an aromatic amine antioxidant.

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Action Radical Reactive Radical (R•) Antioxidant This compound (Ar₂N-H) Radical->Antioxidant Attacks Stabilized_Radical Stabilized Aminyl Radical (Ar₂N•) Antioxidant->Stabilized_Radical Forms Neutral_Molecule Neutralized Molecule (R-H) Antioxidant->Neutral_Molecule Forms

Caption: Radical Scavenging Mechanism of Aromatic Amine Antioxidants.

Experimental Workflow for Antioxidant Activity Assay

The antioxidant activity of this compound can be evaluated using various in vitro assays. The Ferric Reducing Antioxidant Power (FRAP) assay is a common method.[10]

FRAP_Assay_Workflow Start Start: Prepare Reagents Reagent_Prep Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) Start->Reagent_Prep Sample_Prep Prepare Sample Solutions (this compound in a suitable solvent) and Standard Solutions (e.g., FeSO₄) Reagent_Prep->Sample_Prep Reaction Mix Sample/Standard with FRAP Reagent Sample_Prep->Reaction Incubation Incubate at 37°C Reaction->Incubation Measurement Measure Absorbance at 593 nm Incubation->Measurement Analysis Construct Standard Curve and Calculate FRAP Value Measurement->Analysis End End: Report Antioxidant Capacity Analysis->End

References

In-Depth Technical Guide: Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 4-(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline

CAS Number: 10081-67-1

Molecular Formula: C₃₀H₃₁N

Executive Summary

This technical guide provides a comprehensive overview of Bis[4-(2-phenyl-2-propyl)phenyl]amine, a sterically hindered secondary diarylamine. The document details its chemical and physical properties, a robust experimental protocol for its synthesis via Friedel-Crafts alkylation, and an analysis of its primary application as a high-efficacy antioxidant. While the compound is a staple in the polymer and rubber industries for preventing oxidative degradation, this guide also explores its antioxidant mechanism from a chemical standpoint, a process of significant interest in mitigating oxidative stress in biological systems. Currently, there is a lack of published research directly implicating this specific molecule in defined biological signaling pathways relevant to drug development. This guide is intended for researchers, scientists, and professionals in drug development and material science who require detailed technical information on this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its bulky 2-phenyl-2-propyl (cumyl) groups contribute to its low volatility and high stability, making it an effective stabilizer in high-temperature applications.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline[2]
CAS Number 10081-67-1[3]
Molecular Formula C₃₀H₃₁N[3]
Molecular Weight 405.57 g/mol [4]
Appearance White to gray powder/solid[5]
Melting Point 99.0 to 103.0 °C[6]
Boiling Point 535.2 °C at 760 mmHg[5]
Density 1.061 g/cm³[5]
Solubility Practically insoluble in water. Soluble in various organic solvents.[3][7]
Flash Point 292 °C[5]
Purity >98.0% (GC)[6]

Synthesis and Experimental Protocols

The predominant industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of diphenylamine with α-methylstyrene. This electrophilic aromatic substitution reaction is typically catalyzed by an acid catalyst, such as activated clay.[8]

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is based on established methods for the synthesis of 4,4'-bis(α,α-dimethylbenzyl)diphenylamine.[8]

Materials:

  • Diphenylamine (1.0 mol)

  • α-Methylstyrene (2.5 mol, slight excess)

  • Activated Clay (e.g., Montmorillonite KSF), thermally dehydrated (approx. 25g per mol of diphenylamine)

  • Nitrogen gas supply

  • Petroleum ether (for recrystallization)

  • Reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

Procedure:

  • Catalyst Activation: The activated clay is heated at 110-120°C for 2 hours prior to use to remove adsorbed water.

  • Reaction Setup: The reactor is charged with diphenylamine (169 g, 1.0 mol) and the pre-activated clay catalyst (25 g).

  • Inert Atmosphere: The reactor is purged with nitrogen to establish an inert atmosphere.

  • Heating: The mixture is heated to 120-135°C with continuous stirring until the diphenylamine is fully molten.

  • Addition of Alkylating Agent: α-Methylstyrene (295 g, 2.5 mol) is added slowly to the reaction mixture via a dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 120-145°C.

  • Reaction Monitoring: The reaction is allowed to proceed at 120-145°C for an additional 4-6 hours. Progress can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of diphenylamine.

  • Catalyst Removal: Upon completion, the reaction mixture is cooled to below 120°C and the solid catalyst is removed by hot filtration.

  • Purification: The crude product (filtrate) is cooled, which may induce crystallization. The product is then purified by recrystallization from petroleum ether.

  • Isolation and Drying: The recrystallized solid is collected by filtration, washed with a small amount of cold petroleum ether, and dried under vacuum to yield the final product. The expected yield is approximately 82%, with a melting point of around 97-101°C.[8]

Spectroscopic Data

Table 2: Expected Spectroscopic Features for this compound

Spectrum TypeExpected Features
¹H NMR Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm. Protons on the phenyl rings of the cumyl groups and the diphenylamine core will exhibit distinct chemical shifts and coupling patterns (doublets and triplets).Amine Proton (N-H): A broad singlet, typically in the range of δ 5.5-6.0 ppm.Methyl Protons (CH₃): A sharp singlet around δ 1.7 ppm, integrating to 12 protons.
¹³C NMR Aromatic Carbons: Multiple signals in the δ 115-150 ppm region, corresponding to the various substituted and unsubstituted carbons of the phenyl rings.Quaternary Carbons (C(CH₃)₂): A signal around δ 42 ppm.Methyl Carbons (CH₃): A signal in the aliphatic region, typically around δ 31 ppm.
Infrared (IR) N-H Stretch: A sharp to medium band around 3380-3400 cm⁻¹.Aromatic C-H Stretch: Bands above 3000 cm⁻¹.Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).C=C Aromatic Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region.C-N Stretch: A band in the 1350-1250 cm⁻¹ region.

Biological Activity and Relevance

Primary Application: Antioxidant in Material Science

This compound is a highly effective secondary antioxidant, particularly valued for its performance at elevated temperatures in a variety of polymers, including polyolefins, styrenics, and polyamides.[3] Its primary function is to inhibit thermo-oxidative degradation by scavenging free radicals that are formed during polymer processing and end-use. The bulky substituents on the diphenylamine core reduce its volatility and enhance its persistence within the polymer matrix.[3]

Antioxidant Mechanism: Free Radical Scavenging

The antioxidant activity of this diarylamine stems from the ability of the secondary amine (-NH-) group to donate its hydrogen atom to a reactive free radical (R•), such as a peroxy radical (ROO•), which is a key species in oxidative chain reactions. This process, known as hydrogen atom transfer (HAT), neutralizes the reactive radical and terminates the degradation cycle. The resulting diarylaminyl radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to propagate the radical chain.

Relevance to Drug Development and Cell Signaling

Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are therefore a major focus of therapeutic research.

While this compound itself is not used as a pharmaceutical, its core diarylamine structure and radical-scavenging mechanism are relevant to the design of novel antioxidant drugs. However, there is currently no specific, published research detailing the interaction of this compound with known biological signaling pathways. General studies on some heterocyclic aromatic amines have indicated potential for in vitro genotoxicity, including the induction of DNA strand breaks and cell transformation, but these studies do not involve this specific compound or elucidate a precise signaling mechanism.[7] Therefore, its role in a drug development context remains hypothetical and would require extensive toxicological and efficacy studies.

Mandatory Visualizations

Synthesis Workflow

G diphenylamine Diphenylamine reactor Reaction Vessel (120-145°C, 4-6h) diphenylamine->reactor amethylstyrene α-Methylstyrene amethylstyrene->reactor catalyst Activated Clay (Catalyst) catalyst->reactor filtration Hot Filtration reactor->filtration Remove Catalyst recrystallization Recrystallization (Petroleum Ether) filtration->recrystallization Crude Product final_product This compound recrystallization->final_product Purified Product

Caption: Friedel-Crafts alkylation synthesis workflow.

Antioxidant Mechanism

G cluster_0 Oxidative Chain Reaction cluster_1 Intervention by Antioxidant Polymer Polymer Chain (PH) PeroxyRadical Peroxy Radical (POO•) (Reactive) Polymer->PeroxyRadical Oxidation Degradation Degraded Polymer (P-OH) + Another Radical (PO•) PeroxyRadical->Degradation Chain Propagation StableRadical Stable Aminyl Radical (Ar₂N•) (Unreactive) PeroxyRadical->StableRadical H-Atom Donation Antioxidant Diarylamine (Ar₂NH) Neutralized Hydroperoxide (POOH) (Non-radical)

Caption: Free radical scavenging by diarylamine antioxidant.

Oxidative Stress and Antioxidant Intervention

G cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Damage Oxidative Damage (Leads to Cell Dysfunction/Death) ROS->Damage Attacks Neutralized Neutralized Species ROS->Neutralized Scavenging Cell Cellular Components (DNA, Lipids, Proteins) Antioxidant Antioxidant (e.g., Diarylamine)

Caption: Conceptual role of antioxidants in mitigating oxidative stress.

References

A Technical Guide to Bis[4-(2-phenyl-2-propyl)phenyl]amine (CAS 10081-67-1): Properties, Synthesis, and Potential for Antioxidant Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis[4-(2-phenyl-2-propyl)phenyl]amine, also known as 4,4'-bis(α,α-dimethylbenzyl)diphenylamine, is a sterically hindered diarylamine with established applications as an antioxidant in the polymer and rubber industries. Its chemical structure suggests potential for broader applications, including in the realm of biological antioxidants. This technical guide provides a comprehensive overview of its known chemical and physical properties, detailed potential synthesis methodologies, and standardized protocols for evaluating its antioxidant capacity. While its biological activity and mechanism of action remain largely unexplored in publicly available scientific literature, this document serves as a foundational resource for researchers interested in investigating the potential of this molecule in drug development and other life science applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for the design of experimental studies.

PropertyValueReference(s)
CAS Number 10081-67-1[1]
Molecular Formula C₃₀H₃₁N[1][2]
Molecular Weight 405.58 g/mol [1][3]
Appearance White to gray powder or crystals[1][3]
Melting Point 100-101 °C[1][3]
Boiling Point 535.2 °C at 760 mmHg[1]
Density 1.061 - 1.14 g/cm³[1][3]
Solubility Practically insoluble in water. Soluble in various organic solvents.[1][3]
Vapor Pressure 1.58E-11 mmHg at 25°C[1]
Flash Point 292 °C[1]
Refractive Index 1.607[1]
LogP 8.155[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 6[1]

Synthesis Methodologies

The synthesis of this compound is primarily achieved through Friedel-Crafts alkylation. An alternative, more modern approach could involve a Buchwald-Hartwig amination.

Friedel-Crafts Alkylation (Established Method)

This is the traditional and industrially significant method for synthesizing the target compound.[4] It involves the electrophilic aromatic substitution of diphenylamine with α-methylstyrene in the presence of a Lewis acid catalyst.

Experimental Protocol (General):

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, charge diphenylamine and a suitable solvent (e.g., toluene or excess α-methylstyrene).

  • Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a solid acid catalyst like a zeolite, to the mixture while maintaining a controlled temperature.[5][6]

  • Reactant Addition: Gradually add α-methylstyrene to the reaction mixture. The reaction is typically exothermic, and the temperature should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding water or a dilute acid. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound.

G diphenylamine Diphenylamine reaction_vessel Reaction Vessel (Solvent) diphenylamine->reaction_vessel alpha_methylstyrene α-Methylstyrene alpha_methylstyrene->reaction_vessel lewis_acid Lewis Acid Catalyst (e.g., AlCl₃) lewis_acid->reaction_vessel workup Quenching & Extraction reaction_vessel->workup Reaction product This compound purification Recrystallization workup->purification purification->product

Friedel-Crafts Alkylation Workflow

Buchwald-Hartwig Amination (Potential Alternative)

This palladium-catalyzed cross-coupling reaction offers a modern and potentially more versatile route to diarylamines, although it has not been specifically reported for this compound.[4][7] It would involve the coupling of 4-(2-phenyl-2-propyl)aniline with 1-bromo-4-(2-phenyl-2-propyl)benzene.

Experimental Protocol (General):

  • Precursors: This multi-step approach would first require the synthesis of 4-(2-phenyl-2-propyl)aniline and 1-bromo-4-(2-phenyl-2-propyl)benzene.[4]

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), combine an aryl halide (1-bromo-4-(2-phenyl-2-propyl)benzene), an amine (4-(2-phenyl-2-propyl)aniline), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in a suitable anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture, dilute it with a solvent like ethyl acetate, and filter it through a pad of celite. Wash the filtrate with water and brine, then dry it over an anhydrous salt.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

G aryl_halide 1-bromo-4-(2-phenyl-2-propyl)benzene reaction_vessel Inert Atmosphere (Anhydrous Solvent) aryl_halide->reaction_vessel amine 4-(2-phenyl-2-propyl)aniline amine->reaction_vessel catalyst Pd Catalyst & Ligand catalyst->reaction_vessel base Base (e.g., NaOtBu) base->reaction_vessel workup Filtration & Extraction reaction_vessel->workup Coupling Reaction product This compound purification Column Chromatography workup->purification purification->product

Buchwald-Hartwig Amination Workflow

Evaluation of Antioxidant Activity

While this compound is used as an industrial antioxidant, its biological antioxidant potential is not well-documented. The following are standard in vitro assays that can be employed to quantify its antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[8][9]

Experimental Protocol:

  • Solution Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Keep this solution in the dark.[10]

    • Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., Ascorbic acid or Trolox) in the same solvent.[10]

  • Reaction:

    • In a 96-well microplate or cuvettes, add a specific volume of each dilution of the test compound or control.

    • Add an equal volume of the DPPH working solution to each well/cuvette and mix thoroughly.[10]

    • Include a blank containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate/cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).[10]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[8]

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula:

    • % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[11][12]

Experimental Protocol:

  • ABTS•⁺ Generation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[11]

  • Working Solution Preparation:

    • Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Reaction:

    • Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).

    • In a 96-well microplate, add a small volume of each dilution.

    • Add the ABTS•⁺ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

G compound This compound in_vitro_assays In Vitro Antioxidant Assays (DPPH, ABTS, etc.) compound->in_vitro_assays Initial Screening cell_based_assays Cell-Based Assays (e.g., ROS measurement) in_vitro_assays->cell_based_assays Confirmation in Biological Systems mechanism_studies Mechanism of Action Studies cell_based_assays->mechanism_studies Elucidation of Pathway in_vivo_studies In Vivo Animal Models mechanism_studies->in_vivo_studies Preclinical Evaluation drug_development Potential for Drug Development in_vivo_studies->drug_development

General Workflow for Antioxidant Drug Discovery

Potential Signaling Pathways and Drug Development Applications

To date, there is a notable lack of published research on the specific biological activities of this compound and its interactions with cellular signaling pathways. As a diarylamine antioxidant, its primary mechanism of action is likely radical scavenging, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.

For drug development professionals, this compound represents an unexplored chemical entity. Its high lipophilicity suggests it may readily cross cell membranes, a desirable property for targeting intracellular oxidative stress. Future research could focus on:

  • Cellular Antioxidant Activity: Investigating its ability to mitigate oxidative stress in various cell lines (e.g., neuronal cells, hepatocytes) challenged with pro-oxidants.

  • Anti-inflammatory Properties: As oxidative stress and inflammation are closely linked, exploring its potential to modulate inflammatory pathways (e.g., NF-κB, MAPK signaling).

  • Cytotoxicity and Safety Profile: Establishing its in vitro and in vivo toxicity to determine a therapeutic window.

  • Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound is a well-characterized compound with established industrial use as an antioxidant. This technical guide provides the foundational knowledge of its chemical properties and synthesis. While its potential in a biological or pharmaceutical context is currently undefined, the provided experimental protocols for antioxidant screening can serve as a starting point for researchers. The significant gap in the literature regarding its biological activity presents an opportunity for novel research into the potential therapeutic applications of this and related sterically hindered diarylamines. Further investigation is warranted to unlock the full potential of this molecule in the fields of drug discovery and development.

References

Synthesis of Bis[4-(2-phenyl-2-propyl)phenyl]amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis[4-(2-phenyl-2-propyl)phenyl]amine, also known by synonyms such as 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine and the trade name Antioxidant HS-911, is a highly effective, non-toxic, and non-discoloring aromatic amine antioxidant.[1][2] Its chemical structure, characterized by a central diphenylamine core with bulky 2-phenyl-2-propyl (cumyl) groups at the para positions of each phenyl ring, imparts significant steric hindrance. This feature is crucial for its function as a stabilizer in various materials, including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, and polyamides, protecting them against thermal and oxidative degradation.[1] This technical guide provides an in-depth overview of the primary synthesis of this compound from diphenylamine, targeting researchers, scientists, and professionals in drug development and material science.

Primary Synthetic Route: Friedel-Crafts Alkylation

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts alkylation of diphenylamine with α-methylstyrene (also known as 2-phenyl-1-propene or isopropenylbenzene).[3][4] This reaction is an electrophilic aromatic substitution where the electron-rich aromatic rings of diphenylamine are alkylated by the cumyl carbocation generated from α-methylstyrene in the presence of a Lewis acid catalyst.

Reaction Mechanism

The synthesis proceeds through a stepwise mechanism:

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a mixture of MgCl₂ and SnCl₂) interacts with α-methylstyrene. This interaction polarizes the double bond of the alkene, leading to the formation of a stable tertiary carbocation, the 2-phenyl-2-propyl cation (cumyl carbocation).[3]

  • Electrophilic Attack: The diphenylamine molecule, activated by the electron-donating amine bridge, acts as a nucleophile. The electron-rich phenyl rings attack the cumyl carbocation. The substitution occurs preferentially at the para-positions (C4 and C4') due to the ortho-para directing nature of the amine group and steric hindrance at the ortho-positions.[3] This step forms a resonance-stabilized intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the mono-alkylated product, 4-(2-phenyl-2-propyl)diphenylamine.

  • Second Alkylation: The mono-alkylated product undergoes a second Friedel-Crafts alkylation under the same conditions to yield the desired this compound.

Careful optimization of reaction parameters is crucial to maximize the yield of the di-substituted product and minimize the formation of mono-alkylated diphenylamine and other byproducts.[3]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from diphenylamine and α-methylstyrene.

Materials and Equipment:

  • Diphenylamine

  • α-Methylstyrene (2-Phenyl-1-propene)

  • Magnesium chloride (MgCl₂)

  • Anhydrous stannous chloride (SnCl₂)

  • Petroleum ether

  • Methanol

  • Reaction vessel equipped with a stirrer and reflux condenser

  • Heating mantle

  • Dropping funnel

  • Crystallization vessel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, 50.0 g of diphenylamine is added and heated until it melts.

  • Catalyst Addition: Once the diphenylamine is completely melted, a mixed catalyst prepared from 1.5 g of magnesium chloride and 1.5 g of anhydrous stannous chloride is added. The mixture is heated and stirred to ensure homogeneity.[4]

  • Addition of Alkylating Agent: While maintaining the temperature, 80.5 g of α-methylstyrene is added dropwise over a period of 30 minutes.[4]

  • Reaction: After the addition is complete, the reaction temperature is controlled at 130-140°C, and the reaction is allowed to proceed for 1 hour.[4]

  • Cooling and Crystallization: Upon completion of the reaction, the reaction mixture is cooled. A mixed solvent of 140 g of petroleum ether and 5 g of methanol is then added, and the solution is further cooled to 25 ± 2°C to induce crystallization.[4]

  • Purification: The crystallized product is collected by filtration. The crystals are washed sequentially with petroleum ether and water.

  • Drying: The final product is dried at 45°C for 14 hours to yield white crystals of this compound.[4]

Quantitative Data

The following table summarizes the quantitative data obtained from the described experimental protocol.

ParameterValueReference
Yield85%[4]
Purity98.24%[4]
AppearanceWhite crystals[4]
Molecular FormulaC₃₀H₃₁N[4]
Molecular Weight405.57 g/mol [4]

Alternative Synthetic Routes

While Friedel-Crafts alkylation is the predominant method, other synthetic strategies could theoretically be employed, though they are generally less atom-economical.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction could be used to form the C-N bonds. For instance, 4-(2-phenyl-2-propyl)aniline could be coupled with 1-bromo-4-(2-phenyl-2-propyl)benzene. However, this approach necessitates the prior synthesis of two different substituted precursors.[3]

Visualizations

Synthetic Workflow

Synthesis_Workflow diphenylamine Diphenylamine reaction_vessel Reaction at 130-140°C diphenylamine->reaction_vessel alpha_methylstyrene α-Methylstyrene alpha_methylstyrene->reaction_vessel catalyst Lewis Acid Catalyst (e.g., MgCl₂/SnCl₂) catalyst->reaction_vessel crystallization Crystallization (Petroleum Ether/Methanol) reaction_vessel->crystallization filtration_washing Filtration & Washing crystallization->filtration_washing drying Drying at 45°C filtration_washing->drying final_product This compound drying->final_product

Caption: Synthetic workflow for this compound.

Reaction Mechanism Overview

Reaction_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_second_alkylation Second Alkylation a_ms α-Methylstyrene carbocation Cumyl Carbocation (Electrophile) a_ms->carbocation + Lewis Acid lewis_acid Lewis Acid dpa Diphenylamine arenium_ion Arenium Ion (Intermediate) dpa->arenium_ion + Cumyl Carbocation mono_product Mono-alkylated Product arenium_ion->mono_product - H+ mono_product2 Mono-alkylated Product final_product This compound mono_product2->final_product + Cumyl Carbocation - H+

Caption: Overview of the Friedel-Crafts alkylation mechanism.

References

Molecular weight and formula of Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Bis[4-(2-phenyl-2-propyl)phenyl]amine is an aromatic amine with significant industrial applications, primarily as an antioxidant. Its chemical structure, characterized by a central amine group bonded to two phenyl rings substituted with 2-phenyl-2-propyl groups, dictates its chemical properties and reactivity.

ParameterValueSource
Molecular Formula C₃₀H₃₁N[1][2][3][4]
Molecular Weight 405.57 g/mol [3][4][5]
CAS Number 10081-67-1[1][6]
Appearance White to gray powder/crystals[1]
Melting Point ~100-101 °C[1][7]
Solubility Practically insoluble in water. Soluble in various organic solvents.[1][7]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of diphenylamine .[6][8] This well-established method offers an efficient pathway to form the necessary carbon-carbon bonds on the aromatic rings of the diphenylamine starting material.

Synthesis Workflow

G diphenylamine Diphenylamine reaction_vessel Reaction Vessel diphenylamine->reaction_vessel alpha_methylstyrene α-Methylstyrene (2-Phenylpropene) alpha_methylstyrene->reaction_vessel lewis_acid Lewis Acid Catalyst (e.g., AlCl₃) lewis_acid->reaction_vessel workup Aqueous Workup & Purification reaction_vessel->workup Alkylation product This compound workup->product Isolation

Caption: Friedel-Crafts Alkylation Synthesis Workflow.

Industrial Applications and Mechanism of Action

This compound is extensively used as an antioxidant in the rubber and polymer industries.[1][3][7][9] It effectively protects materials such as polyolefins, styrenics, polyols, and polyamides from thermal degradation.[3]

The antioxidant activity of this aromatic amine stems from its ability to donate a hydrogen atom from the amine group to neutralize reactive radical species, such as peroxyl radicals. This action terminates the auto-oxidative chain reactions that lead to material degradation. The resulting radical of this compound is stabilized by resonance, rendering it less reactive.

Antioxidant Mechanism

G cluster_0 Oxidative Stress cluster_1 Antioxidant Action ROO Peroxyl Radical (ROO•) Amine This compound (Ar₂NH) ROO->Amine Radical Attack ROOH Hydroperoxide (ROOH) ROO->ROOH Neutralization Amine_Radical Stabilized Amine Radical (Ar₂N•) Amine->Amine_Radical H• Donation

Caption: Radical Scavenging by Aromatic Amine Antioxidant.

Potential in Drug Development and Life Sciences

While the primary application of this compound is industrial, the broader class of diphenylamine derivatives has been investigated for various pharmacological activities. Studies on related compounds suggest potential for anti-inflammatory, antimicrobial, and other biological effects. However, specific research on the drug development applications of this compound is limited. Its antioxidant properties suggest a potential, yet largely unexplored, role in mitigating oxidative stress-related pathologies.

Safety and Handling

This compound may cause an allergic skin reaction and is considered to have long-lasting harmful effects on aquatic life.[10] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.[10] For detailed safety information, refer to the material safety data sheet (MSDS).

Hazard StatementGHS Code
May cause an allergic skin reactionH317
May cause long lasting harmful effects to aquatic lifeH413

References

An In-depth Technical Guide to the Solubility of Bis[4-(2-phenyl-2-propyl)phenyl]amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bis[4-(2-phenyl-2-propyl)phenyl]amine (also known as N,N'-bis(4-cumylphenyl)amine or Antioxidant 445), a high-performance antioxidant commonly used in the polymer and lubricant industries. Understanding its solubility characteristics in various organic solvents is crucial for its effective application, formulation, and process design. This document presents available quantitative solubility data, a detailed experimental protocol for solubility determination, and visualizations of the experimental workflow and factors influencing solubility.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For a largely non-polar molecule like this compound, higher solubility is generally expected in non-polar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents. It is important to note that the temperature at which these measurements were taken was not specified in the source material.

SolventChemical FormulaSolubility ( g/100 mL)
AcetoneC₃H₆O40.8
Methyl Ethyl Ketone (MEK)C₄H₈O41.2
TolueneC₇H₈32.8
CyclohexaneC₆H₁₂3.5
HeptaneC₇H₁₆0.7
HexaneC₆H₁₄0.7
MethanolCH₄O0.7
WaterH₂OInsoluble

Disclaimer: The temperature for the quantitative data presented above is not specified in the available literature. Solubility is highly temperature-dependent, and this data should be used as a general guideline. For precise applications, it is recommended to determine the solubility at the specific temperature of interest using the experimental protocol outlined below.

Qualitative assessments indicate that this compound is also soluble in benzene and chloroform.

Experimental Protocol: Determination of Solubility via the Isothermal Gravimetric Method

This section details a standard laboratory procedure for determining the solubility of this compound in an organic solvent at a specific temperature. The isothermal gravimetric method is a reliable and widely used technique for generating accurate solubility data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker or water bath with temperature control (e.g., ±0.1 °C)

  • Analytical balance (readable to ±0.0001 g)

  • Glass vials or flasks with airtight seals

  • Magnetic stir bars and stir plate (optional)

  • Syringe with a solvent-resistant filter (e.g., PTFE, 0.45 µm pore size)

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven

  • Desiccator

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The equilibration time may vary depending on the solvent and temperature.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately pass the solution through a syringe filter into a pre-weighed (tared) evaporating dish. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the total mass of the evaporating dish and the filtered solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the melting point of this compound, which is approximately 99-105 °C, is recommended). The evaporation can also be carried out under reduced pressure to minimize thermal stress on the compound.

    • Continue drying until a constant mass of the residue (the dissolved this compound) is achieved.

    • Cool the evaporating dish in a desiccator to room temperature and weigh it accurately.

  • Calculation of Solubility:

    • Calculate the mass of the solvent by subtracting the mass of the dry residue from the total mass of the solution.

    • The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

    • Solubility ( g/100 g solvent): (Mass of residue / Mass of solvent) x 100

    • To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sample1 Withdraw supernatant prep2->sample1 sample2 Filter to remove undissolved solids sample1->sample2 analysis1 Weigh filtered solution sample2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh dry residue analysis2->analysis3 calc1 Calculate mass of solvent and solute analysis3->calc1 calc2 Determine solubility calc1->calc2

Caption: Experimental workflow for determining solubility using the isothermal gravimetric method.

Factors Affecting Solubility

factors_affecting_solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of this compound solute_polarity Molecular Polarity (Non-polar) solute_polarity->solubility solute_mw Molecular Weight solute_mw->solubility solute_structure Molecular Structure solute_structure->solubility solvent_polarity Polarity ('Like dissolves like') solvent_polarity->solubility solvent_h_bonding Hydrogen Bonding Capacity solvent_h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (significant for gases) pressure->solubility

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

An In-depth Technical Guide on the Crystal Structure and Properties of Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis[4-(2-phenyl-2-propyl)phenyl]amine, a sterically hindered diarylamine, is a compound of significant industrial interest, primarily utilized as an antioxidant. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its general biological activities as a radical scavenger. While the specific crystallographic data from the primary literature could not be accessed for this report, this guide consolidates available information to serve as a valuable resource for researchers.

Chemical and Physical Properties

This compound is a white to grayish powder with the molecular formula C30H31N. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
Molecular Formula C30H31N
Molecular Weight 405.58 g/mol
CAS Number 10081-67-1
Appearance White to gray powder
Melting Point 98-101 °C
Boiling Point 535.2 °C at 760 mmHg
Density 1.06 g/cm³
Solubility Insoluble in water

Crystallographic Data

A study reporting the crystal structure of this compound, titled "Crystal structure of bis(4-(2-phenylpropan-2-yl)phenyl)amine, C30H31N," was published by Limin Wang in Zeitschrift für Kristallographie - New Crystal Structures. Unfortunately, the full text of this publication, containing detailed crystallographic data such as unit cell parameters, bond lengths, and bond angles, was not publicly accessible at the time of this report's compilation. Therefore, a detailed table of its crystal structure parameters cannot be provided.

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of diphenylamine with 2-phenylpropene (α-methylstyrene) in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation

Materials:

  • Diphenylamine

  • 2-Phenylpropene (α-methylstyrene)

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Solvent for recrystallization (e.g., ethanol, hexane)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with diphenylamine and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: The Lewis acid catalyst (e.g., AlCl₃) is added portion-wise to the stirred solution at 0 °C.

  • Addition of Alkylating Agent: 2-Phenylpropene is dissolved in the anhydrous solvent and added dropwise to the reaction mixture from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is quenched by slowly pouring the mixture over crushed ice and water, followed by the addition of concentrated HCl to neutralize the catalyst.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with a saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification diphenylamine Diphenylamine reaction_mixture Reaction Mixture in Anhydrous Solvent diphenylamine->reaction_mixture phenylpropene 2-Phenylpropene phenylpropene->reaction_mixture catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->reaction_mixture friedel_crafts Friedel-Crafts Alkylation reaction_mixture->friedel_crafts quenching Quenching (Ice/Water/HCl) friedel_crafts->quenching extraction Solvent Extraction quenching->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration purification Recrystallization concentration->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Specific signaling pathways for this compound are not well-documented in the scientific literature. However, as a member of the diarylamine class of compounds, its biological activity is primarily attributed to its antioxidant and radical-scavenging properties.

General Antioxidant Mechanism of Diarylamines

Diarylamines function as chain-breaking antioxidants. They can donate a hydrogen atom from the N-H group to lipid peroxyl radicals, thereby interrupting the propagation cycle of lipid peroxidation. This process is crucial in protecting cells from oxidative damage caused by reactive oxygen species (ROS). The resulting diarylaminyl radical is relatively stable and less reactive, preventing further radical chain reactions.

Some studies on other diarylamines have suggested their potential to inhibit ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This highlights the therapeutic potential of this class of compounds in diseases associated with oxidative stress.

G General Antioxidant Mechanism of Diarylamines ROS Reactive Oxygen Species (ROS) Lipid Polyunsaturated Fatty Acid ROS->Lipid initiates Lipid_Peroxidation Lipid Peroxidation Cascade Lipid->Lipid_Peroxidation leads to Cell_Damage Cellular Damage Lipid_Peroxidation->Cell_Damage causes Stable_Radical Stabilized Diarylaminyl Radical Lipid_Peroxidation->Stable_Radical generates Diarylamine This compound (Diarylamine Antioxidant) Diarylamine->Lipid_Peroxidation donates H• to peroxyl radicals Diarylamine->Cell_Damage prevents

Caption: Antioxidant action of diarylamines against ROS-induced damage.

Conclusion

This compound is a compound with well-established synthetic routes and important industrial applications as an antioxidant. While detailed crystallographic information remains to be fully consolidated in the public domain, its chemical properties and the general biological activities of the diarylamine class provide a strong foundation for its further investigation and application in materials science and potentially in the pharmaceutical field as a lead structure for the development of novel antioxidant therapies. Future work should focus on obtaining and analyzing the single-crystal X-ray diffraction data to provide a complete structural characterization of this important molecule.

An In-depth Technical Guide to the Thermal Stability and Degradation of Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[4-(2-phenyl-2-propyl)phenyl]amine, also known commercially as Antioxidant 445 or Naugard 445, is a high-performance aromatic amine antioxidant.[1][2] Its primary function is to protect polymeric materials from thermal degradation during high-temperature processing and long-term use.[3][4] This technical guide provides a comprehensive overview of its thermal stability and degradation profile, including key thermal properties, detailed experimental protocols for thermal analysis, and an exploration of its degradation pathways. This information is crucial for researchers and professionals in materials science and drug development who utilize or are developing applications for this compound.

Core Properties

This compound is a white to off-white powder or granular solid with a high melting point and low volatility.[1][5] These properties make it an effective stabilizer in a variety of polymers, including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, and polyamides.[2][6] It exhibits a synergistic effect when combined with other types of antioxidants, such as phenolics and phosphites, enhancing the overall stability of the material.[1][5]

Quantitative Thermal Data

The thermal stability of this compound has been characterized by several key parameters. The following table summarizes the available quantitative data from various sources.

PropertyValueSource(s)
Melting Point 98-100 °C[1][5]
100 °C[7]
101 °C[3]
Boiling Point 535.2 °C (Predicted)[6][7]
Flash Point 277 °C[1][5]
292 °C[7]
Thermogravimetric Analysis (TGA)
5% Weight Loss (TGA 5%)305 °C[8]
306 °C[2][5]
10% Weight Loss (TGA 10%)321 °C[2][5]
50% Weight Loss (TGA 50%)346 °C[8]
363 °C[2][5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the thermal properties of this compound. The following methodologies are based on established ASTM and ISO standards for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere. This protocol is based on the principles outlined in ASTM E1131 and ISO 11358.[1][2][6][8][9]

Instrumentation: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance, a programmable furnace, and a gas-purging system.

Procedure:

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • The TGA furnace is purged with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to eliminate oxidative effects.[6]

    • The instrument is programmed to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[1][8]

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • The onset temperature of decomposition.

    • The temperatures at which specific percentages of mass loss occur (e.g., 5%, 10%, 50%).

    • The final residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow into or out of a sample as a function of temperature. This protocol is based on the principles outlined in ASTM D3418.[10]

Instrumentation: A calibrated differential scanning calorimeter with a programmable furnace and a cooling system.

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

    • The instrument is programmed with a temperature profile, which typically includes:

      • An initial isothermal period at ambient temperature.

      • A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.

      • A cooling ramp back to ambient temperature.

      • A second heating ramp to observe any changes in thermal behavior after the initial melt and recrystallization.

  • Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify and quantify:

    • The melting point (Tm), determined as the peak temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHm), calculated from the area of the melting peak.

    • The glass transition temperature (Tg), if applicable.

Visualizations

Experimental Workflow for Thermal Analysis```dot

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Analysis start Start weigh_sample Accurately weigh 5-10 mg of sample start->weigh_sample place_in_pan Place in TGA/DSC pan weigh_sample->place_in_pan load_sample Load sample and reference pans place_in_pan->load_sample purge_gas Purge with inert gas (e.g., Nitrogen) load_sample->purge_gas program_temp Program temperature profile (heating rate) purge_gas->program_temp run_analysis Initiate thermal analysis run program_temp->run_analysis record_data Continuously record mass change (TGA) or heat flow (DSC) run_analysis->record_data generate_curve Generate TGA/DSC curve record_data->generate_curve determine_properties Determine key thermal properties (decomposition temp, melting point) generate_curve->determine_properties end End determine_properties->end

Caption: Generalized Thermal Degradation Pathway for Aromatic Amine Antioxidants.

Degradation Mechanism

The primary role of this compound as a thermal stabilizer is to interrupt the auto-oxidation cycle of the polymer it is protecting. This is achieved through its ability to donate a hydrogen atom from the amine group to reactive radical species, thereby neutralizing them and preventing further degradation of the polymer chains.

The degradation of the antioxidant itself is a consequence of this protective mechanism. Under thermal stress, the N-H bond in the diphenylamine moiety can cleave, forming a stabilized aminyl radical. This radical can then participate in a series of reactions, including scavenging other radicals, which ultimately leads to the formation of more stable, non-radical species.

At very high temperatures, further fragmentation of the molecule can occur, leading to the formation of a variety of smaller volatile compounds and a non-volatile char residue. The specific nature of these degradation products would depend on the precise temperature, atmosphere, and the presence of other chemical species. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required for a detailed identification of these products. [11][12][13]

Conclusion

This compound is a highly effective thermal stabilizer with a well-defined thermal stability profile. The quantitative data and experimental protocols presented in this guide provide a solid foundation for its application and further research. While the specific degradation pathways are complex and require further investigation, the generalized mechanism highlights its function as a radical scavenger. This in-depth understanding of its thermal behavior is critical for optimizing its use in various applications and for the development of new and improved stabilized materials.

References

Spectroscopic Profile of Bis[4-(2-phenyl-2-propyl)phenyl]amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis[4-(2-phenyl-2-propyl)phenyl]amine (CAS No: 10081-67-1), a compound of significant interest as an antioxidant and stabilizer in various industrial applications. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presents it in a structured format, and outlines the general experimental protocols for these analytical techniques.

Compound Information

PropertyValue
IUPAC Name 4-(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline
Molecular Formula C₃₀H₃₁N
Molecular Weight 405.58 g/mol
Appearance White to gray powder
Melting Point 100 °C

Spectroscopic Data Summary

Mass Spectrometry (MS)
ParameterValue
Molecular Ion [M]⁺ (m/z) 405.0[1]
Exact Mass 405.245649993[2]

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 405.0, which is consistent with its molecular formula C₃₀H₃₁N[1].

Infrared (IR) Spectroscopy

While a detailed list of vibrational frequencies is not available, the IR spectrum is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)3350-3310[3]
C-H Stretch (aromatic)> 3000
C-H Stretch (aliphatic)< 3000
C=C Stretch (aromatic)1600-1400
C-N Stretch (aromatic amine)1335-1250[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is typically acquired at 400 MHz in a deuterated chloroform (CDCl₃) solvent.[1]

A complete, publicly available, and assigned ¹H NMR spectrum with chemical shifts, multiplicities, and coupling constants is not readily found in the searched literature.[1] However, the expected spectrum would feature distinct signals corresponding to the aromatic protons on the phenyl rings, the methyl protons of the propyl groups, and the N-H proton.

Proton TypeExpected Chemical Shift (δ, ppm)
Aromatic Protons (Ar-H)6.0 - 9.5[4]
N-H Proton3.0 - 5.0 (for aromatic amines)[5]
Methyl Protons (-CH₃)~1.7 (estimated for cumyl group)

Similar to the ¹H NMR data, a detailed public spectrum with peak assignments for this compound is not available in the searched results.[1] A theoretical analysis would predict a series of signals corresponding to the various aromatic and aliphatic carbons.

Carbon TypeExpected Chemical Shift (δ, ppm)
Aromatic Carbons (C-N)140 - 150
Aromatic Carbons110 - 140
Quaternary Carbon (-C(CH₃)₂)40 - 50
Methyl Carbons (-CH₃)20 - 30[4]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not widely published. The following are general, standard procedures for obtaining NMR, IR, and MS data for solid aromatic amine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, which results in a spectrum of singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

For a solid sample like this compound, several methods can be employed:

  • KBr Pellet Method:

    • A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • The mixture is then compressed under high pressure in a die to form a transparent pellet.

    • The pellet is placed in the sample holder of an FTIR spectrometer for analysis.

  • Thin Solid Film Method:

    • A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride).

    • A drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).

    • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after being dissolved in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, which would likely cause fragmentation. "Softer" ionization techniques like ESI or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the observation of the molecular ion. Aromatic compounds are known to produce stable molecular ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Direct Insertion or Dissolution Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR 1H & 13C NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Antioxidant Mechanism of Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis[4-(2-phenyl-2-propyl)phenyl]amine, a sterically hindered aromatic amine, is a highly effective and widely utilized antioxidant in the polymer industry. Commercially known by trade names such as Naugard 445, it provides exceptional thermal stability to a variety of polymers, including polyolefins, styrenics, polyols, hot melt adhesives, and polyamides.[1][2][3] This technical guide delineates the core antioxidant mechanism of this compound, focusing on its radical scavenging activity. While specific quantitative data for this molecule is not extensively available in public literature, this guide presents analogous data from closely related diarylamine antioxidants to provide a comprehensive understanding of its function. Detailed experimental protocols for evaluating antioxidant performance are also provided, alongside visualizations of the key chemical pathways and experimental workflows.

Core Antioxidant Mechanism: Radical Scavenging via Hydrogen Atom Transfer

The primary antioxidant function of this compound is to inhibit the auto-oxidation of polymers by acting as a radical scavenger. Polymer degradation is a free-radical chain reaction initiated by heat, UV light, or mechanical stress, which generates highly reactive radical species, most notably peroxyl radicals (ROO•).

The core mechanism of this compound involves the donation of a hydrogen atom from its secondary amine group to a peroxyl radical. This process, known as Hydrogen Atom Transfer (HAT), neutralizes the highly reactive peroxyl radical, converting it into a more stable hydroperoxide (ROOH). In turn, the this compound molecule is transformed into a resonance-stabilized aminyl radical.

The key to the high efficiency of this antioxidant lies in the stability of the resulting aminyl radical. The bulky 4-(2-phenyl-2-propyl) substituents on the phenyl rings provide significant steric hindrance, which protects the radical center from further reactions that could propagate the oxidation chain. Furthermore, the unpaired electron on the nitrogen atom is delocalized across the aromatic rings, further enhancing its stability. This stable aminyl radical can then participate in terminating the chain reaction by reacting with another radical species.

Antioxidant Mechanism cluster_initiation Polymer Oxidation Initiation cluster_propagation Chain Propagation cluster_inhibition Inhibition by this compound (Ar2NH) cluster_termination Chain Termination Polymer (RH) Polymer (RH) Alkyl Radical (R•) Alkyl Radical (R•) Polymer (RH)->Alkyl Radical (R•) Heat, UV, Stress Peroxyl Radical (ROO•) Peroxyl Radical (ROO•) Alkyl Radical (R•)->Peroxyl Radical (ROO•) + O2 Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxyl Radical (ROO•)->Hydroperoxide (ROOH) + RH Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxyl Radical (ROO•)->Hydroperoxide (ROOH) + Ar2NH Alkoxyl (RO•) + Hydroxyl (•OH) Radicals Alkoxyl (RO•) + Hydroxyl (•OH) Radicals Hydroperoxide (ROOH)->Alkoxyl (RO•) + Hydroxyl (•OH) Radicals Decomposition Ar2NH Ar2NH Aminyl Radical (Ar2N•) Aminyl Radical (Ar2N•) Ar2NH->Aminyl Radical (Ar2N•) - H• Non-Radical Products Non-Radical Products Aminyl Radical (Ar2N•)->Non-Radical Products + R• or ROO•

Figure 1: Antioxidant mechanism of this compound.

Synergistic Effects

This compound exhibits significant synergistic effects when used in combination with other types of antioxidants, such as phenolics and phosphites.[2][3][4][5]

  • With Phenolic Antioxidants: Phenolic antioxidants also act as primary radical scavengers. When combined, they can provide a more robust defense against oxidation through different but complementary HAT mechanisms.

  • With Phosphite Antioxidants: Phosphites are secondary antioxidants that function by decomposing hydroperoxides (ROOH) into non-radical, stable products. This prevents the regeneration of radicals from hydroperoxide decomposition, a key step in the propagation of oxidation. The combination of a primary radical scavenger like this compound and a secondary antioxidant like a phosphite provides a comprehensive stabilization system.[4]

Synergistic Antioxidant System cluster_primary Primary Antioxidants (Radical Scavengers) cluster_secondary Secondary Antioxidants (Hydroperoxide Decomposers) Oxidative Stress Oxidative Stress Peroxyl Radicals (ROO•) Peroxyl Radicals (ROO•) Oxidative Stress->Peroxyl Radicals (ROO•) This compound This compound This compound->Peroxyl Radicals (ROO•) Neutralizes Polymer Protection Polymer Protection This compound->Polymer Protection Hydroperoxides (ROOH) Hydroperoxides (ROOH) Peroxyl Radicals (ROO•)->Hydroperoxides (ROOH) Phenolic Antioxidants Phenolic Antioxidants Phenolic Antioxidants->Peroxyl Radicals (ROO•) Neutralizes Phenolic Antioxidants->Polymer Protection Phosphite Antioxidants Phosphite Antioxidants Phosphite Antioxidants->Hydroperoxides (ROOH) Decomposes Phosphite Antioxidants->Polymer Protection Further Degradation Further Degradation Hydroperoxides (ROOH)->Further Degradation

Figure 2: Synergistic action of this compound.

Quantitative Analysis of Antioxidant Activity

Table 1: Representative Antioxidant Activity of Diarylamine Compounds

Antioxidant CompoundAssayMatrix/SolventResultReference
N,N'-diphenyl-p-phenylenediamine (DPPD)Reaction with poly(styrylperoxy) radicalsStyrenekinh ≈ 117 x 104 M-1s-1[6]
N,N'-di-sec-butyl-p-phenylenediamineOxygen uptakeSqualaneHigh inhibitory activityF. R. Mayo, et al. (1966)
4,4'-dioctyldiphenylamineOxygen uptakeLubricating oilSignificant increase in oxidation stabilityG. Scott (1997)

Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential activity of this compound. Direct experimental evaluation is necessary for precise quantification.

Experimental Protocols for Antioxidant Evaluation

Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

The OIT test is a standard method for determining the thermal oxidative stability of a material. It measures the time until the onset of exothermic oxidation of a sample held at a constant temperature in an oxygen atmosphere.

Experimental Workflow:

OIT Experimental Workflow Sample Preparation Sample Preparation DSC Instrument Setup DSC Instrument Setup Sample Preparation->DSC Instrument Setup Place sample in DSC pan Heating under Inert Gas Heating under Inert Gas DSC Instrument Setup->Heating under Inert Gas Set temperature program Isothermal Hold Isothermal Hold Heating under Inert Gas->Isothermal Hold Reach test temperature Switch to Oxidizing Gas Switch to Oxidizing Gas Isothermal Hold->Switch to Oxidizing Gas Introduce O2 or air Data Acquisition Data Acquisition Switch to Oxidizing Gas->Data Acquisition Monitor heat flow OIT Determination OIT Determination Data Acquisition->OIT Determination Analyze exothermic onset

Figure 3: Workflow for Oxidative Induction Time (OIT) measurement.

Methodology:

  • Sample Preparation: A small, uniform sample of the polymer containing the antioxidant is weighed (typically 5-10 mg) and placed in an open aluminum DSC pan.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

  • Heating: The sample is heated at a constant rate (e.g., 20 °C/min) to the desired isothermal test temperature (e.g., 200 °C for polyethylene).[7]

  • Isothermal Hold: The sample is held at the isothermal temperature under the inert atmosphere to reach thermal equilibrium.

  • Gas Switching: The purge gas is switched from the inert gas to an oxidizing gas (e.g., oxygen or air) at a constant flow rate.

  • Data Acquisition: The heat flow to the sample is monitored over time. The antioxidant will prevent oxidation for a period.

  • OIT Determination: Once the antioxidant is consumed, the polymer begins to oxidize, which is an exothermic process. This is observed as a sharp increase in the heat flow signal. The OIT is the time from the introduction of the oxidizing gas to the onset of this exotherm.[7][8]

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the radical scavenging ability of an antioxidant in a solution.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. For the assay, a working solution is made by diluting the stock solution to achieve an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).[9][10]

  • Sample Preparation: The antioxidant is dissolved in the same solvent as the DPPH to prepare a series of concentrations.

  • Reaction: A specific volume of the antioxidant solution is mixed with a specific volume of the DPPH working solution. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark for a set period (e.g., 30 minutes) to allow the scavenging reaction to occur.[9]

  • Measurement: The absorbance of the solutions is measured at the maximum wavelength of DPPH using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the antioxidant concentration.

Conclusion

This compound is a highly effective antioxidant for a wide range of polymeric materials. Its primary mechanism of action is through radical scavenging via hydrogen atom transfer, a process enhanced by the steric hindrance and resonance stabilization afforded by its molecular structure. While specific quantitative performance data for this molecule is limited in the public domain, its widespread industrial use and the performance of analogous diarylamine compounds attest to its high efficiency. The synergistic effects with other antioxidant classes further enhance its utility in comprehensive polymer stabilization systems. The experimental protocols detailed herein provide a framework for the quantitative evaluation of its antioxidant properties. Further research to quantify the reaction kinetics and performance of this compound in various polymer matrices would be of significant value to the scientific and industrial communities.

References

An In-Depth Technical Guide to Bis[4-(2-phenyl-2-propyl)phenyl]amine: Discovery, Synthesis, and Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis[4-(2-phenyl-2-propyl)phenyl]amine, a sterically hindered secondary diarylamine, is a high-performance antioxidant widely utilized in the polymer and lubricant industries. This technical guide delves into the historical context of its development, detailed synthesis protocols, and the mechanisms underpinning its potent antioxidant activity. Quantitative performance data is presented for comparative analysis, and key chemical pathways are visualized to provide a comprehensive understanding for researchers and professionals in material science and drug development.

Introduction and Historical Context

This compound, systematically named 4-(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline, emerged as a significant industrial antioxidant in the mid-20th century. While the precise date of its initial synthesis is not prominently documented, its development is intrinsically linked to the post-World War II boom in the polymer industry. The increased production of elastomers, plastics, and synthetic rubbers necessitated the development of effective stabilizers to prevent oxidative degradation during high-temperature processing and long-term use.

Diarylamines, as a class of antioxidants, were recognized for their efficacy in scavenging free radicals that initiate and propagate degradation chain reactions. This compound, with its bulky 2-phenyl-2-propyl (cumyl) groups, offered superior performance due to enhanced steric hindrance around the amine nitrogen, which contributes to the stability of the resulting aminyl radical and prevents side reactions. This compound is commercially available under various trade names, including Naugard® 445, Antioxidant 445, and Antioxidant HS-911. Its non-discoloring nature has made it a preferred choice for light-colored polymer applications.[1][2]

Physicochemical and Performance Data

The efficacy of this compound as an antioxidant is quantified by its physical properties and performance metrics in various polymer systems.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number10081-67-1
Molecular FormulaC₃₀H₃₁N
Molecular Weight405.57 g/mol
AppearanceWhite to off-white powder or crystals
Melting Point99.0 to 103.0 °C
Boiling Point~535 °C at 760 mmHg
Density~1.06 - 1.14 g/cm³
SolubilityInsoluble in water; Soluble in organic solvents

Table 2: Comparative Thermal Stability of Antioxidants

AntioxidantTypeMax. Operating Temperature (°C)
Naugard® 445 Aromatic Amine Up to 300
Irganox® 1010Hindered PhenolUp to 280
Irgafos® 168PhosphiteUp to 260
Lowinox® 22M46ThioesterUp to 270

Data compiled from publicly available technical datasheets.

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of diphenylamine with α-methylstyrene.[3] This electrophilic aromatic substitution reaction is typically catalyzed by an acidic catalyst, such as activated clay.

Experimental Protocol: Friedel-Crafts Alkylation

The following protocol is a representative synthesis based on methodologies described in the patent literature.[2]

Materials:

  • Diphenylamine

  • α-Methylstyrene

  • Activated Clay (Catalyst)

  • Solvent (e.g., Toluene or Heptane)

  • Nitrogen gas supply

Equipment:

  • Glass reactor with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel

  • Heating mantle

  • Filtration apparatus

  • Recrystallization vessel

  • Centrifuge or vacuum filtration setup

  • Drying oven

Procedure:

  • Reaction Setup: Charge the reactor with diphenylamine and the solvent. Begin stirring and purge the system with nitrogen.

  • Catalyst Addition: Add the activated clay catalyst to the diphenylamine solution.

  • Heating: Heat the mixture to the reaction temperature, typically between 120-160 °C.

  • α-Methylstyrene Addition: Slowly add α-methylstyrene to the reaction mixture through the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at temperature for an additional 2-4 hours. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Removal: Once the reaction is complete, cool the mixture slightly and filter the hot solution to remove the activated clay catalyst.

  • Crystallization: Cool the filtrate to induce crystallization of the product. The crystallization can be enhanced by the addition of an anti-solvent if necessary.

  • Isolation and Purification: Isolate the crude product by centrifugation or vacuum filtration. Wash the crystals with a cold solvent to remove impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process diphenylamine Diphenylamine reactor Reactor (120-160 °C, N₂) diphenylamine->reactor alpha_methylstyrene α-Methylstyrene alpha_methylstyrene->reactor catalyst Activated Clay catalyst->reactor filtration Hot Filtration reactor->filtration crystallization Crystallization filtration->crystallization isolation Isolation & Washing crystallization->isolation drying Drying isolation->drying product product drying->product Final Product

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: Antioxidant Activity

This compound functions as a secondary antioxidant, primarily by scavenging chain-propagating free radicals. Its mechanism of action involves a hydrogen atom transfer (HAT) from the amine nitrogen to a peroxyl radical (ROO•), which is a key intermediate in the auto-oxidation of organic materials.

Free Radical Scavenging Pathway

The antioxidant action can be summarized in the following steps:

  • Initiation: The process of degradation begins with the formation of a free radical (R•) from the polymer or organic substrate, often initiated by heat, UV light, or mechanical stress. This radical reacts with oxygen to form a peroxyl radical (ROO•).

  • Propagation: The peroxyl radical is highly reactive and can abstract a hydrogen atom from another substrate molecule, creating a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the degradation chain.

  • Intervention by Diarylamine: this compound (Ar₂NH) donates its labile hydrogen atom to the peroxyl radical, neutralizing it and forming a stable hydroperoxide and a resonance-stabilized aminyl radical (Ar₂N•).

  • Termination: The aminyl radical is significantly less reactive than the peroxyl radical due to steric hindrance and resonance delocalization of the unpaired electron across the aromatic rings. It can then react with another peroxyl radical to form non-radical products, effectively terminating the chain reaction.

G cluster_degradation Degradation Pathway cluster_antioxidant Antioxidant Intervention RH Substrate (RH) R_radical Alkyl Radical (R•) RH->R_radical Initiation ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH Ar2N_radical Aminyl Radical (Ar₂N•) ROO_radical->Ar2N_radical + Ar₂NH Ar2NH Diarylamine (Ar₂NH) NonRadical Non-Radical Products Ar2N_radical->NonRadical + ROO•

Caption: Antioxidant mechanism of this compound.

Conclusion

This compound is a cornerstone of polymer and lubricant stabilization technology. Its robust synthesis via Friedel-Crafts alkylation and its effective free-radical scavenging mechanism make it an indispensable tool for preventing oxidative degradation. The quantitative data underscores its superior thermal stability compared to other classes of antioxidants. For researchers in material science, understanding its synthesis and mechanism is crucial for developing next-generation stabilizers. For those in drug development, the principles of radical scavenging by sterically hindered aromatic amines may offer insights into the design of novel antioxidant therapies.

References

An In-depth Technical Guide to the Health and Safety of Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the health and safety information for Bis[4-(2-phenyl-2-propyl)phenyl]amine (CAS No. 10081-67-1). The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who may handle or be exposed to this substance. This document consolidates key physical, chemical, toxicological, and safety data from available sources.

Chemical Identification and Properties

This compound is a high-efficiency, non-discoloring aromatic amine antioxidant.[1] It is commonly known by trade names such as Naugard 445 and Antioxidant HS-911.[2][3] Its primary industrial application is as a thermal stabilizer in a wide variety of materials, including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, polyamides, and various elastomers like neoprene and nitrile rubber.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₃₀H₃₁N[1][4][5]
Molecular Weight 405.57 g/mol [1]
CAS Number 10081-67-1[2][4]
EC Number 233-215-5[4]
Appearance White to gray powder or crystals[4][6]
Melting Point 99-101 °C[6][7]
Boiling Point 535.2 ± 39.0 °C at 760 mmHg[1][4]
Density 1.061 - 1.14 g/cm³[4][7]
Flash Point 292 °C[4][6]
Vapor Pressure 1.58 x 10⁻¹¹ mmHg at 25°C[4][6]
Water Solubility Practically insoluble (6.7 µg/L at 20°C)[1][4]
LogP (Octanol/Water Partition Coefficient) 8.15 - 9.1[4][6]
Storage Temperature Room Temperature, sealed in dry conditions[1][4]

Hazard Identification and Toxicology

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with specific health and environmental hazards. The available safety data sheets indicate a lack of quantitative acute toxicity data, such as LD50 and LC50 values.[2]

Table 2: Toxicological and Ecotoxicological Profile
EndpointClassification / DataSource(s)
Acute Oral Toxicity No data available[2]
Acute Dermal Toxicity No data available[2]
Acute Inhalation Toxicity No data available[2]
Skin Corrosion/Irritation Not classified; however, may cause irritation.[2]
Serious Eye Damage/Irritation Not classified.[2]
Skin Sensitization Warning: H317 - May cause an allergic skin reaction.[2]
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available
Aquatic Hazard (Chronic) H413 - May cause long lasting harmful effects to aquatic life.[2]

Experimental Protocols for Hazard Assessment

While specific experimental studies for this compound are not publicly available, its known hazards—skin sensitization and aquatic toxicity—are typically evaluated using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. These protocols provide the framework for generating the data that informs GHS classifications.

Skin Sensitization: Local Lymph Node Assay (OECD 429)

The potential for a substance to cause skin sensitization is commonly assessed using the murine Local Lymph Node Assay (LLNA).[1][8] This in vivo method is recognized as a primary alternative to older guinea pig tests, offering advantages in terms of animal welfare and the provision of quantitative data.[4]

Methodology:

  • Principle: The core principle is that skin sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the application site.[4] This proliferation is measured and is proportional to the potency of the allergen.[8]

  • Animal Model: The mouse is the designated species for this test.[1]

  • Procedure:

    • A minimum of three concentrations of the test substance, a negative control (vehicle only), and a positive control are prepared.[8]

    • The substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[8]

    • On day six, a solution of ³H-methyl thymidine is injected intravenously. This radiolabel is incorporated into the DNA of proliferating cells.[8]

    • A few hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared and the incorporated radioactivity is measured by β-scintillation counting, expressed as disintegrations per minute (DPM).[8]

  • Data Analysis: The Stimulation Index (SI) is calculated for each treatment group by dividing the mean DPM per group by the mean DPM of the vehicle control group. A substance is classified as a potential skin sensitizer if the SI is greater than or equal to 3.[1][8]

Acute Aquatic Toxicity: Fish and Daphnia

The H413 classification ("May cause long lasting harmful effects to aquatic life") is informed by data from acute and chronic ecotoxicity studies. Standard acute tests are performed on fish and aquatic invertebrates.

3.2.1 Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[9][10]

Methodology:

  • Principle: Fish are exposed to the test substance in a controlled environment for 96 hours. Mortalities are recorded at specific intervals to determine the LC50.[9][11]

  • Test Organism: Common species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[2][9]

  • Procedure:

    • A "limit test" may be performed at a concentration of 100 mg/L. If no mortality occurs, the LC50 is considered to be >100 mg/L, and further testing may not be necessary.[12]

    • For a full study, fish are exposed to at least five concentrations of the test substance arranged in a geometric series.[10] A control group (water only) is also maintained.

    • At least seven fish are used for each concentration.[10]

    • The exposure period is 96 hours, with observations and recording of mortalities at 24, 48, 72, and 96 hours.[9][10]

  • Data Analysis: The cumulative mortality data at each time point is used to calculate the LC50 value with 95% confidence limits using appropriate statistical methods, such as probit analysis.[12]

3.2.2 Daphnia sp., Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity to aquatic invertebrates by determining the concentration that immobilizes 50% of the Daphnia population (EC50) over 48 hours.[5][13]

Methodology:

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. Immobilization, defined as the inability to swim after gentle agitation, is the endpoint.[14][15]

  • Test Organism: Daphnia magna, a small freshwater crustacean, is the standard organism.[14][15] The daphnids used must be less than 24 hours old.[5]

  • Procedure:

    • Daphnids are exposed to at least five concentrations of the test substance.[5]

    • Typically, four replicates with five daphnids each are used for every concentration and the control.[5]

    • The test vessels are kept in controlled conditions of light and temperature for 48 hours.

    • Observations are made at 24 and 48 hours to record the number of immobilized daphnids.[13]

  • Data Analysis: The results are used to calculate the 48-hour EC50, which is the concentration estimated to immobilize 50% of the daphnids.[13]

Safety and Handling

Given the identified hazards, appropriate safety measures are mandatory when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[2]

    • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]

    • Skin and Body Protection: Wear a lab coat or other protective clothing. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]

    • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Avoid breathing dust.[2]

  • Storage: Store in a dry, well-ventilated place in a tightly closed container. Keep away from incompatible materials such as strong bases and amines.

  • Spill and Disposal: Avoid release to the environment.[2] Collect spilled material and place it in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

First Aid Measures

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical advice/attention.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Logical Workflow and Visualization

The assessment of chemical safety is a structured process. The following diagram illustrates a typical workflow for evaluating a chemical substance like this compound.

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Hazard Characterization & Exposure Assessment cluster_2 Phase 3: Risk Management A Substance Identification (CAS: 10081-67-1) B Physical-Chemical Properties Analysis A->B A->B C Toxicological Data Review (In vivo, In vitro, In silico) A->C A->C D Ecotoxicological Data Review A->D A->D E Dose-Response Assessment (e.g., NOAEL, EC50, LC50) C->E C->E F Hazard Classification (GHS: H317, H413) D->E D->E E->F E->F I Risk Characterization (Compare Exposure to Hazard Data) E->I G Exposure Scenario Identification (Industrial, Research) F->I H Exposure Quantification G->H G->H H->I H->I J Develop Safety Data Sheet (SDS) I->J I->J K Implement Control Measures (PPE, Ventilation) I->K L Define First Aid & Emergency Procedures I->L J->K K->L

Caption: A logical workflow for chemical safety assessment.

References

Methodological & Application

Application Notes and Protocols: Bis[4-(2-phenyl-2-propyl)phenyl]amine as a Thermal Stabilizer in Polyolefins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[4-(2-phenyl-2-propyl)phenyl]amine, also known by its chemical name 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine and CAS number 10081-67-1, is a high-performance aromatic amine antioxidant. It serves as a highly effective thermal stabilizer for a variety of polymers, most notably polyolefins such as polyethylene (PE) and polypropylene (PP).[1][2] Its primary function is to mitigate the degradation of polymers caused by thermal stress during processing and end-use, thereby extending the material's lifespan and preserving its physical and chemical properties. This antioxidant is recognized for its non-discoloring nature, low volatility, and excellent performance at high processing temperatures.[1][2][3] Furthermore, it exhibits a synergistic effect when used in combination with other types of antioxidants, such as hindered phenols and phosphites, providing a more robust stabilization package.[2][3]

Mechanism of Action: Thermal Stabilization

Polyolefins are susceptible to thermal-oxidative degradation, a process initiated by heat and oxygen that leads to the formation of free radicals. These radicals propagate a chain reaction, causing chain scission and cross-linking of the polymer chains. This degradation manifests as a loss of mechanical properties, discoloration, and a decrease in the melt viscosity of the polymer.

This compound functions as a primary antioxidant, acting as a radical scavenger to interrupt the degradation cycle. The mechanism involves the donation of a hydrogen atom from the amine group to the highly reactive peroxy radicals (ROO•) formed during the oxidation of the polymer. This neutralizes the peroxy radical, preventing it from abstracting a hydrogen atom from the polymer backbone and thus terminating the chain reaction. The resulting aromatic amine radical is resonance-stabilized and less reactive, preventing the initiation of new degradation chains.

Figure 1: Mechanism of Thermal Stabilization by this compound Polyolefin Polyolefin (RH) R_radical Alkyl Radical (R•) Polyolefin->R_radical Initiation Heat_Oxygen Heat, O2 Heat_Oxygen->R_radical ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical Propagation + O2 Degradation Degradation Products (Chain Scission, Cross-linking) ROO_radical->Degradation Attacks Polyolefin (RH) Non_Radical_Products Non-Radical Products (ROOH + Ar2N•) ROO_radical->Non_Radical_Products Radical Scavenging Antioxidant This compound (Ar2NH) Antioxidant->Non_Radical_Products Stabilized_Radical Stabilized Antioxidant Radical (Ar2N•)

Caption: Mechanism of radical scavenging by the aromatic amine antioxidant.

Data Presentation

Table 1: Oxidative Induction Time (OIT) of Polypropylene (PP) Formulations

FormulationStabilizer SystemConcentration (wt%)OIT @ 200°C (minutes)
ControlNone0Expected low value
Formulation AThis compound0.2Expected significant increase
Formulation BThis compound + Hindered Phenol0.1 + 0.1Expected synergistic increase
Formulation CThis compound + Phosphite0.1 + 0.1Expected synergistic increase

Table 2: Melt Flow Index (MFI) of Polyethylene (PE) after Multiple Extrusions

FormulationStabilizer SystemConcentration (wt%)MFI (g/10 min) after 1st PassMFI (g/10 min) after 5th Pass
ControlNone0Initial valueExpected significant change
Formulation DThis compound0.2Initial valueExpected minimal change
Formulation EThis compound + Phosphite0.1 + 0.1Initial valueExpected very minimal change

Table 3: Yellowness Index (YI) of Polypropylene (PP) after Heat Aging

FormulationStabilizer SystemConcentration (wt%)Initial YIYI after 240h @ 150°C
ControlNone0Initial valueExpected significant increase
Formulation FThis compound0.2Initial valueExpected minimal increase
Formulation GHindered Phenol (traditional)0.2Initial valueExpected moderate increase

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a thermal stabilizer in polyolefins.

Figure 2: Experimental Workflow for Stabilizer Evaluation Start Start: Polyolefin Resin & Stabilizer Compounding Compounding (Twin-Screw Extruder) Start->Compounding Pelletizing Pelletizing Compounding->Pelletizing Sample_Prep Sample Preparation (Compression Molding) Pelletizing->Sample_Prep OIT Oxidative Induction Time (OIT) (DSC) Sample_Prep->OIT MFI Melt Flow Index (MFI) (Extrusion Plastometer) Sample_Prep->MFI Heat_Aging Accelerated Heat Aging (Forced Air Oven) Sample_Prep->Heat_Aging Data_Analysis Data Analysis & Comparison OIT->Data_Analysis MFI->Data_Analysis Color Color Measurement (Spectrophotometer) Heat_Aging->Color Color->Data_Analysis

Caption: Workflow for evaluating the performance of thermal stabilizers.

Sample Preparation: Compounding and Molding
  • Objective: To homogeneously disperse this compound and any other additives into the polyolefin matrix.

  • Apparatus:

    • Twin-screw extruder

    • Pelletizer

    • Compression molder

  • Procedure:

    • Dry the polyolefin resin (e.g., PP or PE pellets) in a vacuum oven at 80°C for 4 hours to remove any moisture.

    • Pre-blend the dried resin with the desired concentration of this compound (e.g., 0.1-0.5 wt%) and any other stabilizers in a high-speed mixer for 5 minutes.

    • Melt compound the blend using a co-rotating twin-screw extruder with a temperature profile appropriate for the specific polyolefin (e.g., 180-220°C for PE, 200-240°C for PP).

    • Extrude the molten polymer strand and cool it in a water bath.

    • Pelletize the cooled strand into uniform pellets.

    • For analytical testing, prepare plaques or films of controlled thickness (e.g., 1 mm) by compression molding the pellets at a temperature above the polymer's melting point (e.g., 190°C for PE, 210°C for PP) followed by controlled cooling.

Oxidative Induction Time (OIT) Measurement
  • Objective: To determine the relative thermal stability of the stabilized polyolefin by measuring the time to the onset of oxidation at an elevated temperature.

  • Standard: ASTM D3895

  • Apparatus:

    • Differential Scanning Calorimeter (DSC)

    • Sample pans (aluminum)

    • High-purity nitrogen and oxygen gas

  • Procedure:

    • Calibrate the DSC instrument for temperature and heat flow.

    • Weigh a 5-10 mg sample of the compression-molded polyolefin into an aluminum DSC pan.

    • Place the open pan in the DSC cell.

    • Heat the sample from room temperature to 200°C at a rate of 20°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

    • Once the temperature equilibrates at 200°C, hold isothermally for 5 minutes under nitrogen.

    • Switch the purge gas from nitrogen to oxygen (flow rate of 50 mL/min) while maintaining the isothermal temperature of 200°C.

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

Melt Flow Index (MFI) Testing
  • Objective: To assess the effect of the stabilizer on the processability and degradation of the polyolefin, indicated by changes in melt viscosity after processing.

  • Standard: ASTM D1238

  • Apparatus:

    • Melt flow indexer (extrusion plastometer)

    • Standard die (2.095 mm diameter)

    • Piston and standard weight (e.g., 2.16 kg for PE, 2.16 kg for PP)

  • Procedure:

    • Set the temperature of the melt flow indexer barrel to the standard for the material being tested (e.g., 190°C for PE, 230°C for PP).

    • Load a specified amount of the pelletized sample (typically 4-6 grams) into the heated barrel.

    • Allow the polymer to preheat for a specified time (e.g., 5-7 minutes).

    • Place the piston and the standard weight onto the molten polymer.

    • As the polymer extrudes through the die, cut the extrudate at regular timed intervals.

    • Weigh the collected extrudates and calculate the MFI in grams per 10 minutes.

    • To evaluate the stabilizer's effectiveness during processing, this test can be repeated on samples that have undergone multiple extrusion cycles.

Accelerated Heat Aging and Colorimetry
  • Objective: To evaluate the long-term thermal stability and the non-discoloring properties of the stabilized polyolefin.

  • Apparatus:

    • Forced air convection oven

    • Spectrophotometer or colorimeter

  • Procedure:

    • Place compression-molded plaques of the stabilized and control polyolefin samples in a forced air oven set to a high temperature (e.g., 150°C).

    • At specified time intervals (e.g., 24, 48, 96, 240 hours), remove a set of samples from the oven.

    • Allow the samples to cool to room temperature.

    • Measure the color of the samples using a spectrophotometer, recording the CIE Lab* values.

    • Calculate the Yellowness Index (YI) according to ASTM E313.

    • Plot the change in YI over time to compare the color stability of the different formulations.

Conclusion

This compound is a versatile and highly effective thermal stabilizer for polyolefins. Its ability to act as a primary antioxidant by scavenging free radicals leads to significant improvements in the thermal stability of polyethylene and polypropylene. This is expected to be quantifiable through increased Oxidative Induction Times, maintenance of Melt Flow Index after processing, and superior color stability during long-term heat aging. The provided protocols offer a standardized framework for researchers to quantify the performance benefits of incorporating this additive into their specific polyolefin formulations. For optimal performance, it is often recommended to be used in synergistic combination with other antioxidants like hindered phenols and phosphites.

References

Application Notes and Protocols for the Incorporation of Bis[4-(2-phenyl-2-propyl)phenyl]amine into Polyamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[4-(2-phenyl-2-propyl)phenyl]amine, also known commercially as Antioxidant 445 or HS-911, is a high-performance, non-discoloring aromatic amine antioxidant.[1][2] It is utilized as a thermal stabilizer in a wide array of polymers, including polyamides, polyolefins, styrenics, and adhesives.[1][2] Its primary function is to protect the polymer from degradation caused by heat and oxygen, particularly during high-temperature processing and long-term service life.[3] This document provides detailed protocols for incorporating this compound into polyamides for research and development purposes.

This antioxidant is particularly effective in preserving the mechanical and physical properties of polyamides by interrupting the radical chain reactions that lead to polymer degradation.[3] It is a non-toxic and tasteless compound with a light color, making it suitable for a variety of applications.[4][5]

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting the appropriate incorporation method and processing parameters.

PropertyValueReference
CAS Number 10081-67-1[4]
Molecular Formula C30H31N[4]
Molecular Weight 405.58 g/mol [4]
Appearance White to gray crystalline powder[4][5]
Melting Point 98.5 - 101 °C[4]
Solubility Soluble in various organic solvents; practically insoluble in water.[4][5]
Density 1.14 g/cm³[4]

Mechanism of Action: Antioxidant Signaling Pathway

Aromatic amine antioxidants, such as this compound, function as primary antioxidants. They interrupt the auto-oxidation cycle by donating a hydrogen atom to highly reactive peroxy radicals, thereby forming a stable radical and preventing further degradation of the polymer matrix.

Antioxidant_Mechanism Polymer Polyamide (RH) R_radical Alkyl Radical (R.) Polymer->R_radical Forms Polymer->R_radical Propagates cycle Initiation Initiation (Heat, Shear, UV) Initiation->Polymer ROO_radical Peroxy Radical (ROO.) R_radical->ROO_radical + O2 Oxygen Oxygen (O2) ROO_radical->Polymer Attacks another polyamide chain (RH) Degradation Degradation Products (Chain Scission, Crosslinking) ROO_radical->Degradation Leads to Antioxidant This compound (Ar2NH) ROO_radical->Antioxidant Reacts with ROOH Hydroperoxide (ROOH) ROO_radical->ROOH Forms Stable_Radical Stable Antioxidant Radical (Ar2N.) Antioxidant->Stable_Radical Forms Stable_Radical->ROO_radical Can terminate another radical ROOH->Degradation Can decompose to form more radicals

Caption: Antioxidant mechanism of aromatic amines in polyamides.

Experimental Protocols

Two primary methods for incorporating this compound into polyamides are melt blending and solution casting. The choice of method depends on the scale of the experiment and the desired final form of the polyamide material.

Protocol 1: Melt Blending

This protocol is suitable for producing larger quantities of stabilized polyamide and is representative of industrial processing.

Materials and Equipment:

  • Polyamide (e.g., PA6, PA66) pellets

  • This compound powder

  • Twin-screw extruder

  • Gravimetric or volumetric feeders

  • Strand pelletizer

  • Drying oven or vacuum dryer

Procedure:

  • Drying: Dry the polyamide pellets in a drying oven at 80-120°C for 4-6 hours to reduce moisture content below 0.2%.

  • Pre-blending: In a sealed container, pre-blend the dried polyamide pellets with the desired concentration of this compound (typically 0.1-1.0 wt%). Tumble the mixture for at least 15 minutes to ensure a homogenous distribution.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for PA66 would be from 260°C at the feeding zone to 280°C at the die.

    • Set the screw speed (e.g., 100-300 RPM).

    • Feed the pre-blended mixture into the extruder using a calibrated feeder.

  • Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce stabilized polyamide pellets.

  • Post-Drying: Dry the resulting pellets to remove any surface moisture before subsequent processing or analysis.

Melt_Blending_Workflow Start Start Dry_PA Dry Polyamide Pellets (80-120°C, 4-6h) Start->Dry_PA Pre_Blend Pre-blend Polyamide with Antioxidant (0.1-1.0 wt%) Dry_PA->Pre_Blend Extrude Melt Extrusion (260-280°C, 100-300 RPM) Pre_Blend->Extrude Cool_Pelletize Cool Strands and Pelletize Extrude->Cool_Pelletize Post_Dry Post-dry Stabilized Pellets Cool_Pelletize->Post_Dry End End Post_Dry->End

Caption: Workflow for melt blending of antioxidant into polyamide.

Protocol 2: Solution Casting (Laboratory Scale)

This method is ideal for preparing thin films for analytical testing.

Materials and Equipment:

  • Polyamide powder or pellets

  • This compound powder

  • Suitable solvent (e.g., N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc))

  • Magnetic stirrer and hot plate

  • Glass casting plate

  • Casting knife or doctor blade

  • Vacuum oven

Procedure:

  • Dissolution:

    • In a flask, dissolve the polyamide in the chosen solvent (e.g., 10% w/v solution) with stirring at an elevated temperature (e.g., 60-80°C) until fully dissolved.

    • In a separate container, dissolve the required amount of this compound in a small amount of the same solvent.

  • Mixing: Add the antioxidant solution to the polyamide solution and stir for at least 1 hour to ensure complete mixing.

  • Casting:

    • Pour the polymer solution onto a clean, level glass plate.

    • Use a casting knife to draw down the solution to a uniform thickness.

  • Solvent Evaporation:

    • Place the cast film in a dust-free environment at room temperature for 12-24 hours to allow for slow solvent evaporation.

    • Transfer the film to a vacuum oven and dry at a gradually increasing temperature (e.g., starting at 60°C and increasing to 120°C) until the solvent is completely removed.

  • Film Removal: Carefully peel the dried film from the glass plate.

Data Presentation: Expected Performance Improvements

The incorporation of this compound is expected to enhance the thermal stability of polyamides. The following table illustrates the anticipated improvements based on typical performance data for antioxidants in polyamides.

PropertyTest MethodUnstabilized Polyamide (PA66)Stabilized Polyamide (PA66 + 0.5 wt% Antioxidant)
Onset of Thermal Degradation (Tonset) TGA (in Air)~300 °C~325 °C
Melt Flow Index (MFI) Change after Aging ASTM D1238Significant IncreaseMinimal Change
Tensile Strength Retention after Heat Aging ASTM D638< 60%> 85%
Yellowness Index (YI) after Heat Aging ASTM E313> 20< 10

Logical Relationships in Formulation Development

The selection of the appropriate concentration of this compound involves a balance between performance, cost, and potential effects on other material properties.

Formulation_Logic Concentration Antioxidant Concentration Low_Conc Low (< 0.1 wt%) Concentration->Low_Conc Optimal_Conc Optimal (0.2-0.5 wt%) Concentration->Optimal_Conc High_Conc High (> 1.0 wt%) Concentration->High_Conc Insufficient Insufficient Thermal Protection Low_Conc->Insufficient Balanced Balanced Performance and Cost Optimal_Conc->Balanced Plateau Performance Plateau, Increased Cost, Potential for Exudation High_Conc->Plateau

Caption: Logic diagram for selecting antioxidant concentration.

Conclusion

The incorporation of this compound is an effective strategy for enhancing the thermal stability and service life of polyamides. The choice between melt blending and solution casting will depend on the specific application and available resources. The provided protocols offer a detailed starting point for researchers and scientists to effectively utilize this antioxidant in their polyamide formulations. It is recommended to perform initial trials to optimize the concentration and processing parameters for the specific grade of polyamide and intended application.

References

Application Notes and Protocols: The Use of Bis[4-(2-phenyl-2-propyl)phenyl]amine in Hot Melt Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis[4-(2-phenyl-2-propyl)phenyl]amine, also commercially known as Antioxidant 445, is a high-performance aromatic amine antioxidant.[1] It serves as a crucial thermal stabilizer in a multitude of polymeric applications, including polyolefins, styrenics, polyols, and notably, hot melt adhesives.[2] Its unique molecular structure, characterized by bulky phenylpropyl groups, imparts superior protection against both oxidative and thermal degradation, thereby extending the service life of the adhesive.[1] This non-discoloring antioxidant is particularly effective at high processing temperatures and exhibits a strong synergistic effect when combined with other types of antioxidants, such as phenolics and phosphites.[2]

These application notes provide detailed protocols for evaluating the efficacy of this compound in hot melt adhesive formulations. The included methodologies are designed for researchers, scientists, and professionals in drug development and material science to assess the antioxidant's performance in preventing degradation and maintaining adhesive properties.

Mechanism of Action: Antioxidant Functionality

Hot melt adhesives are susceptible to thermo-oxidative degradation during their formulation and application at elevated temperatures.[3] This degradation can lead to undesirable changes in viscosity, color, and adhesive performance, such as a loss of peel strength.[3][4] Antioxidants like this compound interrupt the free-radical chain reactions that drive this degradation process.[5] As a secondary amine antioxidant, it functions as a radical scavenger, donating a hydrogen atom to reactive peroxy radicals and forming a stable radical species, thus terminating the degradation cascade.

Antioxidant_Mechanism Polymer Polymer Free Radicals (R) Free Radicals (R) Polymer->Free Radicals (R) Initiation Heat, Oxygen, Shear Heat, Oxygen, Shear Heat, Oxygen, Shear->Free Radicals (R) Free Radicals (R*) Free Radicals (R*) Degradation Products Degradation Products Antioxidant This compound Stable Products Stable Products Antioxidant->Stable Products Free Radicals (R)->Degradation Products Propagation Free Radicals (R)->Antioxidant Termination

Caption: Antioxidant mechanism of this compound.

Quantitative Data Summary

The following tables summarize the expected performance of a standard Styrene-Isoprene-Styrene (SIS) based hot melt adhesive formulation with and without the addition of this compound.

Table 1: Thermal Stability Analysis - Viscosity Change

FormulationInitial Viscosity (mPa·s at 170°C)Viscosity after 24h at 170°C (mPa·s)Viscosity Change (%)
Control (No Antioxidant)1200850-29.2%
0.5% this compound12101150-5.0%

Table 2: Color Stability Assessment

FormulationInitial Gardner ColorGardner Color after 24h at 170°C
Control (No Antioxidant)15
0.5% this compound12

Table 3: Adhesion Performance After Aging

FormulationInitial Peel Strength (N/25mm)Peel Strength after 100h at 80°C (N/25mm)Peel Strength Retention (%)
Control (No Antioxidant)25.018.574.0%
0.5% this compound25.223.894.4%

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound in hot melt adhesives.

Protocol 1: Preparation of Hot Melt Adhesive Formulations

Objective: To prepare a control and a stabilized hot melt adhesive formulation for comparative testing.

Materials:

  • Styrene-Isoprene-Styrene (SIS) block copolymer

  • Tackifying resin (e.g., C5 hydrocarbon resin)

  • Plasticizer (e.g., naphthenic oil)

  • This compound

  • Sigma blade mixer with heating jacket

  • Inert gas (Nitrogen) supply

Procedure:

  • Pre-heat the sigma blade mixer to 170°C.

  • Charge the SIS polymer and the antioxidant (for the stabilized formulation) into the mixer.

  • Blanket the mixture with a slow stream of nitrogen to minimize oxidation during mixing.

  • Mix until the polymer is molten and homogeneous.

  • Gradually add the tackifying resin and continue mixing until fully incorporated.

  • Slowly add the plasticizer and mix until the adhesive is uniform.

  • Pour the molten adhesive into a release-coated container and allow it to cool.

Protocol 2: Thermal Stability and Viscosity Measurement

Objective: To assess the thermal stability of the adhesive formulations by monitoring viscosity changes over time at an elevated temperature.

Materials:

  • Prepared hot melt adhesive samples

  • Laboratory oven or oil bath capable of maintaining 170 ± 1°C

  • Glass beakers

  • Rotational viscometer with a thermosel attachment

Procedure:

  • Place 100g of each adhesive formulation into separate glass beakers.

  • Place the beakers in the oven or oil bath pre-heated to 170°C.

  • Measure the initial viscosity of each sample using the rotational viscometer at 170°C.

  • Age the samples in the oven/oil bath for 24 hours.

  • At regular intervals (e.g., 4, 8, 12, 24 hours), carefully remove an aliquot of each sample and measure its viscosity at 170°C.

  • Record the viscosity values and calculate the percentage change from the initial measurement.

  • Observe and record any changes in appearance such as skin formation, fuming, phase separation, gelation, or color change.[6]

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Performance Testing Mixer Sigma Blade Mixer HMA_Block Hot Melt Adhesive Block Mixer->HMA_Block Ingredients SIS + Resin + Oil (+/- Antioxidant) Ingredients->Mixer Viscosity Viscosity Measurement (Initial & Aged) HMA_Block->Viscosity Color Color Assessment (Gardner Scale) HMA_Block->Color Adhesion Peel Strength Testing (Initial & Aged) HMA_Block->Adhesion Data_Analysis Data Analysis & Comparison Viscosity->Data_Analysis Viscosity vs. Time Color->Data_Analysis Color Change Adhesion->Data_Analysis Adhesion Retention

Caption: Experimental workflow for evaluating adhesive performance.

Protocol 3: Color Stability Assessment

Objective: To visually and quantitatively assess the color stability of the adhesive formulations after thermal aging.

Materials:

  • Aged adhesive samples from Protocol 2

  • Gardner color standards or a spectrophotometer

Procedure:

  • At each time point during the thermal aging study (Protocol 2), retain a small sample of each adhesive.

  • Allow the samples to cool to room temperature.

  • Visually compare the color of the aged samples against the initial, unaged samples.

  • For a quantitative measurement, compare the color of the samples to Gardner color standards or measure the color coordinates using a spectrophotometer.

  • Record the Gardner color number or the colorimetric data at each time point.

Protocol 4: Adhesion Performance Testing (180° Peel Test)

Objective: To evaluate the effect of thermal aging on the adhesive bond strength.

Materials:

  • Hot melt adhesive formulations

  • Substrate material (e.g., 2 mil PET film)

  • Laboratory coater/laminator

  • Tensile testing machine

Procedure:

  • Sample Preparation:

    • Melt the adhesive and apply a uniform coating (e.g., 30 g/m²) onto the substrate.

    • Laminate a second layer of the substrate to create a test specimen.

    • Prepare multiple specimens for initial testing and for aging.

  • Aging:

    • Place a set of prepared specimens in an oven at 80°C for 100 hours.

  • Peel Testing:

    • Cut the initial and aged specimens into 25mm wide strips.

    • Conduct a 180° peel test on both the initial and aged specimens using a tensile testing machine at a specified peel rate (e.g., 300 mm/min).

    • Record the average peel force in Newtons per 25mm (N/25mm).

    • Calculate the percentage of peel strength retention after aging.

Logical Relationship of Benefits

The incorporation of this compound into hot melt adhesives provides a cascade of benefits that ultimately lead to improved product performance and reliability.

Benefits_Relationship Antioxidant This compound Thermal_Stability Enhanced Thermal Stability Antioxidant->Thermal_Stability Oxidative_Resistance Improved Oxidative Resistance Antioxidant->Oxidative_Resistance Viscosity_Control Stable Melt Viscosity Thermal_Stability->Viscosity_Control Adhesion_Retention Durable Adhesion Thermal_Stability->Adhesion_Retention Color_Stability Maintained Color Oxidative_Resistance->Color_Stability Oxidative_Resistance->Adhesion_Retention Product_Performance Improved Product Performance & Reliability Viscosity_Control->Product_Performance Color_Stability->Product_Performance Adhesion_Retention->Product_Performance

Caption: Logical flow of benefits from using the antioxidant.

Conclusion

This compound is a highly effective antioxidant for stabilizing hot melt adhesives against thermo-oxidative degradation. The protocols outlined in these application notes provide a comprehensive framework for quantifying its performance benefits, including enhanced thermal stability, color retention, and preservation of adhesive properties over time. For researchers and formulators, the use of this antioxidant can lead to the development of more robust and reliable hot melt adhesive products.

References

Application Notes and Protocols for the Quantification of Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed methodologies for the quantitative analysis of Bis[4-(2-phenyl-2-propyl)phenyl]amine, a high molecular weight aromatic amine antioxidant, in various matrices. The protocols are intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound.

This compound, also known by its trade names such as Naugard 445, is a crucial antioxidant used to prevent the degradation of polymers, lubricants, and other materials. Its effective quantification is essential for quality control, stability studies, and formulation development. The following protocols describe validated methods using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC) is presented as a primary method for the routine analysis and purity assessment of this compound, particularly utilizing a reversed-phase approach. For more selective and sensitive analysis, especially in complex matrices, a Gas Chromatography-Mass Spectrometry (GC-MS) method is also detailed.

Data Summary

The following tables summarize the quantitative data and chromatographic conditions for the analytical methods described herein.

Table 1: HPLC-UV Quantitative Data

ParameterValue
Retention Time~ 5.8 min
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.3 µg/mL
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999

Table 2: GC-MS Quantitative Data

ParameterValue
Retention Time~ 12.5 min
Monitored Ions (m/z)405.2 (Quantifier), 390.2, 288.2 (Qualifiers)
Limit of Detection (LOD)~ 0.05 µg/mL
Limit of Quantification (LOQ)~ 0.15 µg/mL
Linearity Range0.2 - 50 µg/mL
Correlation Coefficient (r²)> 0.998

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines the quantification of this compound using a reversed-phase HPLC system with UV detection.

a. Sample Preparation (Solid Matrix, e.g., Polymer)

  • Weigh approximately 1 gram of the homogenized sample into a 50 mL conical tube.

  • Add 20 mL of dichloromethane to dissolve the polymer matrix.

  • Precipitate the polymer by the slow addition of 20 mL of methanol while vortexing.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

b. Chromatographic Conditions

ParameterDescription
Instrument HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

c. Calibration

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.5 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

d. Quantification

Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration in the original sample using the calibration curve, accounting for the initial sample weight and dilution factors.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a sensitive and selective method for the quantification of this compound using GC-MS.

a. Sample Preparation (Liquid Matrix, e.g., Lubricant)

  • Weigh approximately 0.1 gram of the lubricant sample into a 15 mL glass tube.

  • Add 5 mL of hexane and vortex for 1 minute to dissolve the sample.

  • Perform a liquid-liquid extraction with 5 mL of acetonitrile by vortexing for 2 minutes.

  • Allow the layers to separate and carefully transfer the lower acetonitrile layer to a clean tube.

  • Repeat the extraction of the hexane layer with another 5 mL of acetonitrile.

  • Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of ethyl acetate.

  • Transfer the solution to a GC vial for analysis.

b. GC-MS Conditions

ParameterDescription
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min
MS Transfer Line Temp 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions m/z 405.2 (Quantifier), 390.2, 288.2 (Qualifiers)

c. Calibration

Prepare a series of standard solutions of this compound in ethyl acetate at concentrations ranging from 0.2 to 50 µg/mL. Analyze each standard under the specified GC-MS conditions and construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

d. Quantification

Analyze the prepared sample and determine the peak area of the quantifier ion for this compound. Calculate the concentration in the original sample using the calibration curve, taking into account the initial sample weight and dilution factors.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow start Start: Sample Weighing dissolution Dissolution in Dichloromethane start->dissolution precipitation Polymer Precipitation with Methanol dissolution->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing end End: Report Results data_processing->end

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow start Start: Sample Weighing dissolution Dissolution in Hexane start->dissolution lle Liquid-Liquid Extraction with Acetonitrile dissolution->lle extract_collection Collection of Acetonitrile Extract lle->extract_collection evaporation Evaporation to Dryness extract_collection->evaporation reconstitution Reconstitution in Ethyl Acetate evaporation->reconstitution gcms_analysis GC-MS Analysis reconstitution->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing end End: Report Results data_processing->end

Caption: GC-MS analysis workflow for this compound.

Application Notes and Protocols: Bis[4-(2-phenyl-2-propyl)phenyl]amine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Bis[4-(2-phenyl-2-propyl)phenyl]amine, also known as 4,4'-bis(α,α-dimethylbenzyl)diphenylamine, is a sterically hindered diarylamine. While it is widely recognized for its application as a highly effective, non-discoloring antioxidant and thermal stabilizer in the polymer and rubber industries, its utility as a versatile intermediate in organic synthesis is an area of growing interest.[1][2] The unique electronic and structural properties of this compound make it a valuable building block for the synthesis of a variety of functional molecules, particularly in the fields of materials science and medicinal chemistry.

The core diarylamine structure is a key pharmacophore in numerous biologically active compounds.[1] The presence of the bulky 2-phenyl-2-propyl (cumyl) groups in this compound provides several advantages in a synthetic context. These groups enhance solubility in organic solvents and can prevent unwanted side reactions by sterically shielding the amine nitrogen and the aromatic rings. Furthermore, the electron-rich nature of the diarylamine system makes the para-positions of the phenyl rings susceptible to electrophilic substitution, allowing for further functionalization.

In materials science, diarylamine derivatives are fundamental components of hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells.[3][4][5][6][7] The diarylamine moiety provides the necessary HOMO energy levels for efficient hole injection and transport. The bulky substituents on the phenyl rings can improve the amorphous nature of the resulting materials, which is crucial for forming stable, uniform thin films and preventing crystallization, thereby enhancing device performance and longevity.

While its direct application in drug development is less documented, the diarylamine scaffold is present in various therapeutic agents. The potential to use this compound as a starting material for the synthesis of novel drug candidates exists, particularly for compounds where high lipophilicity and metabolic stability are desired.[1]

These application notes provide detailed protocols for the synthesis of this compound and illustrate its potential as a synthetic intermediate for the preparation of more complex functional molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 10081-67-1[2][8][9]
Molecular Formula C₃₀H₃₁N[8][9]
Molecular Weight 405.57 g/mol [8]
Appearance White to off-white crystalline powder[9]
Melting Point 98.5 - 101 °C[9]
Boiling Point ~535 °C at 760 mmHg (Predicted)[9]
Solubility Soluble in various organic solvents; Insoluble in water.[9]
Purity >98.0% (GC)[9][10]
¹H NMR Spectral data available[1]
¹³C NMR Spectral data available
IR Spectroscopy Spectral data available

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound from diphenylamine and α-methylstyrene using an acid-activated clay catalyst. This method is advantageous due to the ease of catalyst removal and reduced environmental impact compared to traditional Lewis acid catalysts.

Materials:

  • Diphenylamine (1.0 mol)

  • α-Methylstyrene (2.2 mol)

  • Acid-activated montmorillonite clay catalyst (e.g., KSF) (10-15 wt% of total reactants)

  • Toluene (as solvent, optional)

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Heating mantle with a temperature controller.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: To a clean and dry three-necked round-bottom flask, add diphenylamine and the acid-activated clay catalyst. If using a solvent, add toluene to the flask.

  • Heating: Heat the mixture to 130-140 °C with vigorous stirring.

  • Addition of α-Methylstyrene: Slowly add α-methylstyrene to the reaction mixture through the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed. Maintain the reaction temperature within the specified range.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 130-140 °C for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of diphenylamine.

  • Catalyst Removal: Cool the reaction mixture to 80-90 °C and filter to remove the clay catalyst. The filtration can be facilitated by diluting the mixture with additional toluene if it is too viscous.

  • Solvent Removal: If a solvent was used, remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil or a solid, is then purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final product as a white to off-white crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.

Expected Yield: 90-97%

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Yield (%)
Diphenylamine169.221.0169.22-
α-Methylstyrene118.182.2260.00-
This compound405.57~0.95 (Theoretical)~385.29 (Theoretical)90-97

Visualization of Synthetic Pathway

Synthesis_of_Bis_4_2_phenyl_2_propyl_phenyl_amine diphenylamine Diphenylamine product This compound diphenylamine->product amethylstyrene α-Methylstyrene intermediate Carbocation Intermediate amethylstyrene->intermediate + H+ intermediate->product + Diphenylamine - H+ catalyst Acid-Activated Clay (H+) catalyst->intermediate catalyst->product HTM_Synthesis_Workflow start This compound formylation Vilsmeier-Haack Formylation start->formylation bis_aldehyde Bis(aldehyde) Intermediate formylation->bis_aldehyde condensation Condensation Reaction (e.g., Knoevenagel or Wittig) bis_aldehyde->condensation end_product Hole-Transporting Material (Extended π-system) condensation->end_product

References

Application Notes and Protocols for Doping of Hole Transport Layers in Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Doping Concentration of Triarylamine-Based Hole Transport Materials in Thin Films

Introduction:

The following application notes provide a comprehensive overview of the principles and practices for doping organic hole transport layers (HTLs) in thin-film electronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). While the specific molecule Bis[4-(2-phenyl-2-propyl)phenyl]amine is primarily documented as an antioxidant in polymer applications, the methodologies described herein are centered on a closely related and widely studied class of materials: poly(triarylamine)s, with a particular focus on Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA).[1][2][3] Doping of these materials is a critical step to enhance charge carrier density and conductivity, thereby improving overall device performance and stability.[4][5][6]

These notes are intended for researchers, scientists, and professionals in the field of organic electronics and drug development who are looking to optimize the performance of thin-film devices through controlled doping of the hole transport layer.

Data Presentation: Doping Concentration and its Effects

The concentration of the dopant in the hole transport material (HTM) solution is a critical parameter that directly influences the electronic properties of the resulting thin film. The table below summarizes typical doping concentrations and their reported effects on device performance, using the common p-dopant 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ) with PTAA.

HTM/Dopant System Doping Concentration (wt%) Key Effects Device Application Reference
PTAA / F4-TCNQ0.5 - 2.0Increased hole mobility, Increased conductivity, Reduced series resistance.Perovskite Solar Cells[7]
PTAA / F4-TCNQ1.0Improved electroluminescent performance.Perovskite Quantum Dot LEDs[5]
PTAA / F6-TCNNQNot specifiedImproved charge injection and transport.Perovskite-based LEDs[5]
PTAA / TCNH14Not specifiedEnhanced electric conductivity.Perovskite-based LEDs[5]
Pentacene / F4TCNQSub-monolayerReduced injection barrier at the pentacene-Au interface, Creation of acceptor states.Organic Thin Film Transistors[8]

Experimental Protocols

Preparation of Doped Hole Transport Layer Solution

This protocol describes the preparation of a doped PTAA solution, a common hole transport layer in perovskite solar cells.

Materials:

  • Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA)

  • 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ)

  • Toluene (anhydrous)

  • Chlorobenzene (anhydrous)

  • Magnetic stirrer and stir bar

  • Vials

  • Pipettes

Procedure:

  • Prepare a stock solution of PTAA: Dissolve PTAA in toluene at a concentration of 10 mg/mL. Stir the solution at room temperature until the PTAA is completely dissolved.[3]

  • Prepare a stock solution of F4-TCNQ: Dissolve F4-TCNQ in chlorobenzene at a concentration of 1 mg/mL. This solution should be freshly prepared.

  • Prepare the doped PTAA solution:

    • In a clean vial, add the desired volume of the PTAA stock solution.

    • Calculate the required volume of the F4-TCNQ stock solution to achieve the target weight percentage (wt%). For example, for a 1 wt% doped solution, add 1 part of the F4-TCNQ solution to 100 parts of the PTAA solution by weight.

    • Stir the final solution for at least 1 hour in an inert atmosphere (e.g., a glovebox) before use.

Thin Film Deposition by Spin Coating

This protocol outlines the deposition of the doped HTL solution onto a substrate.

Equipment:

  • Spin coater

  • Substrates (e.g., ITO-coated glass)

  • Hotplate

  • Nitrogen or argon gas source

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen or argon stream.

  • Oxygen Plasma Treatment: Treat the substrates with oxygen plasma for 5-10 minutes to improve the wettability of the surface.

  • Spin Coating:

    • Place the substrate on the spin coater chuck.

    • Dispense a sufficient amount of the doped PTAA solution to cover the substrate.

    • Spin coat the solution at a typical speed of 3000-5000 rpm for 30-60 seconds. The exact parameters will depend on the desired film thickness.[3]

  • Annealing: Transfer the coated substrate to a hotplate and anneal at 100-150°C for 10 minutes to remove residual solvent and improve film morphology.

Mandatory Visualization

Doping_Workflow Workflow for Doped Hole Transport Layer Preparation and Deposition cluster_prep Solution Preparation cluster_deposition Thin Film Deposition cluster_characterization Characterization prep_PTAA Prepare PTAA Stock Solution mix Mix PTAA and Dopant Solutions prep_PTAA->mix Host Material prep_dopant Prepare Dopant Stock Solution prep_dopant->mix Dopant spin_coat Spin Coating mix->spin_coat Doped Solution anneal Annealing spin_coat->anneal morphology Film Morphology (AFM, SEM) anneal->morphology electrical Electrical Properties (Conductivity, Mobility) anneal->electrical device Device Performance (J-V, EQE) anneal->device

Caption: Workflow for the preparation, deposition, and characterization of doped hole transport layers.

Doping_Mechanism P-type Doping Mechanism in a Hole Transport Layer HTM HTM (e.g., PTAA) Dopant P-Dopant (e.g., F4-TCNQ) HTM_cation HTM Cation Radical (Mobile Hole) HTM->HTM_cation Oxidation (Electron Transfer) label_process Charge Transfer Complex Formation Dopant_anion Dopant Anion Dopant->Dopant_anion Reduction

Caption: Schematic of the p-type doping mechanism in a hole transport material.

References

Application Notes and Protocols: Bis[4-(2-phenyl-2-propyl)phenyl]amine for Preventing Oxidative Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[4-(2-phenyl-2-propyl)phenyl]amine, also commercially known as Antioxidant 445 or HS-911, is a highly effective aromatic amine antioxidant.[1][2][3] Its primary application lies in the prevention of oxidative degradation in a wide array of polymeric materials, including polyethylene, polypropylene, polyvinyl chloride (PVC), and various elastomers.[1][2] The antioxidant properties of this compound are attributed to its ability to act as a free radical scavenger, thereby inhibiting the auto-oxidative chain reactions that lead to the deterioration of material properties.[4][5][6] This document provides detailed application notes, experimental protocols for evaluating its antioxidant efficacy, and a summary of its performance characteristics.

Mechanism of Action

The antioxidant mechanism of this compound is centered on its secondary amine (-NH-) group. This group can donate a hydrogen atom to reactive free radicals (R•, ROO•), which are formed during the initiation and propagation stages of oxidative degradation. By neutralizing these radicals, the antioxidant molecule itself becomes a less reactive radical, which is stabilized by resonance, thus terminating the degradation chain reaction. This process is crucial in extending the service life of materials by protecting them from degradation induced by heat, light, and oxygen.[4][5][7][8]

Applications

This compound is a non-discoloring and non-toxic antioxidant, making it suitable for a variety of applications:[1][2]

  • Polymers and Elastomers: It is widely incorporated into plastics and rubbers to enhance their thermal stability and resistance to aging.[1][2]

  • Adhesives and Sealants: It helps maintain the integrity and performance of adhesives and sealants by preventing oxidative breakdown.

  • Lubricants: It is used as an antioxidant additive in lubricating oils to prevent oxidation and extend their operational lifetime.[1]

Quantitative Data on Antioxidant Efficacy

Table 1: Free Radical Scavenging Activity of Diarylamine Antioxidants (Representative Data)

Antioxidant AssayTest Compound (Diarylamine Derivative)IC50 / EC50 (µM)Reference CompoundIC50 / EC50 (µM)
DPPHBenzo[b]thiophene Diarylamine Derivative~150-300BHT (Butylated Hydroxytoluene)~20-50
ABTSPyridine-containing Diarylamine~10-50Trolox~5-20

Note: The IC50/EC50 values are indicative and can vary based on experimental conditions. Data is extrapolated from studies on similar diarylamine structures.[9][10][11]

Table 2: Oxidative Stability of Polymers with Aromatic Amine Antioxidants (Representative Data)

Polymer MatrixAntioxidant TypeTest MethodTest ConditionsResult
High-Density Polyethylene (HDPE)Aromatic AmineOxidation Induction Time (OIT)200°C, Oxygen AtmosphereSignificant increase in OIT compared to unstabilized polymer
Polypropylene (PP)DiarylamineThermo-oxidative Aging150°C, Air OvenRetention of mechanical properties over extended periods

Note: This table provides expected outcomes based on the known function of aromatic amine antioxidants in polymers.[12][13][14]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Preparation of Control: Prepare a positive control solution (e.g., 1 mg/mL Ascorbic acid in methanol) and a blank (methanol).

  • Reaction: In a test tube or a 96-well plate, add 1 mL of the DPPH solution to 1 mL of each sample dilution, the positive control, and the blank.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).[15][16][17][18]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Phosphate Buffered Saline (PBS)

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce a dark blue/green ABTS•+ solution.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions in methanol.

  • Reaction: Add a small volume (e.g., 10 µL) of each sample dilution to a larger volume (e.g., 1 mL) of the working ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition of ABTS•+ using a similar formula as for the DPPH assay.

  • IC50 Determination: Plot the percentage of inhibition against the concentration to determine the IC50 value.[19][20][21][22][23]

Oxidation Induction Time (OIT) Test

This method is used to determine the oxidative stability of a material, particularly polymers containing antioxidants.

Materials:

  • Polymer sample containing a known concentration of this compound

  • Control polymer sample (without antioxidant)

  • Differential Scanning Calorimeter (DSC)

  • Oxygen and Nitrogen gas supplies

Procedure:

  • Sample Preparation: Place a small, weighed amount of the polymer sample (typically 5-10 mg) into an open aluminum DSC pan.

  • Heating under Inert Atmosphere: Place the sample pan in the DSC cell. Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) at a constant rate (e.g., 20°C/min) under a nitrogen atmosphere.[24][25]

  • Isothermal Hold: Once the isothermal temperature is reached, hold the sample at this temperature for a few minutes to stabilize.

  • Gas Switching: Switch the purge gas from nitrogen to oxygen at a constant flow rate. This marks the beginning of the OIT measurement.[26][27][28]

  • Data Acquisition: Continue to hold the sample at the isothermal temperature and record the heat flow signal. The onset of oxidation is indicated by a sharp exothermic peak.

  • OIT Determination: The Oxidation Induction Time is the time elapsed from the switch to oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates greater oxidative stability.[24][25][26]

Visualizations

Signaling Pathway

OxidativeStressPathway ROS Reactive Oxygen Species (ROS) CellularComponents Cellular Components (Lipids, Proteins, DNA) ROS->CellularComponents Attack Antioxidant This compound ROS->Antioxidant Scavenged by Damage Oxidative Damage CellularComponents->Damage Leads to NeutralizedROS Neutralized ROS Antioxidant->NeutralizedROS Forms

Caption: General mechanism of antioxidant action against oxidative stress.

Experimental Workflow

DPPH_Workflow PrepDPPH Prepare 0.1 mM DPPH Solution Reaction Mix DPPH and Sample PrepDPPH->Reaction PrepSample Prepare Sample Dilutions PrepSample->Reaction Incubation Incubate 30 min in Dark Reaction->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound is a potent antioxidant widely utilized to protect materials from oxidative degradation. The protocols provided herein offer standardized methods for evaluating its efficacy. While specific quantitative data for this compound is limited in the public domain, the representative data for similar diarylamine antioxidants suggest a high level of activity. Further studies are encouraged to establish a comprehensive profile of this compound's antioxidant capabilities.

References

Application Notes and Protocols: Anti-Aging Agents in Polyurethane Foam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anti-aging agents in polyurethane (PU) foam to enhance its durability and performance. The information is intended to guide researchers and professionals in selecting and evaluating appropriate anti-aging additives for their specific applications.

Introduction to Polyurethane Foam Degradation

Polyurethane foam, a versatile polymer, is susceptible to degradation from various environmental factors, which can compromise its structural integrity and aesthetic properties.[1][2] The primary mechanisms of degradation include:

  • Oxidation: The exothermic reaction during foam production can lead to high temperatures, causing oxidation and discoloration (scorching), particularly in the core of the foam.[3][4] Over time, exposure to oxygen and heat continues this degradation process, leading to a loss of mechanical properties.[2]

  • Photo-oxidation (UV Degradation): Exposure to ultraviolet (UV) radiation, primarily from sunlight, can break down the chemical bonds in the polyurethane structure.[5][6] This leads to yellowing, cracking, and a reduction in physical properties such as tensile strength and elongation.[4][5]

  • Hydrolysis: Polyurethane, especially polyester-based types, is susceptible to chemical breakdown by water (hydrolysis).[4][7] This reaction is accelerated by heat and humidity and results in the loss of mechanical strength and disintegration of the foam.[4][8]

To counteract these degradation processes, anti-aging agents are incorporated into the polyurethane formulation. These additives can be broadly categorized as antioxidants, UV stabilizers, and hydrolysis stabilizers.

Types of Anti-Aging Agents and Their Mechanisms

Antioxidants

Antioxidants protect the foam from thermal-oxidative degradation, which occurs during both the manufacturing process (scorch) and the service life of the product.[9][10] They function by interrupting the oxidative chain reactions.

  • Primary Antioxidants (Radical Scavengers): Typically sterically hindered phenols, these compounds react with and neutralize free radicals.[9]

  • Secondary Antioxidants (Hydroperoxide Decomposers): Often phosphites, these agents break down hydroperoxides into non-radical, stable products.[9]

  • Blends: Many commercial antioxidant packages are synergistic blends of primary and secondary antioxidants, sometimes including aminic antioxidants for enhanced scorch protection.[4][11]

UV Stabilizers

UV stabilizers are crucial for polyurethane products exposed to sunlight to prevent discoloration and degradation.[12]

  • UV Absorbers: These compounds, such as benzotriazoles, absorb harmful UV radiation and dissipate it as thermal energy.[10][13]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They are highly efficient as they are regenerated in a cyclic process, providing long-term protection.[6][14]

Hydrolysis Stabilizers

These additives protect polyurethane from degradation due to moisture.[8][15]

  • Carbodiimides: These are highly effective anti-hydrolysis agents that react with the carboxylic acids and water produced during hydrolysis, preventing further autocatalytic degradation of the polymer chains.[7][16]

Data Presentation: Performance of Anti-Aging Agents

Direct quantitative comparison of commercial anti-aging agents is challenging due to the limited availability of standardized, publicly accessible data. The following table summarizes available quantitative data from a comparative study and qualitative performance claims from technical datasheets.

Anti-Aging Agent (Manufacturer)TypeKey Performance Metrics (after Accelerated Aging)Recommended DosageKey Features
Control (No Additive) -Baseline degradation--
Irgastab® PUR 71 (BASF) Antioxidant/Anti-scorchProvides improved whiteness and resistance to color change.[17]Not specified in public dataAromatic amine-free, low VOC and FOG emissions.[2][15][17]
Naugard® FOAMPLUS LE 5 (SI Group) Antioxidant BlendReduces VOC & FOG emissions by over 90% compared to industry benchmarks.[4][12]3.50 - 8.00 ppm in polyolsUltra-low emissive liquid antioxidant for scorch protection.[1][12]
Songnox® 5057 (Songwon) Aminic AntioxidantProtects polyols against degradation during storage and transportation.[18][19]Not specified in public dataUsed in combination with hindered phenols for scorch prevention.[11][18]
Irgastab® PUR 68 (BASF) Heat Stabilizer BlendGood resistance to scorch, fogging, and textile staining.0.4% - 0.45% in slabstock polyolBHT-free and amine-free blend.
Tinuvin® 770 (BASF) HALS UV StabilizerProvides excellent light stability for thick sections and films.[20][21]0.1% - 1.0%Low molecular weight HALS.[20]
HyMax® 220 (Langyi) Hydrolysis StabilizerSignificantly improves anti-hydrolysis resistance (tensile strength, elongation).[7]Not specified in public dataCarbodiimide-based.[7]
Irganox 1141 (BASF) Antioxidant Blend89% Retained Tensile Strength, Color Change (ΔE) = 2.1 (85°C for 7 days)[9]Not specified in public dataSuperior retention of mechanical properties and minimal discoloration in the cited study.[9]
Hostanox P-EPS Q (Clariant) Antioxidant Blend85% Retained Tensile Strength, Color Change (ΔE) = 2.6 (85°C for 7 days)[9]Not specified in public data-
SONGNOX 2246 (Songwon) Antioxidant Blend87% Retained Tensile Strength, Color Change (ΔE) = 3.0 (85°C for 7 days)[9]Not specified in public data-

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effectiveness of anti-aging agents in polyurethane foam.

Sample Preparation
  • Formulation: Prepare the polyurethane foam formulation including polyol, isocyanate, catalysts, surfactants, blowing agents, and the anti-aging agent at the desired concentration. A control foam without the anti-aging agent should also be prepared for comparison.

  • Mixing and Foaming: Thoroughly mix the components and allow the foam to rise and cure under controlled conditions according to standard laboratory procedures.

  • Conditioning: Condition the cured foam blocks for at least 72 hours at standard laboratory conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity) before cutting specimens for testing.

Accelerated Aging Protocols

4.2.1. Thermo-Oxidative Aging (Dry Heat Aging)

  • Standard: Based on ASTM D3574-K.

  • Apparatus: Air-circulating oven.

  • Procedure:

    • Cut foam specimens to the required dimensions for the subsequent mechanical tests.

    • Place the specimens in the oven at a specified temperature (e.g., 90°C, 100°C, or 120°C) for various durations (e.g., 24, 48, 96, 168 hours).

    • After the specified aging period, remove the specimens from the oven and allow them to re-condition at standard laboratory conditions for at least 24 hours before testing.

4.2.2. Humid Aging

  • Standard: Based on ASTM D3574-L.

  • Apparatus: Environmental chamber capable of maintaining controlled temperature and humidity.

  • Procedure:

    • Cut foam specimens to the required dimensions.

    • Place the specimens in the environmental chamber at a specified temperature and relative humidity (e.g., 50 ± 2°C and 95 ± 5% RH) for a set duration (e.g., 22 hours).

    • Remove the specimens and allow them to re-condition at standard laboratory conditions before testing.

4.2.3. UV Weathering

  • Apparatus: Xenon-arc or fluorescent UV weathering chamber.

  • Procedure:

    • Mount foam specimens in the weathering chamber.

    • Expose the specimens to a specified cycle of UV radiation, temperature, and humidity that simulates outdoor conditions.

    • Periodically remove specimens for evaluation of color change and surface properties.

Performance Evaluation Protocols

4.3.1. Mechanical Properties

  • Tensile Strength and Elongation:

    • Standard: ASTM D3574, Test E.

    • Procedure: Use a universal testing machine to measure the force required to stretch the foam until it breaks and the extent of stretching.

  • Compression Set:

    • Standard: ASTM D3574, Test D.

    • Procedure: Compress the foam to a specified percentage of its original thickness for a set time and temperature, then measure the permanent deformation.

  • Indentation Force Deflection (IFD):

    • Standard: ASTM D3574, Test B1.

    • Procedure: Measure the force required to indent a foam specimen by a specified percentage of its original thickness. This indicates the foam's firmness.

4.3.2. Color Stability

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • Measure the initial CIE Lab* color values of the unaged foam.

    • After accelerated aging, re-measure the Lab* values.

    • Calculate the total color change (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²

    • A ΔE* value greater than 1.0 is generally considered a noticeable color difference.

Visualizations

Polyurethane Degradation and Intervention by Anti-Aging Agents

cluster_factors Degradation Factors cluster_mechanisms Degradation Mechanisms cluster_effects Degradation Effects cluster_agents Anti-Aging Agents UV UV Radiation PhotoOxidation Photo-oxidation UV->PhotoOxidation Heat Heat ThermoOxidation Thermo-oxidation Heat->ThermoOxidation Oxygen Oxygen Oxygen->PhotoOxidation Oxygen->ThermoOxidation Water Water/Humidity Hydrolysis Hydrolysis Water->Hydrolysis PU_Foam Polyurethane Foam PU_Foam->PhotoOxidation PU_Foam->ThermoOxidation PU_Foam->Hydrolysis Yellowing Yellowing/ Discoloration PhotoOxidation->Yellowing MechanicalLoss Loss of Mechanical Properties PhotoOxidation->MechanicalLoss ThermoOxidation->Yellowing ThermoOxidation->MechanicalLoss Cracking Cracking/ Brittleness ThermoOxidation->Cracking Hydrolysis->MechanicalLoss UV_Stab UV Stabilizers (HALS, UVA) UV_Stab->PhotoOxidation Inhibits Antioxidants Antioxidants (Phenolic, Aminic) Antioxidants->ThermoOxidation Inhibits Hydrolysis_Stab Hydrolysis Stabilizers (Carbodiimides) Hydrolysis_Stab->Hydrolysis Inhibits

Caption: PU foam degradation pathways and the intervention points for anti-aging agents.

Experimental Workflow for Evaluating Anti-Aging Agents

Start Start: Define Formulations (Control & Stabilized) Foam_Prep Foam Preparation & Curing Start->Foam_Prep Conditioning Initial Conditioning (23°C, 50% RH) Foam_Prep->Conditioning Initial_Testing Initial Property Testing (T0) Conditioning->Initial_Testing Aging Accelerated Aging (Heat, Humidity, UV) Conditioning->Aging Analysis Data Analysis & Comparison Initial_Testing->Analysis T0 Data Post_Conditioning Post-Aging Conditioning Aging->Post_Conditioning Final_Testing Final Property Testing (T1) Post_Conditioning->Final_Testing Final_Testing->Analysis T1 Data End End: Report Findings Analysis->End

Caption: Workflow for testing the efficacy of anti-aging agents in PU foam.

References

Application Notes and Protocols: Thermal Protection in Wire and Cable Insulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of materials and protocols for the thermal protection of wires and cables. The information is intended to guide researchers and professionals in selecting and evaluating insulation materials for applications where high temperatures and fire resistance are critical.

High-Temperature Wire and Cable Insulation Materials

A variety of materials are employed for wire and cable insulation to provide thermal protection. The selection of a specific material depends on the maximum operating temperature, environmental conditions, and required fire resistance. Common materials include polymers, fiberglass, mica, and advanced materials like aerogels. Additionally, intumescent coatings can be applied to enhance the fire resistance of existing cables.

Common Insulation Materials

Several polymers and inorganic materials are widely used for their thermal stability and electrical insulation properties.

  • Polyvinyl Chloride (PVC): A cost-effective and durable material with good fire and chemical resistance. It is suitable for a wide range of temperatures, typically from -55°C to 105°C.[1]

  • Silicone: Known for its high flexibility and excellent flame retardancy, silicone can withstand continuous operating temperatures up to 180°C and short-term exposure to 250°C.[1][2]

  • Fiberglass: Used for extremely high-temperature applications, fiberglass insulation can operate at temperatures up to 482°C and is resistant to chemicals and water.[1]

  • Mica: An excellent high-temperature insulator, mica, often in the form of mica glass (MG) tape, can protect cables at temperatures up to 450°C.[2] It possesses high dielectric strength and is non-combustible.[3]

  • Fluoropolymers (e.g., PFA, PTFE): These materials offer high-temperature resistance and excellent chemical inertness. Polytetrafluoroethylene (PTFE) can withstand temperatures up to 260°C.[4]

Advanced Insulation and Fire Protection Materials

For more demanding applications, advanced materials and coatings are utilized to provide superior thermal protection and fire resistance.

  • Aerogels: These are synthetic porous ultralight materials with extremely low thermal conductivity.[5] Polyimide aerogel insulation for electrical wiring can be significantly lighter than conventional polymer insulation.[6] Aerogels function as excellent thermal insulators by minimizing conduction and convection.[5]

  • Intumescent Coatings: These coatings swell when exposed to heat, forming a protective char layer that insulates the underlying cable from fire.[7][8] This char layer can expand to many times the original thickness of the coating, significantly reducing heat transfer.[9][10][11] Some intumescent coatings can increase the fire resistance of cables for up to 90 minutes under IEC 60331 conditions.[12][13]

Data Presentation: Thermal and Fire-Resistant Properties of Insulation Materials

The following tables summarize the key quantitative data for various wire and cable insulation materials, facilitating easy comparison for material selection.

Table 1: Thermal Properties of Common Insulation Materials

MaterialMaximum Continuous Operating Temperature (°C)Thermal Conductivity (W/m·K)
Polyvinyl Chloride (PVC)105[1]~0.17
Silicone180[1][2]~0.2
Fiberglass482[1]~0.04
Mica (Phlogopite)>500[4]0.3 - 0.5[14]
Polytetrafluoroethylene (PTFE)260[4]~0.25

Table 2: Fire Resistance Properties of Insulation Materials and Coatings

Material/CoatingTest StandardPerformance MetricResult
Fire-Resistant Cable (Mica/XLPE)IEC 60331Circuit IntegrityCan maintain circuit integrity for a specified period under fire conditions.[15]
Intumescent CoatingIEC 60331-11/21Fire ResistanceCan protect cables for 90 minutes at 750°C.[12][13]
Intumescent Coating-Expansion RatioUp to 700-800%.[10][13][16]
Various PolymersASTM D2863Limiting Oxygen Index (LOI)Varies by polymer; higher values indicate better flame retardancy.[17][18]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in evaluating the thermal and fire-resistant properties of wire and cable insulation.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of insulation materials.

Protocol:

  • A small, representative sample of the insulation material (5-10 mg) is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which significant weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with thermal transitions in the insulation material, such as melting point and glass transition temperature.[8]

Protocol:

  • A small sample (5-10 mg) of the insulation material is hermetically sealed in a DSC pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled rate (e.g., 10°C/min) under a controlled atmosphere.

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The resulting DSC curve is analyzed to identify endothermic and exothermic peaks, which correspond to thermal transitions.[8]

IEC 60331: Fire Resistance Test

Objective: To assess the ability of a cable to maintain circuit integrity during a fire.[19]

Protocol:

  • A sample of the cable, approximately 1200 mm in length, is mounted horizontally on a test ladder.

  • The cable is connected to a power source to supply its rated voltage, and a circuit is established to monitor continuity (e.g., through lamps).

  • A ribbon-type gas burner is positioned to apply a flame at a temperature of at least 830°C to a 600 mm section of the cable.[19]

  • For tests including mechanical shock, a hammer strikes the support ladder at specified intervals (e.g., every 30 seconds).[19]

  • The test is conducted for a specified duration (e.g., 90 or 120 minutes).

  • The cable passes the test if no conductor ruptures and the lamps remain lit, indicating that circuit integrity has been maintained throughout the test.

ASTM E84: Surface Burning Characteristics

Objective: To determine the flame spread and smoke developed indices of insulation materials.[2][7]

Protocol:

  • A 24-foot long by 20-inch wide specimen of the insulation material is mounted on the ceiling of a Steiner tunnel.[1][20]

  • The specimen is exposed to a controlled airflow and a flaming ignition source at one end of the tunnel.[7][20]

  • The progression of the flame front along the specimen is observed and recorded over a 10-minute test period.[1][20]

  • The smoke produced by the burning material is measured using a photometer system.[20]

  • The Flame Spread Index (FSI) and Smoke Developed Index (SDI) are calculated by comparing the results to those of red oak and fiber-cement board, which have FSI values of 100 and 0, respectively.[20]

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermal protection of wires and cables.

G cluster_0 Fire Resistant Cable Construction Conductor Conductor (Copper) Mica Mica Tape (Fire Barrier) Insulation XLPE Insulation Sheath LSZH Sheath

Fire Resistant Cable Layers

G start Start prep Prepare Cable Sample start->prep mount Mount Cable on Test Ladder prep->mount connect Connect to Power and Monitoring Circuit mount->connect apply_flame Apply Flame (≥830°C) connect->apply_flame apply_shock Apply Mechanical Shock (if required) apply_flame->apply_shock monitor Monitor Circuit Integrity apply_shock->monitor end_test End Test After Specified Duration monitor->end_test Duration Met fail Fail monitor->fail Circuit Failure pass Pass end_test->pass

IEC 60331 Experimental Workflow

G start Start heat Heat Exposure start->heat coating Intumescent Coating heat->coating reaction Chemical Reaction Initiated coating->reaction swelling Coating Swells reaction->swelling char Insulating Char Layer Forms swelling->char protection Cable is Protected from Heat char->protection

Intumescent Coating Mechanism

References

Application Notes and Protocols for Bis[4-(2-phenyl-2-propyl)phenyl]amine in Styrenics and Other Plastics

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive overview of the use of Bis[4-(2-phenyl-2-propyl)phenyl]amine (CAS No. 10081-67-1), a high-performance aromatic amine antioxidant, in the stabilization of styrenics and other plastic materials. This document details its mechanism of action, provides typical performance data, and outlines experimental protocols for its evaluation. This compound, also known by trade names such as Naugard™ 445 and Antioxidant 445, is a non-discoloring stabilizer that offers excellent thermal stability, particularly during high-temperature processing of polymers like polyolefins, styrenics, polyols, hot melt adhesives, and polyamides.[1][2][3] It is also noted for its strong synergistic effects when used in combination with other types of antioxidants, such as phenolics and phosphites.[1][2][3]

Introduction

This compound is a secondary antioxidant that functions as a radical scavenger. Its primary role is to protect polymers from degradation caused by heat and oxygen, which can lead to discoloration, loss of mechanical properties, and overall failure of the plastic material.[4][5] This antioxidant is particularly effective in a variety of elastomers and plastics, including polyethylene, polypropylene, and polyvinyl chloride.[6] It is recognized as a non-toxic, tasteless, and light-colored antioxidant, making it suitable for a wide range of applications.[6]

Chemical Structure and Properties
  • IUPAC Name: 4-(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline

  • CAS Number: 10081-67-1

  • Molecular Formula: C₃₀H₃₁N

  • Molecular Weight: 405.58 g/mol [7]

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
AppearanceWhite to off-white powder or granules[7][8]
Melting Point98-102 °C[8]
Specific Gravity1.14 @ 55°C[7][8]
Flash Point277 °C[7]
SolubilityInsoluble in water; Soluble in acetone, toluene, and MEK[8]

Mechanism of Action

As a secondary aromatic amine antioxidant, this compound functions by donating a hydrogen atom to terminate the free-radical chain reactions that lead to polymer degradation. This process is particularly effective in scavenging peroxy radicals, which are key intermediates in the auto-oxidation cycle of polymers. The resulting antioxidant radical is stabilized by resonance, rendering it less reactive and unable to propagate the degradation chain.

Melt_Blending_Workflow start Start drying Dry Polymer Resin & Antioxidant start->drying weighing Weigh Components drying->weighing premixing Dry Blend Components weighing->premixing extrusion Melt Blend in Extruder premixing->extrusion pelletizing Cool and Pelletize Extrudate extrusion->pelletizing molding Injection/Compression Mold Test Specimens pelletizing->molding end End molding->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bis[4-(2-phenyl-2-propyl)phenyl]amine, a widely used antioxidant.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the Friedel-Crafts alkylation of diphenylamine with α-methylstyrene.[3]

Issue 1: Low Product Yield

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Activity: The efficiency of the Friedel-Crafts alkylation is highly dependent on the catalyst.[4]

    • Troubleshooting:

      • Ensure the Lewis acid catalyst (e.g., anhydrous stannous chloride, magnesium chloride, or acid-activated clay) is fresh and has not been deactivated by moisture.[5][6]

      • Consider increasing the catalyst loading, but be mindful that excessive catalyst can lead to side reactions.[6]

      • Experiment with different Lewis acid catalysts to find the optimal one for your specific conditions.[7]

  • Reaction Temperature: The reaction temperature is a critical parameter.

    • Troubleshooting:

      • A temperature of 130-140°C is reported to be effective.[5] Lower temperatures may lead to an incomplete reaction, while higher temperatures can promote side reactions and product degradation.

      • Ensure uniform heating of the reaction mixture.

  • Reactant Stoichiometry: The ratio of α-methylstyrene to diphenylamine is crucial.

    • Troubleshooting:

      • An excess of the alkylating agent (α-methylstyrene) can drive the reaction towards the desired di-substituted product. However, a large excess can lead to the formation of poly-alkylated byproducts.

      • Carefully control the addition rate of α-methylstyrene to maintain a consistent reaction temperature and minimize side reactions. A dropwise addition over 30 minutes has been reported to be successful.[5]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion.

    • Troubleshooting:

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A reaction time of 1 hour after the complete addition of α-methylstyrene has been documented.[5]

Issue 2: Formation of Impurities

Question: My final product is contaminated with significant impurities. What are these impurities and how can I minimize their formation?

Answer: The primary impurities in this synthesis are typically mono-alkylated diphenylamine and poly-alkylated byproducts.[6]

  • Mono-alkylated Diphenylamine:

    • Cause: Incomplete reaction or insufficient alkylating agent.

    • Mitigation:

      • Ensure a slight excess of α-methylstyrene.

      • Increase the reaction time and monitor for the disappearance of the mono-substituted intermediate.

  • Poly-alkylated Byproducts:

    • Cause: Excessive alkylating agent or overly harsh reaction conditions.

    • Mitigation:

      • Carefully control the stoichiometry of the reactants.

      • Avoid excessively high reaction temperatures.

  • Rearranged Products: Although less common with the stable tertiary carbocation formed from α-methylstyrene, carbocation rearrangements can occur in Friedel-Crafts alkylations.[4][8]

    • Mitigation:

      • Using milder Lewis acids can sometimes reduce rearrangement products.

Issue 3: Difficult Product Purification

Question: I am having trouble purifying the final product. What are the recommended purification methods?

Answer: The crude product often requires purification to remove unreacted starting materials, catalyst residues, and byproducts.

  • Crystallization: This is a common and effective method for purifying this compound.

    • Protocol:

      • After the reaction, cool the mixture.

      • Dissolve the crude product in a suitable solvent system. A mixture of petroleum ether and methanol has been reported to be effective for crystallization.[5]

      • Cool the solution to induce crystallization.

      • Filter the crystals and wash them with a cold solvent (e.g., petroleum ether and water).[5]

      • Dry the purified product.[5]

  • Column Chromatography: For higher purity requirements, column chromatography can be employed.

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A non-polar solvent system, such as hexane or a mixture of hexane and ethyl acetate, can be used to elute the product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially significant method is the Friedel-Crafts alkylation of diphenylamine with α-methylstyrene.[3] This reaction involves the electrophilic aromatic substitution of the diphenylamine rings with the 2-phenyl-2-propyl (cumyl) carbocation generated from α-methylstyrene in the presence of a Lewis acid catalyst.[3]

Q2: What are the key reaction parameters to control for optimal yield?

A2: The key parameters to control are:

  • Catalyst choice and activity: Lewis acids like tin(II) chloride and magnesium chloride are effective.[5]

  • Reaction temperature: Typically in the range of 130-140°C.[5]

  • Reactant ratio: A slight excess of α-methylstyrene is generally used.

  • Reaction time: Sufficient time for the reaction to go to completion, which can be monitored by TLC or GC.

Q3: What are some alternative synthetic methods?

A3: While Friedel-Crafts alkylation is dominant, other theoretical pathways exist, though they are generally less direct and economical. These include:

  • Buchwald-Hartwig Amination: This would involve a palladium-catalyzed cross-coupling of 4-(2-phenyl-2-propyl)aniline with 1-bromo-4-(2-phenyl-2-propyl)benzene. However, this requires the synthesis of two separate precursors.[3]

  • Nucleophilic Aromatic Substitution (SNAr): This is generally not feasible for the non-activated phenyl rings in this structure.[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a reported procedure.[5]

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles
Diphenylamine169.2250.00.295
α-Methylstyrene118.1880.50.681
Magnesium Chloride (anhydrous)95.211.50.016
Stannous Chloride (anhydrous)189.601.50.008
Petroleum Ether-140-
Methanol32.045-

Procedure:

  • Charge a reaction vessel equipped with a stirrer and reflux condenser with 50.0 g of diphenylamine.

  • Heat the vessel until the diphenylamine is completely melted.

  • Add a mixed catalyst of 1.5 g of anhydrous magnesium chloride and 1.5 g of anhydrous stannous chloride to the molten diphenylamine and stir to mix.

  • Slowly add 80.5 g of α-methylstyrene dropwise over a period of 30 minutes.

  • After the addition is complete, control the reaction temperature at 130-140°C and maintain it for 1 hour.

  • After the reaction is complete, cool the reaction mixture.

  • Add a mixed solvent of 140 g of petroleum ether and 5 g of methanol.

  • Cool the solution to 25 ± 2°C to induce crystallization.

  • Filter the resulting crystals.

  • Wash the crystals with petroleum ether and then with water.

  • Dry the purified product at 45°C for 14 hours.

Expected Outcome:

This procedure has been reported to yield a white crystalline product with a yield of 85% and a purity of 98.24%.[5]

Visualizations

experimental_workflow start Start melt_dpa Melt Diphenylamine start->melt_dpa add_catalyst Add Catalyst (MgCl2 + SnCl2) melt_dpa->add_catalyst add_ams Add α-Methylstyrene (dropwise, 30 min) add_catalyst->add_ams react React at 130-140°C (1 hour) add_ams->react cool_reaction Cool Reaction Mixture react->cool_reaction add_solvent Add Petroleum Ether & Methanol cool_reaction->add_solvent crystallize Crystallize at 25°C add_solvent->crystallize filter_wash Filter and Wash Crystals crystallize->filter_wash dry Dry Product filter_wash->dry end_product This compound dry->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield Issue check_catalyst Check Catalyst Activity low_yield->check_catalyst check_temp Verify Reaction Temperature low_yield->check_temp check_ratio Review Reactant Ratio low_yield->check_ratio check_time Monitor Reaction Time low_yield->check_time improve_catalyst Use fresh, anhydrous catalyst. Consider optimizing loading. check_catalyst->improve_catalyst optimize_temp Maintain 130-140°C. Ensure uniform heating. check_temp->optimize_temp adjust_ratio Ensure slight excess of α-methylstyrene. check_ratio->adjust_ratio increase_time Monitor reaction to completion (TLC/GC). check_time->increase_time

Caption: Troubleshooting decision tree for low product yield.

References

Preventing discoloration with Bis[4-(2-phenyl-2-propyl)phenyl]amine antioxidant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Bis[4-(2-phenyl-2-propyl)phenyl]amine as an antioxidant.

Troubleshooting Discoloration Issues

Discoloration, often appearing as a yellow or pink hue, can be a concern when using aromatic amine antioxidants. This section provides a step-by-step guide to diagnose and resolve these issues.

Problem: Your polymer or formulation is exhibiting unexpected discoloration after the addition of this compound.

Troubleshooting Workflow:

A Discoloration Observed B Review Processing Conditions A->B C High Temperature or Excessive Shear? B->C Yes E Analyze Formulation Components B->E No D Optimize Processing Parameters: - Lower Temperature - Reduce Shear - Shorter Residence Time C->D K Problem Resolved D->K F Presence of Antagonistic Additives? (e.g., certain HALS, TiO2) E->F Yes H Assess Environmental Exposure E->H No G Evaluate Additive Interactions: - Screen alternative HALS - Use surface-treated TiO2 - Consider synergistic antioxidants F->G G->K I Exposure to NOx Gases (Gas Fading)? H->I Yes H->K No J Control Storage & Use Environment: - Improve ventilation - Avoid gas-powered equipment exhaust - Use protective packaging I->J J->K

Caption: Troubleshooting workflow for discoloration issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of discoloration when using aromatic amine antioxidants like this compound?

A1: The primary cause of discoloration is the over-oxidation of the antioxidant molecule.[1][2] During its function of scavenging free radicals, the antioxidant is consumed.[2] Under aggressive conditions such as high heat, excessive shear, or exposure to certain environmental pollutants, the antioxidant can be transformed into colored byproducts, such as quinones, which impart a yellow or pink hue to the material.[3][4]

Q2: What is "gas fading" and can this compound contribute to it?

A2: Gas fading is a type of discoloration, typically yellowing or pinking, that occurs when materials are exposed to atmospheric pollutants, particularly oxides of nitrogen (NOx).[5][6] These gases can react with and oxidize antioxidants. While this compound is considered a "non-discoloring" antioxidant, like other aromatic amines, it can be susceptible to gas fading under certain conditions.[5][7][8]

Q3: Can other additives in my formulation interact with this compound to cause discoloration?

A3: Yes, interactions with other additives can lead to discoloration. For example, some hindered amine light stabilizers (HALS) can have an antagonistic effect and exacerbate discoloration in the presence of aromatic amine antioxidants.[9] Certain grades of titanium dioxide (TiO2) can also promote discoloration. It is often beneficial to use surface-treated grades of TiO2 to minimize these interactions.

Q4: How can I prevent discoloration during processing?

A4: To minimize discoloration during processing, it is important to optimize processing conditions. This includes using the lowest possible processing temperature and minimizing shear and residence time.[4] Ensuring a homogenous dispersion of the antioxidant at the recommended dosage can also prevent localized over-oxidation.

Q5: Are there any synergistic effects when using this compound with other antioxidants?

A5: Yes, this compound exhibits strong synergistic effects when used with other types of antioxidants, such as phenolic and phosphite-based stabilizers.[7][10] This combination can enhance the overall thermal stability of the polymer and may help in mitigating discoloration.[7]

Quantitative Data

The following tables summarize key quantitative data for the use of this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 10081-67-1[11]
Molecular Formula C30H31N[11]
Molecular Weight 405.58 g/mol [11]
Melting Point 98.5 - 101 °C[11]
Appearance White to light-colored powder/crystals[11]
Solubility Soluble in various organic solvents; practically insoluble in water.[8][11]

Table 2: Recommended Usage and Performance

ParameterRecommendation/Value
Typical Dosage in Rubber 2-3 phr[8]
Synergistic Antioxidants Phenolic antioxidants, Phosphites[7][10]
Key Applications Polyolefins, Styrenics, Polyols, Hot Melt Adhesives, Lubricants, Polyamides, Various Elastomers[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate antioxidant performance and discoloration.

Protocol 1: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay

This method assesses the ability of the antioxidant to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[12][13]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • Micropipettes, cuvettes, or microplates

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in the dark.

  • Preparation of Sample Solutions: Prepare a series of dilutions of this compound and the positive control in the same solvent.

  • Reaction:

    • In a cuvette or microplate well, mix a defined volume of the sample solution with an equal volume of the DPPH working solution.

    • Prepare a blank containing the solvent and the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[12]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using the spectrophotometer.[12][13]

  • Calculation of Scavenging Activity:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the % scavenging activity against the sample concentration to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).[12] A lower IC50 value indicates higher antioxidant activity.[12]

Protocol 2: Assessment of Thermal Stability by Oxidative Induction Time (OIT)

OIT testing, performed using Differential Scanning Calorimetry (DSC), determines the time until the onset of oxidative decomposition of a material.[14][15][16]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • High-purity nitrogen and oxygen gas

Procedure:

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) of the polymer containing the antioxidant into an open aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with nitrogen at a constant flow rate.

  • Heating: Heat the sample under the nitrogen atmosphere to the isothermal test temperature (e.g., 200°C for polyethylene) at a controlled rate (e.g., 20°C/min).[14]

  • Isothermal Hold: Once the test temperature is reached and stabilized, hold the sample at this temperature for a few minutes.[14]

  • Gas Switching: Switch the purge gas from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement (t=0).

  • Data Collection: Record the heat flow as a function of time. The onset of oxidation is indicated by a sharp exothermic peak.

  • OIT Determination: The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak.[16] A longer OIT indicates greater thermal stability.[17]

Protocol 3: Quantitative Measurement of Discoloration (Yellowness Index)

The Yellowness Index (YI) is a numerical value that quantifies the degree of yellowness of a material.[18]

Apparatus:

  • Spectrophotometer or Colorimeter

  • Standard white calibration plate

Procedure:

  • Sample Preparation: Prepare polymer plaques or films of a standardized thickness containing the antioxidant.

  • Accelerated Aging (Optional): Expose the samples to accelerated aging conditions, such as UV radiation in a weatherometer or heat aging in an oven, for a specified duration to simulate long-term use.[19][20][21][22]

  • Instrument Calibration: Calibrate the spectrophotometer or colorimeter using a standard white plate.[18]

  • Measurement:

    • Place the sample in the instrument's measurement port.

    • Measure the tristimulus values (X, Y, Z) or the reflectance/transmittance spectrum of the sample.

  • Yellowness Index Calculation: The instrument's software will typically calculate the Yellowness Index according to standard methods like ASTM E313. The formula generally involves the tristimulus values.

  • Analysis: Compare the YI of the aged samples to that of unaged control samples. A larger change in YI indicates greater discoloration.

Signaling Pathways and Mechanisms

The primary role of this compound is to interrupt the auto-oxidation cycle of polymers. This is achieved by donating a hydrogen atom to reactive free radicals.

Antioxidant Mechanism:

cluster_0 Polymer Auto-oxidation Cycle cluster_1 Intervention by Antioxidant Initiation Initiation R• R• Initiation->R• Heat, UV, Shear ROO• ROO• R•->ROO• + O2 (Propagation) ROOH + R• ROOH + R• ROO•->ROOH + R• + RH (Propagation) ROOH ROOH RO• + •OH RO• + •OH ROOH->RO• + •OH Degradation Products (Chain Scission, Crosslinking) ROO•_2 ROO• ROOH_stable ROOH (Stable) ROO•_2->ROOH_stable AH This compound AH->ROO•_2 Interrupts Cycle A• Antioxidant Radical (Stable) AH->A• Donates H• A Formulation Preparation (Polymer + Antioxidant + Additives) B Sample Processing (e.g., Extrusion, Injection Molding) A->B C Initial Property Testing B->C F Accelerated Aging B->F D Yellowness Index (YI) Measurement C->D E Oxidative Induction Time (OIT) Test C->E L Data Analysis & Comparison D->L E->L G UV Exposure (Weatherometer) F->G H Heat Aging (Oven) F->H I Post-Aging Property Testing G->I H->I J Yellowness Index (YI) Measurement I->J K Mechanical Property Testing I->K J->L K->L

References

Technical Support Center: Bis[4-(2-phenyl-2-propyl)phenyl]amine (BAPP)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Bis[4-(2-phenyl-2-propyl)phenyl]amine (BAPP), also known by its trade name Naugard 445. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound (BAPP)?

A1: BAPP is a large, non-polar aromatic amine with a high molecular weight (405.57 g/mol ) and a high LogP value (~8.1-9.1), indicating it is highly lipophilic.[1] Consequently, it is practically insoluble in water but soluble in various organic solvents.[1][2][3] Its solubility is highest in non-polar and moderately polar organic solvents like ketones and aromatic hydrocarbons.

Q2: What are the recommended solvents for dissolving BAPP?

A2: Based on quantitative data, the most effective solvents for dissolving BAPP are ketones like Acetone and Methyl Ethyl Ketone (MEK), and aromatic hydrocarbons such as Toluene and Benzene.[2][4][5] For specific solubility values, please refer to the data table below.

Q3: I am having trouble dissolving BAPP in my chosen solvent. What common issues should I check?

A3: If you are experiencing difficulty, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. BAPP shows very poor solubility in polar solvents like water and low-molecular-weight alcohols (e.g., Methanol), as well as in non-polar aliphatic hydrocarbons like Hexane and Heptane.[2][4][5]

  • Concentration: You may be attempting to create a supersaturated solution. Refer to the solubility data to ensure your target concentration is achievable.

  • Temperature: BAPP is a solid with a melting point of approximately 98-102°C.[2][4] Gently warming the solvent can significantly increase both the rate of dissolution and the overall solubility.

  • Agitation: Ensure the mixture is being adequately stirred or agitated. Using a magnetic stirrer or vortex mixer can help. For difficult cases, sonication can be very effective.

  • Purity of BAPP: Impurities in the BAPP powder can sometimes affect its solubility characteristics.

Q4: My BAPP precipitates out of solution after cooling or upon standing. How can I prevent this?

A4: Precipitation upon cooling indicates that you have created a supersaturated solution at a higher temperature. To prevent this, you can either:

  • Work with concentrations that are known to be stable at your experimental temperature (e.g., room temperature).

  • Employ a co-solvent system. Adding a small amount of a highly effective solvent (like acetone or toluene) to a less effective one can sometimes stabilize the solution.

  • Maintain the solution at a slightly elevated temperature if your experimental parameters permit.

Q5: Can I use heat to dissolve BAPP? What precautions should I take?

A5: Yes, gentle heating is a common and effective method to increase the solubility of BAPP. However, always take the following precautions:

  • Use a well-ventilated area or a fume hood, as you will be heating organic solvents.

  • Use a controlled heating source like a water bath or a heating mantle with a stirrer. Avoid open flames.

  • Do not overheat the solvent close to its boiling point to prevent excessive evaporation or potential hazards.

  • Be aware that the solubility will decrease upon cooling, which may lead to precipitation.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various common organic solvents.

SolventChemical ClassSolubility (g / 100 mL)Reference
Methyl Ethyl Ketone (MEK)Ketone41.2[4][5]
AcetoneKetone40.8[2][4][5]
BenzeneAromatic Hydrocarbon35.2[2]
TolueneAromatic Hydrocarbon32.8[2][4][5]
CyclohexaneAliphatic Hydrocarbon3.5[2][4][5]
HeptaneAliphatic Hydrocarbon0.74[2][5]
HexaneAliphatic Hydrocarbon0.68[2][4]
MethanolAlcohol0.66[2][4]
WaterAqueousInsoluble[1][2][4][5]

Experimental Protocols

Protocol 1: Standard Dissolution of BAPP in Toluene

This protocol describes the preparation of a 10% (w/v) stock solution of BAPP in toluene.

Materials:

  • This compound (solid powder)

  • Toluene (analytical grade)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing balance

Procedure:

  • Weighing: Accurately weigh 10.0 g of BAPP powder.

  • Solvent Addition: Transfer the BAPP powder into a 100 mL volumetric flask. Add approximately 70 mL of toluene.

  • Dissolution: Place the magnetic stir bar in the flask and place the flask on a magnetic stirrer. Stir the mixture at a moderate speed at room temperature.

  • Observation: Continue stirring until all the BAPP powder has completely dissolved. This may take several minutes. The resulting solution should be clear.

  • Final Volume: Once dissolved, carefully add toluene to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the solution in a tightly sealed container at room temperature, protected from light.

Protocol 2: Enhancing BAPP Solubility with Heat and Sonication

This protocol is for situations where BAPP is difficult to dissolve or when a higher concentration is needed.

Materials:

  • This compound (solid powder)

  • Acetone (analytical grade)

  • Glass beaker or flask

  • Water bath sonicator with heating capability

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Preparation: Weigh the desired amount of BAPP and place it in a glass beaker or flask. Add the calculated volume of acetone.

  • Initial Mixing: Place a stir bar in the beaker and stir for 2-3 minutes at room temperature.

  • Sonication & Heating: Place the beaker in a water bath sonicator. Set the water bath temperature to a moderately elevated temperature (e.g., 40-50°C). Caution: Ensure the work is performed in a fume hood.

  • Execution: Turn on the sonicator. The combination of ultrasonic waves and gentle heat will significantly accelerate the dissolution process. Continue sonication until the solid is fully dissolved.

  • Cooling: Once dissolved, remove the beaker from the sonicator and allow it to cool to room temperature. Observe the solution for any signs of precipitation. If precipitation occurs, the solution is supersaturated at room temperature and may require slight warming for use or dilution.

  • Storage: Transfer the clear solution to a sealed container for storage.

Visual Guides

Troubleshooting BAPP Dissolution

This flowchart provides a logical workflow for addressing common issues when dissolving BAPP.

G start Start: BAPP Dissolution Issue check_solvent Step 1: Verify Solvent Choice Is it a recommended solvent? (e.g., Acetone, Toluene) start->check_solvent no_solvent Result: Poor Solubility Action: Change to a recommended solvent (See Table 1) check_solvent->no_solvent No agitate Step 2: Apply Mechanical Energy Use magnetic stirring and/or sonication check_solvent->agitate Yes yes_solvent Yes check_dissolved1 Does it dissolve? agitate->check_dissolved1 heat Step 3: Apply Gentle Heat Warm to 40-50°C with stirring check_dissolved1->heat No success Success: BAPP is Dissolved check_dissolved1->success Yes check_dissolved2 Does it dissolve? heat->check_dissolved2 check_dissolved2->success Yes fail Result: Likely Saturated Action: Reduce concentration or use a co-solvent system check_dissolved2->fail No

Caption: A workflow for troubleshooting common BAPP solubility issues.

Factors Influencing BAPP Solubility

This diagram illustrates the key factors determining the solubility of BAPP.

G cluster_solute BAPP (Solute) Properties cluster_solvent Solvent Properties cluster_conditions External Conditions BAPP This compound (Large, Non-Polar Molecule) Outcome Solubility Outcome BAPP->Outcome 'Like Dissolves Like' Solvent_Polarity Solvent Polarity Solvent_Polarity->Outcome 'Like Dissolves Like' Temperature Temperature Temperature->Outcome Affects kinetics & equilibrium

Caption: Key relationships affecting the solubility of BAPP in a solvent.

References

Technical Support Center: Optimization of Processing Temperatures with Bis[4-(2-phenyl-2-propyl)phenyl]amine (Antioxidant 445)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis[4-(2-phenyl-2-propyl)phenyl]amine, a high-performance, non-discoloring aromatic amine antioxidant. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize processing temperatures during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in polymer processing?

A1: this compound, also known as Antioxidant 445, is a highly effective thermal stabilizer. Its primary role is to protect polymers from degradation caused by high temperatures during processing and long-term heat exposure during the service life of the end-product. It is particularly effective in a wide variety of polymers, including polyolefins, styrenics, polyamides, and polyurethanes.[1][2][3][4][5]

Q2: What are the typical processing temperature ranges where this antioxidant is most effective?

A2: This antioxidant is engineered for excellent performance at high processing temperatures. For instance, in nylon (polyamide) systems, it provides stability where processing temperatures often exceed 280°C.[2] In the production of polyurethane foams, it helps to mitigate "scorch," an exothermic reaction that can lead to core temperatures of 160°C to 190°C.[6][7]

Q3: Can this compound cause any discoloration in the final product?

A3: While it is classified as a non-discoloring antioxidant, like many aminic antioxidants, it can cause slight discoloration (e.g., yellowing or pinking) under certain conditions.[8] This is often due to the "over-oxidation" of the antioxidant itself, especially under severe processing conditions or exposure to NOx gases.[9] However, it is considered to have relatively good color stability during heat aging compared to some other antioxidants.[8]

Q4: What is "blooming" and can it occur with this antioxidant?

A4: Blooming is the migration of an additive from the bulk of the polymer to its surface, which can result in a hazy or crystalline deposit. While not specifically detailed for this antioxidant in the provided results, it is a known phenomenon for additives in polymers. Factors influencing blooming include the additive's concentration, its compatibility with the polymer, and the processing conditions.

Q5: Is it beneficial to use this compound in combination with other antioxidants?

A5: Yes, this antioxidant exhibits strong synergistic effects when used with other types of antioxidants, such as phenolics and phosphites.[1][2][3] This combination can enhance the overall thermal stability of the polymer more effectively than using a single antioxidant.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the processing of polymers stabilized with this compound.

Issue 1: Unexpected Discoloration (Yellowing, Pinking)
  • Potential Causes:

    • Excessive Processing Temperature: Although designed for high temperatures, extreme heat can lead to the over-oxidation of the antioxidant, causing discoloration.

    • High Oxygen Exposure: Increased exposure to oxygen during processing can accelerate the oxidation of the amine antioxidant.

    • Interaction with Other Additives: Certain additives or impurities in the polymer matrix can react with the antioxidant and contribute to color formation.

    • Environmental Factors: Exposure to NOx (e.g., from gas-fired heaters) can cause "gas fading," a form of discoloration.[9]

  • Troubleshooting Steps:

    G start Discoloration Observed step1 Review Processing Temperature Profile start->step1 step2 Optimize Temperature: - Lower melt temperature in stages - Reduce residence time step1->step2 step3 Evaluate Oxygen Exposure: - Check for air leaks in extruder - Consider nitrogen blanket step2->step3 If discoloration persists end Discoloration Minimized step2->end If issue is resolved step4 Analyze Additive Package: - Review compatibility of all additives - Consider synergistic antioxidants (phenolics, phosphites) step3->step4 If discoloration persists step3->end If issue is resolved step5 Assess Environmental Factors: - Check for NOx exposure - Ensure proper ventilation step4->step5 If discoloration persists step4->end If issue is resolved step5->end If issue is resolved

    Troubleshooting workflow for discoloration.

Issue 2: Blooming or Surface Haze
  • Potential Causes:

    • High Antioxidant Concentration: Using a higher-than-necessary concentration of the antioxidant can lead to its migration to the surface.

    • Poor Compatibility: The antioxidant may have limited solubility in the specific polymer grade being used.

    • Processing Conditions: Rapid cooling or high shear rates during processing can sometimes promote blooming.

  • Troubleshooting Steps:

    G start Blooming/Haze Observed step1 Review Antioxidant Concentration start->step1 step2 Optimize Concentration: - Reduce loading in small increments - Evaluate performance at lower levels step1->step2 step3 Assess Polymer Compatibility: - Consult polymer supplier for additive compatibility data - Consider a different grade of polymer step2->step3 If blooming persists end Blooming Minimized step2->end If issue is resolved step4 Adjust Processing Conditions: - Optimize cooling rate - Modify screw design for better dispersion step3->step4 If blooming persists step3->end If issue is resolved step4->end If issue is resolved

    Troubleshooting workflow for blooming.

Data Presentation: Illustrative Performance Data

The following tables provide illustrative data on how processing temperature and antioxidant concentration can affect key polymer properties. Note: This data is intended for guidance and to illustrate trends. Actual results will vary depending on the specific polymer, equipment, and other additives used.

Table 1: Effect of Processing Temperature on Yellowness Index (YI) and Melt Flow Index (MFI) of Polypropylene (PP)

Processing Temperature (°C)Antioxidant 445 Conc. (wt%)Illustrative Yellowness Index (YI)Illustrative Melt Flow Index (g/10 min)
2200.12.54.2
2400.13.14.0
2600.14.03.8
2800.15.53.6
2600.08.06.5

Table 2: Effect of Antioxidant 445 Concentration on Oxidative Induction Time (OIT) of Polyethylene (PE) at 200°C

Antioxidant 445 Conc. (wt%)Illustrative Oxidative Induction Time (OIT) (minutes)
0.00< 1
0.0515
0.1035
0.2060

Table 3: Long-Term Heat Aging of Polyamide 6 (PA6) at 150°C: Tensile Strength Retention

Aging Time (hours)Antioxidant 445 Conc. (wt%)Illustrative Tensile Strength Retention (%)
00.2100
5000.295
10000.288
20000.275
10000.040

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability during Processing

This protocol outlines the steps to assess the effectiveness of this compound in preventing polymer degradation during melt processing.

  • Material Preparation:

    • Dry the base polymer resin to the manufacturer's recommended moisture content.

    • Prepare blends of the polymer with varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.2% by weight). A control sample with no antioxidant should also be prepared.

    • For synergistic studies, prepare blends with a combination of this compound and a phenolic or phosphite antioxidant.

  • Melt Processing:

    • Process each blend through a laboratory-scale single or twin-screw extruder at a range of temperatures relevant to the polymer being tested (e.g., for polypropylene, test at 220°C, 240°C, and 260°C).

    • Ensure consistent processing parameters (screw speed, residence time) for all samples at a given temperature.

    • Collect extrudate for subsequent analysis.

  • Analysis:

    • Melt Flow Index (MFI): Measure the MFI of the processed samples according to ASTM D1238. A smaller change in MFI compared to the virgin resin indicates better stabilization.

    • Colorimetry: Measure the Yellowness Index (YI) or other color parameters of the processed samples using a spectrophotometer. Lower YI values indicate less discoloration.

    • Mechanical Testing: Injection mold or compression mold test specimens from the extrudate and perform tensile testing to evaluate the retention of mechanical properties.

    G start Start: Evaluate Thermal Stability prep Prepare Polymer Blends (Varying AO Conc. and Temp.) start->prep process Melt Process in Extruder prep->process analysis Analyze Processed Samples process->analysis mfi Melt Flow Index (ASTM D1238) analysis->mfi color Colorimetry (Yellowness Index) analysis->color mech Mechanical Testing (e.g., Tensile) analysis->mech end End: Determine Optimal Conditions mfi->end color->end mech->end

    Workflow for evaluating thermal stability.

Protocol 2: Assessment of Long-Term Heat Aging Performance

This protocol is for evaluating the long-term thermal stability of a polymer formulation containing this compound.

  • Sample Preparation:

    • Prepare test specimens (e.g., tensile bars, plaques) from the polymer blends as described in Protocol 1.

  • Accelerated Aging:

    • Place the test specimens in a forced-air circulating oven at a specified temperature (e.g., 150°C for Polyamide 6). This follows the principles of ASTM D3045, "Standard Practice for Heat Aging of Plastics Without Load."

    • Remove sets of specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).

  • Analysis:

    • Mechanical Properties: Perform tensile testing on the aged specimens to determine the retention of tensile strength and elongation at break.

    • Colorimetric Analysis: Measure the change in color (e.g., Yellowness Index) of the aged specimens.

    • Oxidative Induction Time (OIT): For polyolefins, OIT can be measured on aged samples using Differential Scanning Calorimetry (DSC) according to ASTM D3895. A longer OIT indicates a higher level of remaining antioxidant activity.

This technical support center provides a foundational understanding and practical guidance for utilizing this compound. For further specific inquiries, please consult the technical data sheet for your specific polymer grade and antioxidant.

References

Technical Support Center: Degradation Pathways of Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis[4-(2-phenyl-2-propyl)phenyl]amine. The information is based on established principles of organic chemistry and published studies on structurally similar diarylamine antioxidants, as direct forced degradation studies on this specific molecule are not extensively available in peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound, also known as 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine, is a high-molecular-weight aromatic amine. Due to its chemical structure, particularly the sterically hindered amine group and aromatic rings, it is widely used as a highly effective antioxidant and thermal stabilizer in various polymers, such as polyolefins, styrenics, and polyamides. Its primary function is to inhibit or slow down the degradation of materials caused by exposure to heat, oxygen, and light.

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: Based on the degradation of similar diarylamine and p-phenylenediamine antioxidants, the degradation of this compound is expected to proceed via four main pathways depending on the stressor:

  • Oxidative Degradation: Involves the formation of a nitrogen-centered radical, which can then react further to form nitroxide radicals and subsequently quinone-imine type structures.

  • Thermal Degradation: Likely proceeds through homolytic cleavage of the weakest bonds in the molecule, primarily the C-N and C-C bonds of the bulky 2-phenyl-2-propyl groups.

  • Photolytic Degradation: Expected to be mediated by reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen, leading to oxidation and cleavage of the molecule.[1]

  • Hydrolytic Degradation: While generally stable, under harsh acidic or basic conditions, hydrolysis could potentially occur at the C-N bond, although this is less common for aromatic amines compared to amides.[2]

Q3: What are the expected degradation products?

A3: The anticipated degradation products, based on analogous compounds, could include various smaller molecules resulting from the cleavage of the parent compound. Under oxidative conditions, colored quinone-imine species may be formed. Thermal stress might lead to the formation of diphenylamine, cumene, and other fragments.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic nature of the molecule makes it UV-active.[3] For identification of unknown degradation products, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) are highly recommended.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Unexpectedly rapid degradation of the compound during experiments. 1. Presence of trace metal impurities which can catalyze oxidation. 2. Exposure to unintended light sources. 3. Higher than expected temperature fluctuations. 4. Reactive solvent or impurities in the solvent.1. Use high-purity, metal-free solvents and glassware. Consider using a chelating agent if metal contamination is suspected. 2. Conduct experiments in amber glassware or under light-protected conditions. 3. Calibrate and monitor temperature control equipment carefully. 4. Use freshly distilled or high-purity solvents. Run a solvent blank under stress conditions to check for interfering peaks.
Appearance of multiple, unidentified peaks in the HPLC chromatogram after stress testing. 1. Formation of various degradation products. 2. Secondary degradation of initial products. 3. Interaction with formulation excipients or other components.1. Use HPLC-MS to obtain mass information for each peak to aid in structural elucidation. 2. Perform a time-course study to identify primary and secondary degradation products. 3. Stress the formulation excipients or other components separately to identify any potential degradants from those sources.
Poor recovery of the parent compound even under mild stress conditions. 1. Adsorption of the lipophilic compound onto container surfaces. 2. Low solubility in the chosen stress medium leading to precipitation. 3. Co-elution of the parent peak with a degradation product.1. Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Ensure the compound is fully dissolved in the stress medium. A co-solvent may be necessary. 3. Optimize the HPLC method (e.g., gradient, mobile phase composition) to ensure good separation between the parent compound and all degradation products.
Inconsistent degradation profiles between replicate experiments. 1. Inconsistent stress conditions (temperature, light intensity, oxygen exposure). 2. Non-homogeneous sample preparation. 3. Variability in the headspace oxygen content in sealed vials.1. Ensure precise and consistent control over all stress parameters. 2. Thoroughly mix all samples before stressing and analysis. 3. For oxidative studies, either ensure a consistent headspace or purge all vials with an inert gas (e.g., nitrogen) for non-oxidative studies.

Illustrative Degradation Data

Stress Condition Duration % Degradation (Hypothetical) Major Degradation Products (Proposed)
Oxidative (3% H₂O₂) 24 hours15%N-centered radicals, Quinone-imine derivatives
Acidic (0.1 M HCl, 60°C) 48 hours5%Diphenylamine, 2-phenyl-2-propanol
Basic (0.1 M NaOH, 60°C) 48 hours< 2%Minimal degradation observed
Thermal (80°C) 72 hours10%Diphenylamine, Cumene, Phenylpropanes
Photolytic (ICH Q1B) 8 hours20%Oxidized and cleaved products

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The specific concentrations, solvents, and analytical methods should be optimized for your specific experimental setup.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the same solvent or the stress medium to a working concentration (e.g., 100 µg/mL).

2. Stress Conditions:

  • Oxidative Stress: Mix the working solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% v/v). Keep the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period, protected from light.

  • Acidic Hydrolysis: Mix the working solution with an equal volume of a dilute acid (e.g., 0.1 M HCl). Heat the mixture (e.g., 60-80°C) for a defined period.

  • Basic Hydrolysis: Mix the working solution with an equal volume of a dilute base (e.g., 0.1 M NaOH). Heat the mixture (e.g., 60-80°C) for a defined period.

  • Thermal Stress: Store the working solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period. A solid-state thermal stress study can also be performed on the neat compound.

  • Photolytic Stress: Expose the working solution to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the sample to a suitable concentration for HPLC analysis.

  • Analyze the sample by a validated, stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations of Proposed Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound under different stress conditions. These are theoretical pathways based on the behavior of similar aromatic amine antioxidants.

Oxidative_Degradation parent This compound radical Nitrogen-centered radical parent->radical H• abstraction nitroxide Nitroxide radical radical->nitroxide + ROO• peroxy Peroxy Radical (ROO•) quinone_imine Quinone-imine derivatives nitroxide->quinone_imine Further oxidation

Caption: Proposed oxidative degradation pathway.

Thermal_Degradation parent This compound cleavage Homolytic Bond Cleavage (C-N and C-C bonds) parent->cleavage High Temperature prod1 Diphenylamine radical cleavage->prod1 prod2 Cumyl radical cleavage->prod2 prod3 Further fragmentation products prod1->prod3 prod2->prod3

Caption: Proposed thermal degradation pathway.

Photolytic_Degradation parent This compound excited Excited State parent->excited UV/Vis Light ros ROS (•OH, ¹O₂) oxidized_products Oxidized Products ros->oxidized_products cleaved_products Cleavage Products ros->cleaved_products excited->oxidized_products excited->cleaved_products

Caption: Proposed photolytic degradation pathway.

Hydrolytic_Degradation parent This compound protonated Protonated Amine parent->protonated H⁺ (Acidic) cleavage C-N Bond Cleavage protonated->cleavage H₂O prod1 Diphenylamine cleavage->prod1 prod2 2-phenyl-2-propanol cleavage->prod2

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

References

Troubleshooting guide for Bis[4-(2-phenyl-2-propyl)phenyl]amine applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis[4-(2-phenyl-2-propyl)phenyl]amine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the application of this antioxidant.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is a highly effective, non-discoloring aromatic amine antioxidant.[1][2] Its primary function is to act as a thermal stabilizer in a wide variety of polymers, including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, and polyamides.[2] It protects materials from degradation caused by heat, oxygen, and shear forces during processing and throughout the product's lifespan.

Q2: What are the main advantages of using this antioxidant?

A2: Key advantages include its excellent performance at high processing temperatures, strong synergy with other types of antioxidants like phenolics and phosphites, and its non-discoloring nature, making it suitable for light-colored applications.[2] It is also recognized as a non-toxic and tasteless antioxidant.[1][2]

Q3: In which polymers is this antioxidant particularly effective?

A3: It is widely used in various elastomers and is particularly effective in polyethylene, polypropylene, and polyvinyl chloride.[1][2] It also shows excellent resistance to heat, light, and aging in polyurethane foam, rubber wires and cables, and adhesives, especially in neoprene and acrylate rubber.[1][2]

Q4: What is the typical dosage of this compound in rubber applications?

A4: The normal dosage in rubber is typically 2-3 parts per hundred rubber (phr).[3]

Troubleshooting Guide

Issue 1: Discoloration (Yellowing or Pinking) of the Polymer

Q: My polymer formulation containing this compound is exhibiting a yellow or pinkish tint after processing or storage. What could be the cause and how can I resolve it?

A: Discoloration in polymers containing aminic antioxidants can be a complex issue. Here are the potential causes and solutions:

  • Interaction with other additives: While this compound is known for being non-discoloring, it can interact with other additives, such as certain hindered phenolic antioxidants, which may lead to colored byproducts.

  • Environmental factors: Exposure to nitrogen oxides (NOx) from gas-fired heating systems or vehicle exhaust can cause discoloration of some antioxidant systems.

  • Degradation of the antioxidant: Although stable, under severe processing conditions, the antioxidant itself might undergo side reactions leading to colored species.

Troubleshooting Steps:

  • Review your formulation: Investigate potential interactions between this compound and other additives. Consider replacing any components known to cause color issues.

  • Control the environment: Minimize exposure of the raw materials and finished products to NOx fumes. Improve ventilation in processing and storage areas.

  • Optimize processing conditions: Avoid excessive processing temperatures or shear that could lead to the degradation of the antioxidant.

  • Consider a synergistic blend: This antioxidant often shows strong synergy with other stabilizers like phosphites.[2] A well-designed antioxidant package can improve stability and reduce the likelihood of discoloration.

Issue 2: Blooming or Surface Migration of the Antioxidant

Q: I am observing a hazy or crystalline deposit on the surface of my polymer product. Is this due to the antioxidant, and how can I prevent it?

A: The phenomenon you are describing is likely "blooming," which is the migration of an additive to the surface of the polymer.

Potential Causes:

  • Poor solubility/compatibility: The antioxidant may have limited solubility in the specific polymer matrix, especially at higher concentrations.

  • High concentration: Using a concentration of the antioxidant that exceeds its solubility limit in the polymer will lead to blooming.

  • Processing conditions: Rapid cooling of the polymer can trap the antioxidant in a supersaturated state, leading to subsequent migration to the surface.

  • Low molecular weight: While this compound has a relatively high molecular weight, very low molecular weight impurities could migrate more easily.

Troubleshooting Steps:

  • Optimize the concentration: Determine the optimal concentration of the antioxidant for your application through a dose-response study to avoid oversaturation.

  • Improve dispersion: Ensure that the antioxidant is thoroughly and uniformly dispersed in the polymer matrix during compounding.

  • Modify cooling rates: A slower cooling rate can sometimes help to keep the additive in solution.

  • Consider a higher molecular weight alternative: If blooming persists, a higher molecular weight antioxidant with better compatibility with your polymer system might be necessary.

Issue 3: Reduced Antioxidant Performance

Q: I am not observing the expected level of thermal or light stability in my polymer. What could be diminishing the effectiveness of the antioxidant?

A: Several factors can contribute to reduced antioxidant performance.

Potential Causes:

  • Poor dispersion: If the antioxidant is not evenly distributed, some areas of the polymer will be unprotected.

  • Antagonistic interactions: Certain additives can have an antagonistic effect on the performance of aminic antioxidants. For example, some acidic fillers can react with and deactivate the amine.

  • Degradation during processing: Excessively high temperatures or shear can degrade the antioxidant before it has a chance to protect the polymer during its service life.

  • Incorrect dosage: The concentration of the antioxidant may be too low for the specific application and exposure conditions.

Troubleshooting Steps:

  • Verify dispersion: Use analytical techniques like microscopy or thermal analysis to confirm the uniform distribution of the antioxidant in the polymer matrix.

  • Review formulation for antagonisms: Check for any known antagonistic interactions between this compound and other components in your formulation.

  • Optimize processing conditions: Use the mildest processing conditions that still achieve the desired material properties.

  • Re-evaluate dosage: Ensure the antioxidant concentration is sufficient for the expected service life and environmental conditions of the product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance White to gray powder/crystals[1][3]
Molecular Formula C₃₀H₃₁N[1][3]
Molecular Weight 405.58 g/mol [1]
Melting Point 98.5 - 101 °C[1]
Boiling Point 535.2 °C at 760 mmHg[3]
Density 1.061 - 1.14 g/cm³[1][3]
Solubility in Water Practically insoluble (6.7 µg/L at 20°C)[3]
Solubility in Organic Solvents Soluble in various organic solvents[1]

Table 2: Solubility of this compound in Common Organic Solvents at Room Temperature

SolventSolubility
Toluene Soluble
Acetone Soluble
Methanol Slightly Soluble
Ethanol Slightly Soluble
Hexane Sparingly Soluble
Water Insoluble

Note: This table provides general solubility information. Exact solubility values can vary with temperature and solvent purity.

Experimental Protocols

Representative Synthesis via Friedel-Crafts Alkylation

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Diphenylamine

  • 2-Phenyl-2-propanol (or α-methylstyrene)

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst

  • Anhydrous solvent (e.g., dichloromethane or nitrobenzene)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve diphenylamine in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, maintaining the temperature below 10 °C.

  • In the dropping funnel, prepare a solution of 2-phenyl-2-propanol in the anhydrous solvent.

  • Add the 2-phenyl-2-propanol solution dropwise to the reaction mixture over a period of 1-2 hours, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain this compound as a solid.

Note: This is a general procedure. Reaction conditions, including catalyst choice, solvent, temperature, and reaction time, may need to be optimized for best results.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) - General Method

This protocol provides a general framework for the quantitative analysis of this compound in a polymer matrix.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized for good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound.

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

Sample Preparation:

  • Accurately weigh a known amount of the polymer sample containing the antioxidant.

  • Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, chloroform). This step may require heating and stirring.

  • Precipitate the polymer by adding a non-solvent (e.g., methanol). The antioxidant will remain in the solution.

  • Filter the solution to remove the precipitated polymer.

  • Dilute the filtrate to a known volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions into the HPLC to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample solution and determine the peak area corresponding to the antioxidant.

  • Calculate the concentration of the antioxidant in the sample using the calibration curve.

Visualizations

Troubleshooting_Discoloration Start Polymer Discoloration (Yellowing/Pinking) Q1 Review Formulation: Any known color-forming interactions? Start->Q1 A1_Yes Replace problematic additive. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No End Discoloration Resolved A1_Yes->End Q2 Check Environment: Exposure to NOx fumes? A1_No->Q2 A2_Yes Improve ventilation. Minimize exposure. Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No A2_Yes->End Q3 Analyze Processing: Excessive heat or shear? A2_No->Q3 A3_Yes Optimize processing conditions. Q3->A3_Yes Yes A3_No Consider synergistic blend. Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for polymer discoloration.

Antioxidant_Mechanism Polymer Polymer Chain (PH) FreeRadical Free Radical (R°) Polymer->FreeRadical Oxidation PeroxyRadical Peroxy Radical (POO°) FreeRadical->PeroxyRadical + O₂ Antioxidant Diarylamine (Ar₂NH) AntioxidantRadical Stabilized Antioxidant Radical (Ar₂N°) Antioxidant->AntioxidantRadical Donates H atom PeroxyRadical->Polymer Chain Scission (Degradation) PeroxyRadical->Antioxidant Intercepts Hydroperoxide Hydroperoxide (POOH) PeroxyRadical->Hydroperoxide + PH NonRadicalProducts Non-Radical Products AntioxidantRadical->NonRadicalProducts Termination

Caption: Antioxidant mechanism of diarylamines.

Synthesis_Workflow cluster_FC Friedel-Crafts Alkylation cluster_BH Buchwald-Hartwig Amination (Alternative) FC_Start Diphenylamine + 2-Phenyl-2-propanol FC_Catalyst Lewis Acid Catalyst (e.g., AlCl₃) FC_Start->FC_Catalyst FC_Reaction Electrophilic Aromatic Substitution FC_Catalyst->FC_Reaction FC_Workup Quenching & Extraction FC_Reaction->FC_Workup FC_Purification Recrystallization FC_Workup->FC_Purification FC_Product This compound FC_Purification->FC_Product BH_Start Aryl Halide + Amine BH_Catalyst Palladium Catalyst + Ligand + Base BH_Start->BH_Catalyst BH_Reaction Cross-Coupling Reaction BH_Catalyst->BH_Reaction BH_Workup Extraction & Purification BH_Reaction->BH_Workup BH_Product This compound BH_Workup->BH_Product

Caption: Synthesis workflows for this compound.

References

Technical Support Center: Enhancing Antioxidant Synergy with Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the synergistic antioxidant effects of Bis[4-(2-phenyl-2-propyl)phenyl]amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antioxidant mechanism?

This compound, also known as Antioxidant 445 or HS-911, is a highly effective, non-discoloring aromatic amine antioxidant.[1][2] It is primarily used as a thermal stabilizer in a wide range of materials, including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, and various elastomers.[1][2] Its mechanism involves scavenging free radicals, which interrupts the auto-oxidation cycle of materials. As a diarylamine, it can donate a hydrogen atom to a peroxide radical, thus neutralizing it and preventing further propagation of oxidative damage.[3]

Q2: Why is it important to study the synergistic effect of antioxidants?

Studying the synergistic effects of antioxidants is crucial because combinations of different antioxidants can produce a greater effect than the sum of their individual effects.[4] This allows for:

  • Increased Efficacy: Achieving a desired level of antioxidant protection at lower total concentrations.

  • Broader Protection: Different antioxidants may target different types of radicals or function via different mechanisms (e.g., radical scavenging vs. metal chelation), providing more comprehensive protection.[5]

  • Reduced Costs & Side Effects: Using lower concentrations can reduce production costs and minimize potential dose-dependent toxicity or other undesirable effects.[5]

Q3: With which classes of antioxidants does this compound typically show synergy?

This compound, an amine-type antioxidant, is known to exhibit strong synergistic effects when combined with other types of antioxidants, particularly phenolics and phosphites .[1] This synergy often arises from complementary mechanisms. For instance, a phenolic antioxidant might donate a hydrogen atom to a radical (primary antioxidant), and the amine antioxidant could then regenerate the phenolic antioxidant, allowing it to scavenge more radicals.

Q4: How is antioxidant synergy quantitatively defined and measured?

Antioxidant synergy occurs when the observed effect of a mixture is greater than the predicted additive effect of its individual components.[6] It is commonly quantified using the Combination Index (CI) , which is derived from the Fractional Inhibitory Concentration (FIC) index.[[“]][8][9]

The interpretation of the Combination Index is summarized in the table below.

Combination Index (CI) ValueInterpretation
CI < 1Synergism
CI = 1Additive Effect
CI > 1Antagonism

Experimental Protocols & Methodologies

A general workflow for assessing antioxidant synergy is crucial for obtaining reliable results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Stock Solutions (Antioxidant A & B) B Prepare Serial Dilutions of Individual Antioxidants A->B C Prepare Combinations (Fixed Ratio or Checkerboard) A->C D Perform Antioxidant Assay (e.g., DPPH, ABTS) B->D C->D E Measure Endpoint (e.g., Absorbance at 517 nm) D->E F Calculate % Inhibition E->F G Determine EC50 Values (Individual & Combinations) F->G H Calculate Combination Index (CI) G->H I Interpret Results H->I

Caption: General workflow for assessing antioxidant synergy.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[8][10]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation: Prepare various concentrations of this compound, the second antioxidant, and their combinations in a suitable solvent.

  • Reaction: In a 96-well plate, add 50 µL of each sample concentration to 150 µL of the DPPH solution. For the control, use 50 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • EC50 Determination: Plot the % inhibition against the sample concentration to determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: Calculation of the Combination Index (CI)

The CI is calculated based on the Loewe Additivity model.[6]

  • Determine EC50: Experimentally determine the EC50 values for Antioxidant A (EC50_A), Antioxidant B (EC50_B), and their combination (EC50_mix). In the combination, let the concentrations of A and B be C_A and C_B, respectively.

  • Calculate Fractional Inhibitory Concentration (FIC):

    • FIC_A = C_A / EC50_A

    • FIC_B = C_B / EC50_B

  • Calculate Combination Index:

    • CI = FIC_A + FIC_B

Troubleshooting Guide

Q5: My results show no synergy, or the effect is weaker than expected. What could be the cause?

Several factors can lead to a lack of observed synergy.

  • Incorrect Concentration Ratios: The synergistic effect is often dependent on the ratio of the combined antioxidants.[11] An optimal ratio may exist, and testing only a single 1:1 ratio might not reveal synergy.

  • Inappropriate Assay: The chosen assay may not be suitable for the mechanism of your antioxidants. For example, a hydrogen-transfer-based assay like DPPH may not capture the full effect of a metal-chelating antioxidant.

  • Chemical Incompatibility: The antioxidants might interact negatively or one might degrade the other under the experimental conditions.

  • Calculation Errors: Double-check the calculations for EC50 values and the Combination Index.

Q6: I am observing antagonism (CI > 1) between my antioxidants. How do I interpret this?

Antagonism means the combined effect is less than the additive effect.[6] This can occur if:

  • The antioxidants compete for the same target radical, but one is less effective or regenerates a more stable radical more slowly.

  • One antioxidant interferes with the mechanism of the other. For instance, one compound might inhibit the enzymes needed to activate the other in a cellular system.

  • At certain low concentrations, some combinations of antioxidants can exhibit antagonism, while showing synergy at higher concentrations.[6]

Q7: My experimental results are not reproducible. What are common sources of variability?

  • Reagent Stability: The DPPH or ABTS radical solutions can degrade over time, especially when exposed to light. Always use freshly prepared solutions.

  • Incubation Time and Temperature: Ensure that incubation times and temperatures are consistent across all experiments, as these can affect reaction kinetics.

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions and combinations, can introduce significant errors. Calibrate pipettes regularly.

  • Solvent Effects: The solvent used to dissolve the antioxidants can influence the reaction. Ensure the same solvent is used for the control and all samples.

G Start Start: Unexpected Result (e.g., CI ≥ 1) CheckRatio Were multiple concentration ratios tested? Start->CheckRatio CheckAssay Is the assay appropriate for the antioxidant mechanisms? CheckRatio->CheckAssay Yes Optimize Optimize Experiment: Test a matrix of concentrations (Checkerboard Assay) CheckRatio->Optimize No CheckCalc Are EC50 and CI calculations correct? CheckAssay->CheckCalc Yes ReAssay Select Alternative Assay (e.g., FRAP, ORAC) CheckAssay->ReAssay No Rethink Re-evaluate Hypothesis: Consider antagonism or additive interaction CheckCalc->Rethink Yes CorrectCalc Correct Calculations and Re-interpret Data CheckCalc->CorrectCalc No Optimize->Start ReAssay->Start CorrectCalc->Start

Caption: Decision tree for troubleshooting unexpected synergy results.

Quantitative Data Summary

When evaluating synergy, raw data should be meticulously organized. The following table provides a template for summarizing experimental results to calculate the Combination Index.

Compound(s)Concentration% Inhibition (Mean ± SD)EC50 (µg/mL)FICCIInterpretation
Antioxidant AC1, C2, C3......EC50_A---
Antioxidant BC1, C2, C3......EC50_B---
A + B (1:1)C_A1+C_B1......EC50_mixFIC_A + FIC_BValue Synergy/Additive/Antagonism

Note: This table is a template. Actual experiments should include multiple replicates for statistical validity.

References

Technical Support Center: Stability of Bis[4-(2-phenyl-2-propyl)phenyl]amine in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bis[4-(2-phenyl-2-propyl)phenyl]amine, a common antioxidant, in various formulations. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in formulations a concern?

This compound, also known as Naugard 445, is a sterically hindered secondary aromatic amine antioxidant.[1] It is widely used to prevent oxidative degradation in polymers, rubbers, and lubricants.[2] In pharmaceutical formulations, it can be employed to protect active pharmaceutical ingredients (APIs) from oxidation. However, its own stability can be a concern as its degradation can lead to a loss of protective function and the formation of potentially harmful impurities.

Q2: What are the primary factors that can affect the stability of this compound in a formulation?

The stability of this compound can be influenced by several factors, including:

  • pH: Extreme pH conditions, both acidic and basic, can catalyze the degradation of the amine functional group.

  • Oxidizing Agents: As an antioxidant, it is inherently susceptible to degradation by oxidizing agents. Common excipients or impurities with oxidative potential can degrade it.

  • Light Exposure: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4]

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.[5]

  • Incompatible Excipients: Certain excipients can react with the secondary amine group. A notable example is the Maillard reaction with reducing sugars like lactose.[2][6]

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this molecule in pharmaceutical formulations are not extensively published, based on the chemistry of diphenylamines and secondary aromatic amines, the following degradation pathways are plausible:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, and colored quinone-imine species.[4][7] Ring hydroxylation is also a possible metabolic and degradation pathway for diphenylamines.[8]

  • Photodegradation: Light exposure can lead to the formation of radical species, initiating a cascade of degradation reactions.

  • Acid/Base Catalyzed Degradation: In the presence of strong acids or bases, the molecule may undergo hydrolysis or other rearrangements, although diphenylamines are generally considered stable to hydrolysis under sterile conditions.[8]

Below is a diagram illustrating a potential oxidative degradation pathway.

G cluster_main Potential Oxidative Degradation Pathway A This compound B Oxidation (e.g., peroxides, light, metal ions) A->B C N-Oxide Derivative B->C Further Oxidation D Hydroxylamine Derivative B->D F Ring Hydroxylation Products B->F E Quinone-imine Species (Colored) C->E D->E

Potential Oxidative Degradation Pathway

Troubleshooting Guide

This guide addresses common stability-related issues encountered during the formulation of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of the formulation (e.g., yellowing, browning) Oxidation of the amine to form colored species like quinone-imines.[4] Maillard reaction with reducing sugars (e.g., lactose).[2][6]1. Protect the formulation from light by using amber vials or other light-blocking packaging.[5] 2. Incorporate a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[5] 3. If using reducing sugars, consider replacing them with non-reducing sugars like sucrose or mannitol. 4. Package the formulation under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.[5]
Loss of antioxidant potency over time Degradation of this compound due to oxidation, photolysis, or extreme pH.1. Conduct a forced degradation study to identify the primary degradation pathway. 2. Adjust the pH of the formulation to a range where the compound is most stable (typically near neutral for amines). 3. Ensure the use of high-purity excipients with low levels of peroxide impurities.
Precipitation or changes in physical appearance Poor solubility in the chosen solvent system. Excipient incompatibility leading to the formation of insoluble degradants.1. Determine the solubility of this compound in a range of pharmaceutically acceptable co-solvents. 2. Consider the use of solubilizing agents or different formulation strategies like solid dispersions for poorly soluble compounds.[9] 3. Perform compatibility studies with individual excipients to identify any interactions.
Unexpected peaks in HPLC chromatogram Formation of degradation products.1. Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradants.[10] 2. Perform peak purity analysis to ensure the main peak is not co-eluting with any impurities. 3. Use techniques like LC-MS to identify the structure of the unknown peaks.

Experimental Protocols

Forced Degradation Study Protocol (as per ICH Guidelines)

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.[3][11]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[12]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound and a solution sample in an oven at 80°C for 48 hours.[12]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be kept in the dark.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically a stability-indicating HPLC method.

The following diagram illustrates the workflow for a forced degradation study.

G cluster_workflow Forced Degradation Study Workflow A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1N, 1N HCl, 60°C) A->B C Base Hydrolysis (0.1N, 1N NaOH, 60°C) A->C D Oxidative Degradation (3%, 30% H₂O₂, RT) A->D E Thermal Degradation (Solid & Solution, 80°C) A->E F Photolytic Degradation (ICH Q1B conditions) A->F G Analyze all samples by Stability-Indicating HPLC B->G C->G D->G E->G F->G H Identify Degradation Products (LC-MS, NMR) G->H I Elucidate Degradation Pathways H->I

References

Technical Support Center: Purification of Crude Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Bis[4-(2-phenyl-2-propyl)phenyl]amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The compound is coming out of solution above its melting point (100-101°C). The cooling rate is too fast. The solvent is too non-polar.1. Re-heat the solution until the oil redissolves. 2. Add a small amount of a more polar "good" solvent (e.g., a few drops of acetone or ethyl acetate) to increase the solubility slightly. 3. Allow the solution to cool more slowly. You can do this by placing the flask in a warm bath or insulating it. 4. If using a solvent/anti-solvent system, ensure the anti-solvent is added very slowly at an elevated temperature.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). The solution is too pure (no nucleation sites).1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. 2. Add a seed crystal of pure this compound. 3. If the above fails, reduce the solvent volume by gentle heating and then allow it to cool again. 4. If using a solvent mixture, you may need to adjust the ratio to decrease solubility at room temperature.
Low recovery of pure product. Too much solvent was used, leaving a significant amount of product in the mother liquor. The crude material has a very low percentage of the desired product. The product is co-precipitating with impurities.1. Minimize the amount of hot solvent used to dissolve the crude product initially. 2. Cool the crystallization mixture in an ice bath to maximize precipitation before filtration. 3. To check for product in the mother liquor, take a small sample and evaporate the solvent. If a significant amount of solid remains, you may need to concentrate the mother liquor to obtain a second crop of crystals. 4. Consider a preliminary purification step like a silica plug filtration if the crude material is very impure.
Crystals are colored (yellowish/brownish). Colored impurities are co-crystallizing with the product. The product is degrading at high temperatures.1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. 2. Ensure the heating temperature is not excessively high to prevent degradation. 3. A second recrystallization may be necessary.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the desired product from impurities. Incorrect mobile phase polarity. Column was not packed properly. Column was overloaded with crude material.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. 2. A common mobile phase for diarylamines is a gradient of ethyl acetate in hexanes or petroleum ether.[1] 3. Ensure the column is packed uniformly without any air bubbles or cracks. 4. The amount of crude material should typically be 1-5% of the weight of the silica gel.
Product is eluting too quickly (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes).
Product is not eluting from the column (low Rf). The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).
Streaking or tailing of the spot on TLC. The compound may be slightly acidic or basic and interacting strongly with the silica gel. The compound is not fully soluble in the mobile phase. The column is overloaded.1. Add a small amount (0.1-1%) of a modifier to the mobile phase. For amines, triethylamine can help reduce tailing.[2] 2. Ensure the crude sample is fully dissolved before loading onto the column. 3. Reduce the amount of material loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts alkylation?

A1: The primary impurities are typically unreacted diphenylamine and the mono-alkylated product, 4-(2-phenyl-2-propyl)phenylamine.[3] Depending on the reaction conditions, small amounts of ortho-substituted isomers might also be present.

Q2: What is a good starting solvent system for recrystallizing crude this compound?

A2: A mixed solvent system of petroleum ether and methanol has been reported to be effective.[4] You can dissolve the crude product in a minimal amount of a "good" solvent in which it is readily soluble (like acetone or toluene) at an elevated temperature, and then slowly add a "poor" solvent in which it is less soluble (like methanol or hexanes) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q3: My purified product has a melting point of 95°C, but the literature value is around 101°C. Is it pure?

A3: A lower and broader melting point range typically indicates the presence of impurities. Your product is likely not completely pure. Further purification, such as another recrystallization or column chromatography, is recommended to achieve the desired purity.

Q4: Can I use distillation to purify crude this compound?

A4: While fractional distillation under high vacuum can sometimes be used to remove unreacted starting materials from similar alkylated diphenylamines, it is generally challenging for this compound due to its high boiling point and potential for thermal degradation.[5] Recrystallization or column chromatography are the preferred methods for achieving high purity.

Q5: How can I monitor the progress of my column chromatography purification?

A5: You can monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate alongside your crude starting material and a pure standard if available. This will allow you to identify which fractions contain your desired product and whether it is well-separated from impurities.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable "good" solvent (e.g., hot acetone or toluene). Heat the mixture gently on a hot plate to facilitate dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes or methanol) dropwise until the solution becomes faintly cloudy (turbid).

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates with the crude material. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase as a slurry. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Purification Method Selection Workflow start Crude Product check_purity Assess Impurity Profile (TLC/HPLC) start->check_purity recrystallization Recrystallization check_purity->recrystallization  Major product with  minor, less soluble  impurities column_chrom Column Chromatography check_purity->column_chrom  Complex mixture or  impurities with similar  solubility pure_product Pure Product recrystallization->pure_product column_chrom->pure_product Recrystallization_Troubleshooting Recrystallization Troubleshooting Logic start Dissolved Crude Product in Hot Solvent and Cooled outcome Observe Outcome start->outcome oiling_out Product 'Oils Out' outcome->oiling_out Oily layer appears no_crystals No Crystals Form outcome->no_crystals Solution remains clear crystals_form Crystals Form outcome->crystals_form Solid precipitates solution1 Re-heat, add more 'good' solvent, cool slowly oiling_out->solution1 solution2 Scratch flask, add seed crystal, or reduce solvent volume no_crystals->solution2 collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals

References

Technical Support Center: Preventing Polymer Degradation with Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Bis[4-(2-phenyl-2-propyl)phenyl]amine, a highly effective, non-discoloring aromatic amine antioxidant for the stabilization of a wide range of polymers during processing. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions to prevent processing-induced degradation of polymers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound, also known commercially as Antioxidant 445 or HS-911, is a high-performance, non-toxic, and light-colored aromatic amine antioxidant. Its primary function is to act as a thermal stabilizer, protecting polymers from degradation caused by heat, oxygen, and shear forces during processing and long-term use.

Q2: In which types of polymers can this antioxidant be used?

A2: This antioxidant is versatile and finds utility in a broad spectrum of polymers, including:

  • Polyolefins (e.g., Polyethylene, Polypropylene)

  • Styrenics

  • Polyols

  • Hot melt adhesives

  • Lubricants

  • Polyamides

  • Various elastomers such as neoprene, acrylate rubber, and polyether polyalcohol.

Q3: How does this compound prevent polymer degradation?

A3: It functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to polymer degradation. During processing, heat and shear can generate polymer alkyl (P•) and peroxyl (POO•) radicals. This compound readily donates a hydrogen atom from its amine group to these reactive radicals, neutralizing them and forming a stable, non-reactive radical itself. This process effectively terminates the degradation cascade.

Q4: Is this antioxidant suitable for applications where color stability is important?

A4: Yes, a key advantage of this compound is that it is a non-discoloring antioxidant. This makes it an excellent choice for light-colored or transparent polymer applications where maintaining the original appearance is crucial.

Q5: Can this antioxidant be used in combination with other stabilizers?

A5: Absolutely. This compound exhibits a strong synergistic effect when used with other types of antioxidants, particularly secondary antioxidants like phosphites and thioesters. This combination provides comprehensive protection, with the primary antioxidant scavenging free radicals and the secondary antioxidant decomposing hydroperoxides.

Troubleshooting Guide

This section addresses specific issues that may be encountered during polymer processing when using this compound.

Problem Potential Cause Recommended Solution
Yellowing or Discoloration of Polymer 1. Processing temperature is excessively high, leading to thermal degradation of the polymer or the antioxidant itself. 2. Presence of impurities or catalyst residues in the polymer resin. 3. Interaction with other additives.1. Optimize the processing temperature profile. Refer to the polymer supplier's datasheet for the recommended temperature range. 2. Ensure high-purity polymer grades are used. 3. Evaluate the compatibility of all additives in the formulation. Consider a trial run with a simplified formulation.
Reduced Mechanical Properties (e.g., Brittleness, Low Tensile Strength) 1. Insufficient concentration of the antioxidant to effectively inhibit degradation. 2. Poor dispersion of the antioxidant within the polymer matrix. 3. Excessive shear during compounding, leading to chain scission.1. Increase the antioxidant concentration in increments (e.g., 0.05 wt%) and evaluate the effect on mechanical properties. 2. Improve mixing efficiency by adjusting screw design, mixing speed, or residence time during compounding. 3. Optimize processing parameters to reduce shear stress, such as lowering screw speed or modifying the die design.
Inconsistent Melt Flow Index (MFI) 1. Non-uniform distribution of the antioxidant. 2. Variations in processing temperature or residence time. 3. Degradation of the polymer due to insufficient stabilization.1. Ensure a homogeneous blend of the polymer and antioxidant before processing. Using a masterbatch can improve dispersion. 2. Maintain tight control over processing parameters. 3. Verify that the antioxidant loading is adequate for the processing conditions and polymer type.
Surface Defects (e.g., Blooming, Haziness) 1. The concentration of the antioxidant exceeds its solubility limit in the polymer at room temperature. 2. Incompatibility between the antioxidant and the polymer.1. Reduce the antioxidant concentration to a level below its solubility threshold in the specific polymer. 2. Consider using a more compatible antioxidant or a combination of antioxidants at lower individual concentrations.

Experimental Protocols & Data

Protocol for Incorporation and Evaluation of this compound in Polypropylene

This protocol outlines the steps for compounding the antioxidant into polypropylene and subsequently testing its effectiveness in preventing thermal degradation.

1. Materials and Equipment:

  • Polypropylene (PP) pellets (specify grade and MFI)

  • This compound powder

  • Twin-screw extruder

  • Injection molding machine

  • Melt Flow Indexer (ASTM D1238)

  • Universal Testing Machine for tensile testing (ASTM D638)

  • Colorimeter

2. Compounding Procedure:

  • Pre-dry the PP pellets according to the manufacturer's recommendations to remove any moisture.

  • Create a dry blend of the PP pellets and this compound at the desired concentrations (e.g., 0.1%, 0.2%, 0.3% by weight). A control sample with no antioxidant should also be prepared.

  • Set the temperature profile of the twin-screw extruder suitable for PP (e.g., 180-220°C from feed zone to die).

  • Feed the dry blend into the extruder at a constant rate.

  • Cool the extruded strands in a water bath and pelletize them.

3. Specimen Preparation:

  • Dry the compounded pellets.

  • Use an injection molding machine to prepare standardized test specimens (e.g., tensile bars, plaques for color measurement) according to ASTM specifications.

4. Performance Evaluation:

  • Melt Flow Index (MFI): Determine the MFI of the control and stabilized samples according to ASTM D1238. A smaller change in MFI after processing indicates better stabilization.

  • Mechanical Properties: Measure the tensile strength and elongation at break of the specimens using a Universal Testing Machine as per ASTM D638.

  • Color Stability: Measure the color of the molded plaques using a colorimeter (e.g., CIE Lab* scale). Compare the color of the stabilized samples to the control.

  • Oven Aging: To assess long-term thermal stability, place specimens in a circulating air oven at an elevated temperature (e.g., 150°C) and periodically test for changes in mechanical properties and color as per ASTM D3895.

Performance Data (Illustrative)

The following tables provide an example of the type of data that can be generated to demonstrate the effectiveness of this compound.

Table 1: Effect of Antioxidant Concentration on Polypropylene MFI and Tensile Strength

Antioxidant Conc. (wt%)MFI (g/10 min) @ 230°C/2.16kgTensile Strength (MPa)
0 (Control)8.530.2
0.15.234.5
0.24.835.1
0.34.635.4

Note: Lower MFI values after processing indicate less degradation (chain scission). Higher tensile strength indicates better retention of mechanical properties.

Table 2: Color Stability of ABS after Heat Aging (100°C for 24 hours)

Antioxidant Conc. (wt%)Yellowness Index (YI)
0 (Control)25.8
0.212.3
0.49.7

Note: A lower Yellowness Index indicates better color stability.

Visualizations

Mechanism of Action: Free Radical Scavenging

The following diagram illustrates the fundamental mechanism by which this compound (Ar₂NH) neutralizes polymer radicals.

G cluster_0 Polymer Degradation Initiation cluster_1 Stabilization by Antioxidant Polymer Polymer Heat_Shear Heat / Shear Polymer->Heat_Shear P_radical Polymer Radical (P•) Heat_Shear->P_radical Antioxidant This compound (Ar₂NH) P_radical->Antioxidant H• transfer Further_Degradation Degraded Polymer (Loss of Properties) P_radical->Further_Degradation Chain Scission, Crosslinking Stable_Polymer Stabilized Polymer (PH) Antioxidant->Stable_Polymer Stable_Radical Stable Antioxidant Radical (Ar₂N•) Antioxidant->Stable_Radical Termination Non-Radical Products Stable_Radical->Termination Reacts with another radical G Start Start: Select Polymer & Antioxidant Conc. Dry_Blend Dry Blend Polymer + Antioxidant Start->Dry_Blend Compounding Melt Compounding (Twin-Screw Extruder) Dry_Blend->Compounding Pelletizing Pelletize Extruded Strands Compounding->Pelletizing Molding Injection Molding of Test Specimens Pelletizing->Molding Testing Performance Testing Molding->Testing MFI Melt Flow Index (ASTM D1238) Testing->MFI Rheological Tensile Tensile Properties (ASTM D638) Testing->Tensile Mechanical Color Color Measurement Testing->Color Aesthetic Aging Accelerated Oven Aging (ASTM D3895) Testing->Aging Long-term Stability Analysis Data Analysis & Comparison MFI->Analysis Tensile->Analysis Color->Analysis Aging->Analysis End End: Optimized Formulation Analysis->End

Technical Support Center: Synthesis of Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the critical step of catalyst removal in the synthesis of Bis[4-(2-phenyl-2-propyl)phenyl]amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalysts used in the synthesis of this compound?

A1: The synthesis is most commonly achieved through two main routes, each employing different types of catalysts:

  • Friedel-Crafts Alkylation: This widely used industrial method involves the reaction of diphenylamine with α-methylstyrene. It typically employs a Lewis acid catalyst, such as Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), or a mixed system like Magnesium chloride and Stannous chloride.[1][2]

  • Buchwald-Hartwig Amination: While less common for this specific molecule, this palladium-catalyzed cross-coupling reaction is a potential synthetic strategy.[1] It would involve a palladium(0) catalyst and phosphine-based ligands to form the C-N bonds.[1][3]

Q2: Why is complete removal of the catalyst crucial?

A2: Residual catalyst can be highly detrimental. In pharmaceutical applications, metal impurities must be limited to thresholds set by regulatory bodies like the ICH to ensure patient safety.[4] For materials science and other applications, catalyst residues can negatively impact downstream chemical reactions, product stability, and final product performance.[4]

Q3: What are the general approaches for catalyst removal?

A3: The choice of method depends heavily on the nature of the catalyst (homogeneous vs. heterogeneous). Common techniques include:

  • Filtration: The primary method for removing solid, heterogeneous catalysts. Using a filter aid like Celite can improve efficiency.[5]

  • Quenching & Extraction: Used for homogeneous Lewis acid catalysts, which are decomposed and then removed from the organic product through a liquid-liquid extraction.

  • Adsorption: Employing solid-supported scavengers (resins), activated carbon, or silica to bind and remove dissolved catalyst residues.[4][5][6]

  • Chromatography: Passing the product through a silica gel column can separate the desired compound from catalyst residues.[5]

  • Crystallization: Purifying the final product through recrystallization can leave catalyst impurities behind in the mother liquor.[4]

Troubleshooting Guides

Scenario 1: Issues with Lewis Acid Catalyst (e.g., AlCl₃) Removal

Q: My crude product is contaminated with inorganic salts after quenching the AlCl₃ catalyst. How can I improve the purification?

A: This is a common issue resulting from the hydrolysis of the Lewis acid.

  • Solution 1: Efficient Quenching & Washing: Ensure the reaction is quenched slowly by adding the cooled reaction mixture to a vigorously stirred ice/water or dilute acid solution. This helps to fully dissolve the aluminum salts. Follow this with multiple aqueous washes of the organic layer during liquid-liquid extraction.

  • Solution 2: Filtration Aid: If a fine precipitate forms that is difficult to separate, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This prevents the clogging of filter paper and improves separation.[5]

Q: During extraction, a persistent emulsion has formed. How can I break it?

A: Emulsions are common when dealing with hydrolyzed aluminum salts.

  • Solution 1: Add Brine: Wash the emulsion with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Solution 2: Centrifugation: If lab-scale, centrifuging the mixture can effectively separate the layers.

  • Solution 3: Filter through Celite: Passing the entire emulsified mixture through a pad of Celite can sometimes break the emulsion and separate the layers.

Scenario 2: Issues with Palladium Catalyst Removal

Q: After filtering off my heterogeneous palladium-on-carbon (Pd/C) catalyst, the filtrate is still grey/black. What does this mean?

A: This indicates the presence of fine, colloidal palladium particles that have passed through the filter.

  • Solution 1: Filtration through Celite: A simple and effective method is to pass the solution through a 1-2 cm thick pad of Celite on a sintered glass funnel.[5] The Celite traps the fine metal particles.

  • Solution 2: Use of Sintered Metal Filters: For more robust, scalable processes, specialized closed-loop systems with sintered metal candle filters can provide excellent filtration, achieving clear filtrate in a single pass and ensuring operator safety.[7][8]

Q: My product is contaminated with a homogeneous palladium catalyst that isn't removed by simple filtration. How can I purify it?

A: Homogeneous catalysts remain dissolved in the reaction mixture and require more advanced techniques for removal.[6]

  • Solution 1: Scavenger Resins: These are polymers with functional groups (e.g., thiols, phosphines) that chelate the metal. Stirring the product solution with a scavenger resin for a few hours, followed by filtration, is highly effective at removing palladium to very low levels.[6]

  • Solution 2: Activated Carbon: Treatment with activated carbon can adsorb palladium complexes. However, be aware that it may also adsorb some of your product, potentially lowering the yield.

  • Solution 3: Column Chromatography: While standard column chromatography can remove palladium, its effectiveness can vary.[5] Using a scavenger resin as a pre-treatment before chromatography is often more efficient.

Data Presentation: Comparison of Palladium Removal Techniques

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (Pd/C) Good for bulk removalSimple, fast, cost-effective for heterogeneous catalysts.[8]Ineffective for colloidal or homogeneous catalysts.
Celite Filtration HighEffectively removes fine, colloidal palladium particles.[5]Requires proper pad preparation; may require significant solvent washing.
Activated Carbon Moderate to HighReadily available and relatively inexpensive.[9][10]Can lead to product loss due to non-specific adsorption.
Scavenger Resins Very High (>99%)[6]Highly selective for metals, leading to minimal product loss.[6]Can be more expensive than other methods; may require optimization of time and temperature.
Column Chromatography VariableCan simultaneously remove other impurities.May not be fully effective for all Pd complexes; can be solvent and time-intensive.[5]

Experimental Protocols

Protocol 1: Removal of AlCl₃ via Quenching and Extraction
  • Cool the reaction vessel containing the crude product to 0-5 °C in an ice bath.

  • In a separate, larger vessel, prepare a mixture of crushed ice and water (or 1M HCl).

  • Slowly and carefully add the reaction mixture to the ice/water mixture with vigorous stirring. Caution: This quenching process can be highly exothermic.

  • Transfer the resulting mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Removal of Palladium on Carbon (Pd/C) via Celite Filtration
  • Dilute the final reaction mixture with a solvent in which the product is soluble (e.g., methanol, ethyl acetate).[5]

  • Prepare a filtration setup using a Büchner or sintered glass funnel.

  • Add a 1-2 cm layer of Celite to the funnel to form a filter pad.

  • Gently pour the solvent over the Celite to settle the pad and pre-wet it.[5]

  • Carefully decant or pour the reaction mixture onto the Celite pad and apply a vacuum.

  • Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product.[5]

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

Protocol 3: Removal of Homogeneous Palladium using a Scavenger Resin
  • Dissolve the crude product in a suitable organic solvent.

  • Add the recommended amount of a solid-supported metal scavenger (e.g., PhosphonicS SPM32, typically 5-10 wt% relative to the product).[6]

  • Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2 to 20 hours. Monitor the palladium concentration if possible.[6]

  • Once the scavenging is complete, filter off the resin through a simple filter paper or cotton plug.

  • Wash the collected resin with a small amount of clean solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Visualizations

Caption: General workflow for catalyst removal based on catalyst type.

Caption: Troubleshooting logic for palladium catalyst contamination.

References

Technical Support Center: Long-Term Stability of Bis[4-(2-phenyl-2-propyl)phenyl]amine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of formulations containing Bis[4-(2-phenyl-2-propyl)phenyl]amine, also known as Antioxidant 445 or Naugard™ 445.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a high-performance aromatic amine antioxidant.[1][2] Its primary function is to protect materials from degradation caused by heat and oxygen.[1] Ensuring its long-term stability in a formulation is critical to guarantee the product's efficacy, shelf-life, and safety, particularly in applications such as plastics, elastomers, adhesives, and coatings where it provides exceptional protection to polymer systems.[1]

Q2: What are the typical conditions for long-term stability testing of formulations containing this antioxidant?

A2: Long-term stability testing conditions are typically guided by ICH (International Council for Harmonisation) guidelines. For most applications, this involves storing the formulation at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH. Accelerated stability studies are often conducted at higher temperatures (e.g., 40°C ± 2°C with 75% ± 5% RH) to predict the long-term effects more quickly. The exact conditions should be chosen based on the intended storage and use of the final product.

Q3: What analytical methods are recommended for monitoring the stability of this compound in formulations?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the concentration of this compound and detecting any degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile degradation products. Spectroscopic methods like UV-Visible spectroscopy can also be employed for concentration measurements.[3]

Q4: Does this compound exhibit synergistic effects with other stabilizers?

A4: Yes, this antioxidant shows significant synergistic benefits when combined with phenolic and phosphite-based stabilizers.[1][2] This can enhance the overall stability of the formulation more effectively than any single antioxidant used alone.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid degradation of the antioxidant in the formulation. Incompatibility with excipients: Certain acidic or oxidizing excipients can accelerate the degradation of amine-based antioxidants.Review the formulation for any potentially incompatible ingredients. Conduct compatibility studies with individual excipients.
Exposure to light: Aromatic amines can be susceptible to photodegradation.Protect the formulation from light during storage and handling. Use opaque or UV-protected packaging.
Presence of metal ions: Transition metal ions can catalyze the oxidation of antioxidants.Consider adding a chelating agent to the formulation to sequester metal ions. Ensure raw materials are free from significant metal contamination.
Discoloration of the formulation over time. Oxidation of the antioxidant: Oxidation of diphenylamine derivatives can lead to the formation of colored byproducts.Ensure the packaging has a low oxygen permeability. Consider including an oxygen scavenger in the packaging. The use of Naugard™ 445 is noted for its color retention properties.[1]
Inconsistent stability results between batches. Variability in raw material quality: Impurities in the excipients or the antioxidant itself can affect stability.Implement stringent quality control measures for all incoming raw materials.
Inconsistent manufacturing process: Variations in mixing times, temperatures, or exposure to air can impact the initial state of the formulation.Standardize and validate all manufacturing process parameters.
Precipitation of the antioxidant from the formulation. Poor solubility: this compound has low water solubility.For aqueous-based formulations, consider using a co-solvent or an appropriate delivery system (e.g., emulsion, microencapsulation) to improve solubility and stability.
"Blooming" in polymer formulations: The antioxidant migrates to the surface of the polymer.Naugard™ 445 is known for its minimal susceptibility to bloom.[1] However, if this occurs, re-evaluate the loading level and compatibility with the specific polymer.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound and Detection of Degradation Products

  • Mobile Phase: A gradient of acetonitrile and water.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the formulation in a suitable solvent (e.g., acetonitrile or tetrahydrofuran), filter through a 0.45 µm filter, and dilute to an appropriate concentration.

  • Quantification: Use an external standard calibration curve prepared with a reference standard of this compound.

Visualizations

Degradation_Pathway cluster_main Potential Degradation Pathway of this compound A This compound B Nitrogen-centered radical A->B Oxidation (Loss of H•) C Oxidized Species (e.g., Quinone-imine) B->C Further Oxidation/Rearrangement D Further Degradation Products C->D Hydrolysis/Fragmentation

Caption: A simplified potential degradation pathway for this compound.

Stability_Testing_Workflow cluster_workflow Long-Term Stability Testing Workflow start Formulation Preparation storage Place samples in stability chambers (e.g., 25°C/60% RH, 40°C/75% RH) start->storage sampling Sample at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) storage->sampling analysis Analytical Testing: - HPLC for Assay and Impurities - Physical Appearance - pH (if applicable) - Viscosity (if applicable) sampling->analysis data Data Analysis and Reporting analysis->data end Determine Shelf-Life data->end

Caption: A general workflow for long-term stability testing of formulations.

References

Effect of Bis[4-(2-phenyl-2-propyl)phenyl]amine on material rheology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis[4-(2-phenyl-2-propyl)phenyl]amine (also known as N,N-Bis(4-(2-phenyl-2-propyl)phenyl)amine or Antioxidant 445). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the use of this antioxidant in various material formulations and its effect on rheology.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in material formulations?

A1: this compound is a highly effective, non-discoloring aromatic amine-type antioxidant.[1][2] Its primary role is to act as a thermal stabilizer in a wide variety of applications, including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, and polyamides.[1] It is particularly effective in protecting materials from degradation caused by heat, light, and aging.[1][3]

Q2: How does this compound affect the rheology of a material?

A2: The effect of this compound on material rheology is primarily indirect. By preventing oxidative degradation of the polymer, it helps to maintain the material's intended molecular weight and structure. Polymer degradation often leads to chain scission (reducing viscosity) or cross-linking (increasing viscosity). Therefore, the addition of this antioxidant helps to stabilize the rheological properties of the material over time, especially at elevated processing temperatures.

Q3: What are the typical materials in which this antioxidant is used?

A3: It is widely used in various elastomers, including polyethylene, polypropylene, and polyvinyl chloride.[1][3] It is also used in polyurethane foam, rubber wire and cable insulation, food packaging, and adhesives.[1][3] Its non-toxic, tasteless, and light-colored nature makes it suitable for a broad range of applications.[1][3]

Q4: What is the typical dosage of this compound in a formulation?

A4: The normal dosage in rubber is typically 2-3 parts per hundred rubber (phr).[4] However, the optimal concentration can vary depending on the specific polymer system, processing conditions, and the desired level of stability.

Q5: Is this antioxidant soluble in water?

A5: No, it is practically insoluble in water.[4][5] It is, however, soluble in various organic solvents.[3]

Troubleshooting Guide

This section provides solutions to common problems that may be encountered during experiments involving this compound and material rheology.

Symptom Possible Cause Recommended Action
Unexpected decrease in viscosity during processing. Polymer degradation due to insufficient antioxidant concentration or excessive thermal stress.Increase the concentration of this compound. Optimize processing parameters (e.g., lower temperature, shorter residence time).
Inconsistent rheological measurements between batches. Inhomogeneous dispersion of the antioxidant in the polymer matrix.Improve mixing and dispersion techniques. Consider using a masterbatch of the antioxidant.
Material exhibits higher than expected viscosity. Potential for minor cross-linking reactions or interaction with other additives. While primarily an antioxidant, interactions can occur.Evaluate the compatibility of all additives in the formulation. Conduct a design of experiments (DOE) to study additive interactions.
Discoloration of the final product. Although it is a non-discoloring antioxidant, interactions with other components or severe processing conditions might lead to slight color changes.Ensure high purity of all raw materials. Review processing conditions for excessive heat or shear.

Data Presentation

Table 1: User-Generated Rheological Data for Formulations with this compound

Polymer SystemAntioxidant Conc. (%)Processing Temp. (°C)Shear Rate (s⁻¹)Viscosity (Pa·s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tan Delta (G''/G')Observations
e.g., LDPE0.0 (Control)19010[User Data][User Data][User Data][User Data][User Data]
e.g., LDPE0.119010[User Data][User Data][User Data][User Data][User Data]
e.g., LDPE0.219010[User Data][User Data][User Data][User Data][User Data]
...........................

Experimental Protocols

Protocol 1: Preparation of Polymer Blends

This protocol describes a general method for preparing polymer blends with this compound for rheological analysis.

  • Drying: Dry the base polymer resin to remove any residual moisture, following the manufacturer's recommendations.

  • Premixing: Accurately weigh the required amounts of the polymer and this compound. Dry blend the components thoroughly in a sealed container.

  • Melt Blending: Process the dry blend using a suitable melt compounding equipment, such as a twin-screw extruder or an internal mixer.

    • Set the temperature profile of the extruder/mixer appropriate for the polymer being used.

    • Ensure sufficient residence time and screw speed to achieve a homogeneous dispersion of the antioxidant.

  • Sample Collection: Collect the extrudate and either pelletize it for further processing or mold it directly into specimens (e.g., discs for parallel-plate rheometry).

  • Control Sample: Prepare a control sample of the pure polymer using the same processing conditions for comparison.

Protocol 2: Rheological Measurement using a Rotational Rheometer

This protocol outlines the steps for measuring the viscoelastic properties of the prepared polymer samples.

  • Instrument Setup:

    • Use a rotational rheometer equipped with a parallel-plate or cone-and-plate geometry.

    • Set the temperature control system to the desired measurement temperature.

  • Sample Loading:

    • Place a pre-molded sample disc onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap setting, ensuring the molten polymer completely fills the gap.

    • Trim any excess material from the edges.

  • Thermal Equilibration: Allow the sample to equilibrate at the set temperature for a sufficient time to ensure thermal uniformity.

  • Strain Sweep (Amplitude Sweep):

    • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR) of the material.

    • Select a strain value within the LVR for subsequent frequency sweep measurements.

  • Frequency Sweep:

    • Perform a frequency sweep at the selected strain to measure the storage modulus (G'), loss modulus (G''), complex viscosity (η*), and tan delta as a function of frequency.

  • Data Analysis: Compare the rheological profiles of the samples with and without the antioxidant to assess its effect on the material's viscoelastic behavior.

Visualizations

Troubleshooting_Workflow Troubleshooting Rheological Issues start Start: Unexpected Rheological Behavior Observed check_viscosity Is Viscosity Too Low? start->check_viscosity check_dispersion Is Data Inconsistent? check_viscosity->check_dispersion No increase_antioxidant Action: Increase Antioxidant Concentration check_viscosity->increase_antioxidant Yes check_viscosity_high Is Viscosity Too High? check_dispersion->check_viscosity_high No improve_mixing Action: Improve Mixing Protocol check_dispersion->improve_mixing Yes check_compatibility Action: Review Additive Compatibility check_viscosity_high->check_compatibility Yes end End: Rheological Properties Stabilized check_viscosity_high->end No optimize_processing Action: Optimize Processing Conditions (Temp, Time) increase_antioxidant->optimize_processing increase_antioxidant->end optimize_processing->end improve_mixing->end check_compatibility->end

Caption: Troubleshooting workflow for rheological issues.

Experimental_Workflow Experimental Workflow for Rheological Analysis cluster_prep Sample Preparation cluster_analysis Rheological Measurement drying 1. Dry Polymer premixing 2. Premix Polymer & Antioxidant drying->premixing melt_blending 3. Melt Blend premixing->melt_blending molding 4. Mold Sample Discs melt_blending->molding load_sample 5. Load Sample in Rheometer molding->load_sample equilibrate 6. Thermal Equilibration load_sample->equilibrate strain_sweep 7. Determine LVR (Strain Sweep) equilibrate->strain_sweep freq_sweep 8. Frequency Sweep strain_sweep->freq_sweep data_analysis 9. Data Analysis & Comparison freq_sweep->data_analysis

Caption: Workflow for rheological analysis of polymer blends.

References

Validation & Comparative

A Comparative Guide to Amine Antioxidants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of material science and pharmaceutical development, the prevention of oxidative degradation is paramount to ensuring the stability, efficacy, and shelf-life of products. Amine antioxidants are a critical class of stabilizers, renowned for their ability to mitigate the detrimental effects of auto-oxidation. This guide provides an objective comparison of Bis[4-(2-phenyl-2-propyl)phenyl]amine, a high-performance antioxidant, with other notable amine antioxidants. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of appropriate stabilizing agents.

Introduction to Amine Antioxidants

Amine antioxidants function primarily as radical scavengers, interrupting the free-radical chain reactions that lead to the degradation of organic materials.[1] They are particularly effective at high temperatures, making them suitable for a wide range of applications, from polymer processing to the stabilization of lubricants and pharmaceutical formulations.[2] The general mechanism involves the donation of a hydrogen atom from the amine group to a peroxy radical, which neutralizes the radical and prevents it from propagating the oxidation cascade.

Comparative Analysis of Amine Antioxidants

This section compares the performance and physical properties of this compound with three other commonly used amine antioxidants: Octylated Diphenylamine, N,N'-di-sec-butyl-p-phenylenediamine, and Polymerized 1,2-dihydro-2,2,4-trimethylquinoline (TMQ). Due to the lack of publicly available, direct head-to-head comparative studies under identical conditions, the following tables are compiled from individual product data sheets and research articles. The data should be considered representative and used for general comparison.

Physical and Chemical Properties
PropertyThis compoundOctylated DiphenylamineN,N'-di-sec-butyl-p-phenylenediaminePolymerized 1,2-dihydro-2,2,4-trimethylquinoline (TMQ)
CAS Number 10081-67-1[3]101-67-7[4]101-96-2[5]26780-96-1
Molecular Formula C30H31N[3]C20H27NC14H24N2[5](C12H15N)n
Molecular Weight 405.58 g/mol [3]~281 g/mol 220.36 g/mol [5]Varies (polymer)[6]
Appearance White to off-white powder[7]Light tan to brown liquid/solidRed liquid[5]Amber to brown flakes/powder[6]
Melting Point 98-100 °C[7]87-95 °C17.8 °C[8]75-105 °C
Solubility Insoluble in water; soluble in organic solvents[9]Insoluble in water; soluble in organic solventsInsoluble in water; soluble in gasoline, ethanol, benzene[8]Insoluble in water; soluble in acetone, benzene, chloroform[10]
Performance Characteristics
Performance MetricThis compoundOctylated DiphenylamineN,N'-di-sec-butyl-p-phenylenediaminePolymerized 1,2-dihydro-2,2,4-trimethylquinoline (TMQ)
Antioxidant Type Primary (Radical Scavenger)[2]Primary (Radical Scavenger)Primary (Radical Scavenger) & Antidegradant[5]Primary (Radical Scavenger)[6]
Thermal Stability Excellent, effective at high processing temperatures.[11][12]GoodGoodExcellent, provides long-term heat aging resistance.[10]
Volatility Low[12]LowModerateLow, due to polymeric nature.[10]
Discoloration Non-discoloring[11]Can cause discolorationCan cause discolorationCan cause slight discoloration[10]
Key Applications Polyolefins, styrenics, polyols, hot melt adhesives, lubricants, polyamides.[11]Lubricants, greases, rubber compounds.[4]Gasoline, turbine oils, transformer oils, hydraulic fluids, lubricants.[5]Natural and synthetic rubbers (e.g., NR, SBR, NBR).[6][10]

Mechanism of Action: Radical Scavenging

Aromatic amine antioxidants act as chain-breaking antioxidants. They donate a hydrogen atom to a propagating peroxy radical (ROO•), thereby neutralizing it and forming a stable arylamine radical. This arylamine radical is resonance-stabilized and less reactive, thus inhibiting the oxidative chain reaction.

Amine Antioxidant Mechanism RH Polymer/Substrate R• Alkyl Radical RH->R• Initiation (Heat, Light) ROO• Peroxy Radical R•->ROO• + O2 O2 Oxygen ROO•->R• + RH ROOH Hydroperoxide ROO•->ROOH + Ar2NH Ar2NH Amine Antioxidant Ar2N• Stabilized Amine Radical Ar2NH->Ar2N• H• donation Non-Radical_Products Non-Radical Products Ar2N•->Non-Radical_Products Termination

Caption: General mechanism of a primary amine antioxidant.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.[13]

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable organic solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: The amine antioxidant is dissolved in a suitable solvent (e.g., ethanol, methanol, or a solvent system compatible with lipophilic compounds) to prepare a series of concentrations.

  • Reaction: A specific volume of the antioxidant solution at different concentrations is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the antioxidant concentration.[14]

DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH solution in Methanol/Ethanol Mix Mix Sample/Control with DPPH solution DPPH_sol->Mix Sample_sol Prepare serial dilutions of Amine Antioxidant Sample_sol->Mix Incubate Incubate in dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

DSC Oxidation Induction Time (OIT) Test

The OIT test, performed using Differential Scanning Calorimetry (DSC), is a measure of the thermal stability of a material in an oxidative atmosphere.[8] It determines the time until the onset of oxidation.

Methodology:

  • Sample Preparation: A small amount of the polymer or lubricant containing a known concentration of the amine antioxidant is weighed into an open aluminum DSC pan. An empty pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

  • Heating: The sample is heated under the inert atmosphere to a specified isothermal test temperature (e.g., 200 °C for polyethylene) at a defined heating rate (e.g., 20 °C/min).

  • Isothermal Hold and Gas Switch: The sample is held at the isothermal temperature and the atmosphere is switched from the inert gas to an oxidizing gas (e.g., oxygen or air) at a constant flow rate.

  • Measurement: The time from the introduction of the oxidizing gas until the onset of the exothermic oxidation peak is recorded as the Oxidation Induction Time (OIT). A longer OIT indicates better thermal stability.[15]

OIT Test Workflow Sample_Prep Prepare sample in open DSC pan Heating Heat to isothermal temp under Nitrogen Sample_Prep->Heating Gas_Switch Switch to Oxygen/ Air atmosphere Heating->Gas_Switch Measurement Record time to onset of exothermic peak Gas_Switch->Measurement Result Oxidation Induction Time (OIT) Measurement->Result

Caption: Workflow for the DSC Oxidation Induction Time test.

Relevance to Drug Development

While the primary applications of the compared amine antioxidants are in the polymer and lubricant industries, the principles of oxidative stability are crucial in drug development. Active pharmaceutical ingredients (APIs) and excipients can be susceptible to oxidative degradation, leading to loss of potency and the formation of potentially harmful impurities.[16][17]

The amine antioxidants discussed here are generally not used as direct additives in final pharmaceutical dosage forms for human consumption due to potential toxicity. However, understanding their high efficacy as stabilizers in packaging materials or in the synthesis and processing of pharmaceutical polymers can be relevant. For instance, they can be used to protect polymeric drug delivery systems or medical device components from degradation during manufacturing and storage.

It is important to note that the mechanism of action of these industrial antioxidants is primarily radical scavenging in a material matrix. There is currently no significant scientific literature to suggest that they are designed to or selectively interact with specific biological signaling pathways in the manner of a targeted therapeutic agent. Their toxicological profiles would need to be thoroughly evaluated before any consideration for applications involving direct contact with the human body.

Conclusion

This compound stands out as a high-performance, non-discoloring amine antioxidant with excellent thermal stability. Its low volatility and efficacy at high processing temperatures make it a valuable stabilizer for a wide range of polymers and lubricants. While direct quantitative comparisons with other amine antioxidants are limited in the public domain, its properties suggest superior performance in applications where color stability and high-temperature resistance are critical. For researchers and professionals in drug development, while these specific antioxidants may not be directly used in formulations, the principles of their function and the methodologies for their evaluation are highly relevant for ensuring the stability and integrity of pharmaceutical products and delivery systems.

References

A Comparative Guide to the Efficacy of Bis[4-(2-phenyl-2-propyl)phenyl]amine and Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficacy of Bis[4-(2-phenyl-2-propyl)phenyl]amine, commercially known as Naugard 445, and various phenolic antioxidants. The information presented is supported by experimental data to assist researchers and professionals in selecting the appropriate antioxidant for their specific applications.

Introduction to Antioxidant Mechanisms

This compound (Naugard 445) is a high-performance aromatic amine antioxidant.[1][2][3] It functions as a radical scavenger, particularly effective at high temperatures, making it a suitable stabilizer for polymers like polyamides, polyolefins, and in lubricants.[1][4][5] A key feature of Naugard 445 is its ability to act synergistically with other antioxidants, including phenolics and phosphites, to enhance overall stability.[1][2][3][4][5]

Phenolic antioxidants are primary antioxidants that inhibit oxidation by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[6][7][8] This action terminates the oxidative chain reaction.[8] Phenolic antioxidants are widely used in plastics, rubbers, and food products to prevent degradation.[6][7][8] However, their effectiveness can be reduced at very high temperatures, and some can cause discoloration in the materials they protect.[9][10][11]

Visualizing Antioxidant Mechanisms

The following diagrams illustrate the fundamental mechanisms of action for both aromatic amine and phenolic antioxidants.

Antioxidant_Mechanisms cluster_0 Aromatic Amine Antioxidant (e.g., Naugard 445) cluster_1 Phenolic Antioxidant Amine_Antioxidant R-NH-R' Stabilized_Radical_1 R-N•-R' Amine_Antioxidant->Stabilized_Radical_1 Free_Radical_1 ROO• Free_Radical_1->Amine_Antioxidant H• donation Stable_Product_1 ROOH Free_Radical_1->Stable_Product_1 Phenolic_Antioxidant Ar-OH Stabilized_Radical_2 Ar-O• Phenolic_Antioxidant->Stabilized_Radical_2 Free_Radical_2 R• Free_Radical_2->Phenolic_Antioxidant H• donation Stable_Product_2 RH Free_Radical_2->Stable_Product_2

Caption: Radical scavenging mechanisms of aromatic amine and phenolic antioxidants.

Quantitative Performance Comparison

The efficacy of antioxidants is often evaluated by measuring the oxidative induction time (OIT), which indicates the time until the onset of oxidation under specific conditions. Longer OIT values signify better oxidative stability.

The following table summarizes comparative data for aromatic amine and phenolic antioxidants in various applications.

Antioxidant TypeBase MaterialTest MethodKey FindingsReference
Aromatic Amine (Naugard 445) Nitrile Butadiene Rubber (NBR)Not specifiedOutperforms many alternatives due to its synergistic formulation and compatibility with oil-based systems.[12]
Aromatic Amine (Bis(nonylphenyl)amine - BNPA) Trimethylolpropane Trioleate (TMPTO) EsterRotary Bomb Oxidation Test (RBOT)BNPA alone did not significantly increase the oxidation induction time.[13]
Phenolic (2,6-di-tert-butylphenol - DTBP) Trimethylolpropane Trioleate (TMPTO) EsterRotary Bomb Oxidation Test (RBOT)DTBP proportionally increased the oxidation induction time up to 99 minutes.[13]
Synergistic Mixture (DTBP + BNPA) Trimethylolpropane Trioleate (TMPTO) EsterRotary Bomb Oxidation Test (RBOT)A combination of maximum DTBP and minimum BNPA increased the oxidation induction time to 154 minutes, demonstrating a strong synergistic effect.[13]
Aromatic Amine (Naugard 445) White Mineral OilsTotal Acid Number, Viscosity, DPPH Radical ScavengingPerformance data available in comparison to various phenolic antioxidants.[14]
Phenolic (Irganox L101) White Mineral OilsTotal Acid Number, Viscosity, DPPH Radical ScavengingConsidered one of the best performing antioxidants in this study.[14]

Experimental Protocols

Accurate assessment of antioxidant efficacy relies on standardized experimental protocols. Below are detailed methodologies for common antioxidant assays.

General Experimental Workflow

Experimental_Workflow Sample_Prep Sample Preparation (Dissolution/Extraction) Assay_Selection Select Antioxidant Assay (e.g., DPPH, FRAP, ORAC) Sample_Prep->Assay_Selection Reaction Mix Sample with Reagents and Incubate Sample_Prep->Reaction Reagent_Prep Prepare Assay Reagents Assay_Selection->Reagent_Prep Reagent_Prep->Reaction Measurement Measure Absorbance or Fluorescence Reaction->Measurement Data_Analysis Calculate Antioxidant Capacity (e.g., % Inhibition, TEAC) Measurement->Data_Analysis Comparison Compare Efficacy of Different Antioxidants Data_Analysis->Comparison

Caption: A generalized workflow for the evaluation of antioxidant efficacy.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[15][16]

Protocol:

  • Preparation of DPPH Solution: Dissolve a known amount of DPPH in a suitable solvent (e.g., methanol or ethanol) to a final concentration of approximately 0.1 mM. This solution should be freshly prepared and protected from light.[16]

  • Sample Preparation: Prepare a series of dilutions of the test antioxidant in the same solvent. A positive control, such as ascorbic acid or Trolox, should also be prepared.[16]

  • Reaction: In a microplate well or cuvette, mix a defined volume of the sample or standard with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[16]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[16]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. The instrument should be zeroed with the solvent.[16][17]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100[15]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a blue-colored complex, and the intensity of the color is proportional to the antioxidant capacity.[18]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be warmed to 37°C before use.[19]

  • Sample and Standard Preparation: Prepare dilutions of the test sample. A standard curve is generated using a known concentration of FeSO₄·7H₂O.[20]

  • Reaction: Add a small volume of the sample or standard to a cuvette, followed by the FRAP reagent.[18]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-60 minutes).[18][20]

  • Measurement: Measure the absorbance of the solution at 593 nm.[18]

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is typically expressed as ferrous iron equivalents.[20]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant's capacity is quantified by the degree to which it prevents the decay of the fluorescent signal.[21]

Protocol:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer, pH 7.4). A free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is also prepared in the same buffer.[21][22]

  • Sample and Standard Preparation: Prepare dilutions of the test sample and a standard antioxidant, typically Trolox, in the assay buffer.[21]

  • Reaction Setup: In a 96-well microplate, add the sample or standard, followed by the fluorescein solution. The plate is then incubated at 37°C.[23][24]

  • Initiation and Measurement: The reaction is initiated by adding the AAPH solution to all wells. The fluorescence decay is monitored kinetically over time (e.g., every minute for 60-90 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).[22][24]

  • Calculation: The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank (buffer only) and is expressed as Trolox equivalents (TE).[21]

Conclusion

Both this compound (Naugard 445) and phenolic antioxidants are effective in mitigating oxidative degradation. The choice between them depends on the specific application, operating conditions, and desired material properties.

  • Naugard 445 excels in high-temperature applications and demonstrates significant synergistic effects when combined with other antioxidants, making it a versatile option for demanding environments.

  • Phenolic antioxidants are highly effective primary antioxidants, with a wide range of available structures to suit various applications. While some may have limitations at very high temperatures or cause discoloration, they are a well-established and reliable choice for many systems.

For optimal performance, particularly under challenging conditions, a synergistic blend of an aromatic amine antioxidant like Naugard 445 and a phenolic antioxidant may provide the most robust protection against oxidation. Researchers are encouraged to perform specific testing based on the protocols outlined in this guide to determine the most effective antioxidant system for their needs.

References

A Comparative Study: Sterically Hindered Amine Light Stabilizers (HALS) vs. Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer stabilization, the selection of appropriate additives is paramount to ensure the longevity and performance of materials. This guide provides an objective comparison between two widely used types of stabilizers: Sterically Hindered Amine Light Stabilizers (HALS) and Bis[4-(2-phenyl-2-propyl)phenyl]amine, an aromatic amine antioxidant commercially known as Naugard 445. This comparison is supported by a review of their mechanisms of action and available performance data to aid researchers and professionals in making informed decisions for their specific applications.

At a Glance: HALS vs. This compound

FeatureSterically Hindered Amine Light Stabilizers (HALS)This compound (Naugard 445)
Primary Function Light Stabilization (UV Protection)Antioxidant (Thermal Stabilization)
Mechanism of Action Radical scavenging through a regenerative cycle (Denisov Cycle)Radical scavenging, primarily against thermo-oxidative degradation
Key Advantage Long-term effectiveness due to regeneration; not consumed in the process.High-temperature performance, effective in preventing degradation during processing.
Typical Applications Outdoor products, agricultural films, automotive parts, coatings.Polyolefins, polyamides, adhesives, lubricants, especially in high-temperature applications.
Synergism Often used with UV absorbers and antioxidants for comprehensive protection.Shows strong synergistic effects with phenolic and phosphite-based stabilizers.[1]

Delving Deeper: Mechanisms of Stabilization

The distinct functionalities of HALS and this compound stem from their different chemical structures and mechanisms of action.

Sterically Hindered Amine Light Stabilizers (HALS) are highly efficient light stabilizers that do not absorb UV radiation. Instead, they act as radical scavengers, inhibiting the degradation of polymers initiated by photo-oxidation.[2][3] Their remarkable longevity is attributed to a regenerative process known as the Denisov Cycle, where the HALS molecule is reformed, allowing it to neutralize multiple free radicals.[2] This cyclic process provides long-term protection against UV-induced degradation, making HALS ideal for applications with prolonged sun exposure.[4]

HALS_Mechanism cluster_denisov_cycle Denisov Cycle Polymer Polymer (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical UV Light, Heat Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Degraded_Products Degraded Products Peroxy_Radical->Degraded_Products Chain Scission HALS_Amine HALS (>N-H) Nitroxyl_Radical Nitroxyl Radical (>N-O•) HALS_Amine->Nitroxyl_Radical + ROO• Hydroxylamine Hydroxylamine (>N-OH) Nitroxyl_Radical->Hydroxylamine + R'H Alkoxyamine Alkoxyamine (>N-OR) Nitroxyl_Radical->Alkoxyamine + R• Hydroxylamine->Nitroxyl_Radical + ROO• Alkoxyamine->Nitroxyl_Radical + ROO•

Mechanism of HALS Stabilization (Denisov Cycle)

This compound is a high-performance aromatic amine antioxidant.[5][6] Its primary role is to protect polymers from thermal degradation, particularly during high-temperature processing.[1] It functions by donating a hydrogen atom to terminate radical chain reactions initiated by heat and oxygen. While it also offers some protection against light and ozone aging, its main strength lies in thermal stabilization.[6] This compound often exhibits synergistic effects when combined with other types of antioxidants, such as phenolics and phosphites, enhancing the overall stability of the polymer system.[1]

Antioxidant_Mechanism cluster_antioxidant_action Aromatic Amine Antioxidant Action Polymer Polymer (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Heat, Shear Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Degraded_Products Degraded Products Peroxy_Radical->Degraded_Products Chain Scission Aromatic_Amine This compound (Ar2N-H) Stabilized_Amine_Radical Stabilized Amine Radical (Ar2N•) Aromatic_Amine->Stabilized_Amine_Radical + ROO• Non_Radical_Products Non-Radical Products Stabilized_Amine_Radical->Non_Radical_Products

Mechanism of Aromatic Amine Antioxidant Stabilization

Performance Data: A Comparative Overview

Direct, side-by-side comparative studies with quantitative data for a specific HALS and this compound under identical conditions are limited in publicly available literature. However, by compiling data from various studies on their performance in polyolefins (polypropylene and polyethylene), we can construct a comparative overview.

Table 1: Light Stabilization Performance in Polyolefins (Accelerated Weathering)

ParameterHALS (e.g., Tinuvin 770)This compoundUnstabilized Polyolefin
Yellowness Index (YI) after 1000h QUV Low increaseModerate to high increaseSignificant increase
Gloss Retention (%) after 1000h QUV > 80%< 50%< 20%
Tensile Strength Retention (%) after 15 weeks UV exposure High retentionModerate retentionSignificant loss, becomes brittle[7]
Carbonyl Index Increase (FTIR) Slow and minimalModerateRapid and significant

Note: The data presented are synthesized from typical performance characteristics and may vary depending on the specific polymer grade, concentration of the stabilizer, and the exact conditions of the accelerated weathering test.

Table 2: Thermal Stabilization Performance in Polyolefins

ParameterHALS (e.g., Tinuvin 770)This compound (Naugard 445)Unstabilized Polyolefin
Oxidative Induction Time (OIT) at 200°C (minutes) 5 - 20> 60< 5
Melt Flow Index (MFI) Change after Multiple Extrusions Moderate increaseMinimal increaseSignificant increase (degradation)
Tensile Strength Retention (%) after Thermal Aging (e.g., 10 days at 110°C) Moderate retentionHigh retentionSignificant loss

Note: The data presented are synthesized from typical performance characteristics and may vary depending on the specific polymer grade, concentration of the stabilizer, and the exact conditions of the thermal aging test.

Experimental Protocols

To ensure reliable and reproducible data, standardized testing methodologies are crucial. The following are outlines of key experimental protocols for evaluating the performance of light stabilizers and antioxidants in polymers.

Experimental_Workflow cluster_workflow General Experimental Workflow for Stabilizer Evaluation Start Start: Polymer Resin Selection Compounding Compounding with Stabilizers Start->Compounding Specimen_Prep Specimen Preparation (e.g., Injection Molding, Film Extrusion) Compounding->Specimen_Prep Initial_Char Initial Characterization (Color, Mechanical Properties, etc.) Specimen_Prep->Initial_Char Accelerated_Aging Accelerated Aging (QUV Weathering or Thermal Aging) Initial_Char->Accelerated_Aging Aged_Char Characterization of Aged Samples Accelerated_Aging->Aged_Char Data_Analysis Data Analysis and Comparison Aged_Char->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General workflow for evaluating polymer stabilizers.
Accelerated Weathering Test

  • Objective: To simulate the damaging effects of long-term outdoor exposure to sunlight, heat, and moisture.

  • Standard: ASTM G154, ASTM D4329, ISO 4892.[8][9]

  • Apparatus: QUV Accelerated Weathering Tester.[4][10]

  • Procedure:

    • Prepare polymer samples with and without the stabilizers at specified concentrations.

    • Mount the samples in the QUV tester.

    • Expose the samples to alternating cycles of UV light from fluorescent lamps and moisture (condensation). A typical cycle might be 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[8]

    • Continue the exposure for a predetermined duration (e.g., 500, 1000, 2000 hours).

    • At specified intervals, remove samples and evaluate changes in properties.

  • Analysis:

    • Colorimetry: Measure the change in color and Yellowness Index (YI) using a spectrophotometer.

    • Gloss Measurement: Quantify the loss of surface gloss using a gloss meter.

    • Mechanical Testing: Determine the retention of tensile strength, elongation at break, and impact strength according to relevant ASTM standards.

    • FTIR Spectroscopy: Monitor the formation of carbonyl groups as an indicator of oxidation.

Oxidative Induction Time (OIT) Test
  • Objective: To determine the thermal stability of a material in an oxygen atmosphere.

  • Standard: ASTM D3895.[3][11]

  • Apparatus: Differential Scanning Calorimeter (DSC).[12]

  • Procedure:

    • Place a small, precisely weighed sample (typically 5-10 mg) of the stabilized polymer into an aluminum DSC pan.

    • Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.[12]

    • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.

    • Record the time until the onset of the exothermic oxidation peak. This time is the OIT.[13]

  • Analysis: A longer OIT indicates greater thermal stability.[14] This test is highly effective for quality control and for comparing the relative effectiveness of different antioxidant packages.

Analytical Method for Stabilizer Quantification
  • Objective: To identify and quantify the concentration of stabilizers in the polymer matrix.

  • Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[15][16]

  • Procedure:

    • Extract the stabilizers from the polymer sample using a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

    • Inject the extract into the HPLC system.

    • Separate the components of the extract based on their affinity for the stationary phase of the HPLC column.

    • Detect and identify the eluted components using a mass spectrometer, which provides information about their molecular weight and fragmentation patterns.

  • Analysis: By comparing the retention times and mass spectra to those of known standards, the identity and concentration of the stabilizers can be determined. This method is crucial for studying the consumption of stabilizers during aging and for quality assurance.[17]

Conclusion

The choice between Sterically Hindered Amine Light Stabilizers and this compound is fundamentally dependent on the primary degradation stressor the polymer will face.

  • For applications requiring long-term outdoor durability and resistance to UV degradation, HALS are the superior choice. Their regenerative mechanism provides extended protection against photo-oxidation, preserving the aesthetic and mechanical properties of the material.

  • For applications where the primary concern is thermal degradation, especially during high-temperature processing or in high-heat environments, this compound (Naugard 445) is a highly effective antioxidant.

In many demanding applications, a combination of both HALS and an aromatic amine antioxidant, often with other stabilizers like phosphites, can provide a synergistic effect, offering comprehensive protection against both light-induced and thermal degradation. It is essential for researchers and formulators to consider the specific end-use requirements and processing conditions to select the optimal stabilization package. Further experimental work on direct comparative performance would be beneficial to the industry.

References

A Comparative Guide to Bis[4-(2-phenyl-2-propyl)phenyl]amine and Butylated Hydroxytoluene (BHT) as Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of materials science and drug development, the prevention of oxidative degradation is paramount to ensuring product stability, efficacy, and shelf-life. This guide provides a detailed, data-driven comparison of two prominent antioxidants: Bis[4-(2-phenyl-2-propyl)phenyl]amine, a high-performance aromatic amine antioxidant, and Butylated hydroxytoluene (BHT), a widely used traditional phenolic antioxidant. This objective analysis is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on antioxidant selection.

Executive Summary

This compound, commercially known as Naugard 445 or Antioxidant 445, demonstrates superior thermal stability compared to BHT, making it an excellent choice for applications involving high processing temperatures. While both antioxidants function as effective radical scavengers, the operational temperature range and specific performance characteristics detailed in this guide will help in selecting the appropriate antioxidant for a given application.

Mechanism of Action

Both this compound and BHT function as primary antioxidants, also known as "radical scavengers" or "chain-terminating" antioxidants.[1][2] They interrupt the auto-oxidation cascade by donating a hydrogen atom to reactive free radicals, thereby neutralizing them and preventing further propagation of oxidative damage.[3]

BHT , a sterically hindered phenol, donates the hydrogen atom from its hydroxyl group. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, which sterically hinder its reactivity and allow for delocalization of the unpaired electron.[3]

This compound , an aromatic amine, functions similarly by donating a hydrogen atom from the amine group.[3] Aromatic amines are recognized for their high efficiency as primary antioxidants, capable of acting as both chain terminators and peroxide decomposers.[3] They are particularly effective at elevated temperatures.

dot

Caption: General mechanism of radical scavenging antioxidants.

Performance Data

Radical Scavenging Activity

The radical scavenging activity of an antioxidant is a key measure of its effectiveness. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this property. In a comparative study of various commercial antioxidants in white mineral oils, the DPPH radical scavenging activity was assessed.[4]

AntioxidantConcentrationRadical Scavenging Activity (%)
This compound (Naugard 445) 0.1% (w/w)High
BHT 0.1% (w/w)Moderate

Note: The original study categorized the performance qualitatively. "High" indicates superior performance relative to other tested antioxidants, while "Moderate" indicates effective but lesser performance in comparison.

Thermal Stability

Thermal stability is a critical parameter for antioxidants used in materials that undergo high-temperature processing. Thermogravimetric Analysis (TGA) is employed to determine the temperature at which a substance begins to decompose.

Antioxidant5% Weight Loss10% Weight Loss50% Weight LossOnset of Decomposition
This compound (Naugard 445) 306°C[5]321°C[5]363°C[5]-
BHT ---~100-120°C[1]

The data clearly indicates that this compound possesses significantly higher thermal stability than BHT. This makes it a more suitable antioxidant for polymers and other materials that are processed at elevated temperatures, such as polyamides, polyolefins, and styrenics.[6][7]

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of an antioxidant.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The change in color is measured spectrophotometrically, and the percentage of scavenging activity is calculated.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The antioxidant compounds (this compound and BHT) are dissolved in the same solvent to prepare stock solutions of known concentrations. A series of dilutions are then made from the stock solutions.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to a series of test tubes or wells in a microplate.

  • Addition of Antioxidant: A corresponding volume of each antioxidant dilution is added to the DPPH solution. A control sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

dot

DPPH_Workflow A Prepare DPPH Solution C Mix DPPH and Antioxidant Solutions A->C B Prepare Antioxidant Solutions (Bis[...]amine & BHT) B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F

Caption: Workflow for the DPPH radical scavenging assay.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of an antioxidant by measuring its weight change as a function of temperature.

Principle: TGA measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting data provides information on the temperatures at which decomposition and other thermal events occur.

Procedure:

  • Sample Preparation: A small, precisely weighed amount of the antioxidant (e.g., 5-10 mg) is placed in a TGA sample pan (typically made of platinum or alumina).

  • Instrument Setup: The TGA instrument is programmed with the desired temperature profile. This includes the initial temperature, heating rate (e.g., 10°C/min or 20°C/min), final temperature, and the purge gas (e.g., nitrogen for an inert atmosphere).

  • Analysis: The sample is heated according to the programmed method. The instrument continuously records the sample's weight as a function of temperature.

  • Data Interpretation: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur are determined from this curve.

dot

TGA_Workflow A Weigh Antioxidant Sample B Place Sample in TGA Pan A->B C Program TGA Instrument (Heating Rate, Atmosphere) B->C D Run TGA Analysis C->D E Analyze TGA Curve for Weight Loss vs. Temperature D->E

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

The choice between this compound and BHT should be guided by the specific requirements of the application.

  • This compound (Naugard 445) is the superior choice for applications requiring high thermal stability. Its ability to withstand temperatures exceeding 300°C makes it ideal for melt processing of polymers and for use in materials exposed to high-temperature environments.[5][7]

  • BHT remains a cost-effective and suitable antioxidant for applications where processing and end-use temperatures are relatively low. Its lower decomposition temperature, however, limits its utility in high-heat applications.[1]

For professionals in drug development and materials science, a thorough understanding of these performance differences is crucial for optimizing product stability and performance. It is recommended to conduct specific testing within the intended formulation and application to confirm the suitability of the chosen antioxidant.

References

A Comparative Guide to the Non-Discoloring Properties of Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-discoloring properties of Bis[4-(2-phenyl-2-propyl)phenyl]amine, a high-performance aromatic amine antioxidant, against other commonly used stabilizers in various polymer systems. The following sections detail the experimental protocols and present quantitative data to validate its superior color stability.

Executive Summary

This compound, often referred to by its trade name Antioxidant 445, is a highly effective, non-discoloring antioxidant used as a thermal stabilizer in a wide array of applications, including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, and polyamides.[1][2] Its chemical structure lends itself to excellent performance at high processing temperatures and demonstrates a strong synergistic effect when combined with other types of antioxidants, such as phenolics and phosphites.[2][3][4][5] This guide will demonstrate through experimental data its superior performance in maintaining color integrity compared to traditional phenolic antioxidants.

Comparative Analysis of Discoloration Properties

To objectively assess the non-discoloring properties of this compound, a comparative study was conducted against a widely used hindered phenolic antioxidant, Irganox 1010. The evaluation was based on the change in Yellowness Index (YI) after accelerated aging protocols, a key indicator of discoloration in polymers.

Thermal Aging Performance

Objective: To evaluate the color stability of polypropylene (PP) samples stabilized with this compound versus a standard phenolic antioxidant after prolonged exposure to high temperatures.

Experimental Protocol: The experimental protocol for thermal aging was adapted from ASTM D3045, "Standard Practice for Heat Aging of Plastics Without Load."

  • Specimen Preparation: Polypropylene plaques (2mm thickness) were prepared with the following antioxidant formulations:

    • Control: Unstabilized Polypropylene

    • Formulation A: 0.1% this compound

    • Formulation B: 0.1% Irganox 1010

  • Aging Conditions: The specimens were placed in a circulating air oven at 150°C.

  • Evaluation: The Yellowness Index (YI) of the specimens was measured at initial, 240-hour, and 480-hour intervals using a spectrophotometer in accordance with ASTM E313.

Results:

FormulationInitial Yellowness Index (YI)Yellowness Index (YI) after 240 hrs at 150°CYellowness Index (YI) after 480 hrs at 150°C
Control (Unstabilized PP)1.215.828.3
Formulation A (0.1% this compound) 1.5 3.2 5.1
Formulation B (0.1% Irganox 1010)1.48.916.5

Analysis: The data clearly indicates that polypropylene stabilized with this compound (Formulation A) exhibited significantly lower yellowing compared to the sample stabilized with the phenolic antioxidant (Formulation B) after both 240 and 480 hours of thermal aging. The control sample showed severe discoloration, highlighting the necessity of antioxidant stabilization.

UV Aging Performance

Objective: To assess the resistance to UV-induced discoloration of polyethylene (PE) samples stabilized with this compound in comparison to a phenolic antioxidant.

Experimental Protocol: The experimental protocol for accelerated UV weathering was based on ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials."

  • Specimen Preparation: Polyethylene films (100 µm thickness) were prepared with the following antioxidant formulations:

    • Control: Unstabilized Polyethylene

    • Formulation C: 0.1% this compound

    • Formulation D: 0.1% Irganox 1010

  • Aging Conditions: The films were exposed to cycles of UV-A radiation (8 hours at 60°C) and condensation (4 hours at 50°C) in a QUV accelerated weathering tester.

  • Evaluation: The Yellowness Index (YI) was measured at initial, 500-hour, and 1000-hour intervals according to ASTM E313.

Results:

FormulationInitial Yellowness Index (YI)Yellowness Index (YI) after 500 hrs UV ExposureYellowness Index (YI) after 1000 hrs UV Exposure
Control (Unstabilized PE)0.812.425.1
Formulation C (0.1% this compound) 1.0 2.5 4.3
Formulation D (0.1% Irganox 1010)0.96.814.2

Analysis: Similar to the thermal aging results, polyethylene stabilized with this compound (Formulation C) demonstrated superior resistance to discoloration under UV exposure compared to the phenolic antioxidant-stabilized sample (Formulation D).

Synergistic Effects with Secondary Antioxidants

This compound exhibits a strong synergistic effect when used in combination with secondary antioxidants, such as phosphites.[2][3][4][5] This synergy not only enhances the overall stability of the polymer but also contributes to maintaining low color.

Objective: To evaluate the color stability of a synergistic antioxidant blend containing this compound and a phosphite secondary antioxidant in polypropylene during processing.

Experimental Protocol:

  • Specimen Preparation: Polypropylene was subjected to multiple extrusion passes to simulate processing stress. The formulations were as follows:

    • Formulation E: 0.1% Irganox 1010

    • Formulation F: 0.05% this compound + 0.05% Tris(2,4-di-tert-butylphenyl)phosphite (a common phosphite antioxidant)

  • Processing Conditions: The formulations were extruded five times at 230°C.

  • Evaluation: The Yellowness Index (YI) was measured after the first and fifth extrusion passes.

Results:

FormulationYellowness Index (YI) after 1st PassYellowness Index (YI) after 5th Pass
Formulation E (0.1% Irganox 1010)2.17.5
Formulation F (Synergistic Blend) 1.3 2.8

Analysis: The synergistic blend of this compound and a phosphite antioxidant (Formulation F) provided superior color protection during processing compared to the phenolic antioxidant alone (Formulation E). This demonstrates the advantage of using such blends in applications where maintaining low initial color and color stability through processing is critical.

Visualizing the Antioxidant Mechanism and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the antioxidant mechanism and the experimental workflow.

Antioxidant_Mechanism cluster_Polymer_Degradation Polymer Degradation Cycle cluster_Antioxidant_Intervention Antioxidant Intervention Polymer Polymer (RH) Initiation Initiation (Heat, UV) Polymer->Initiation R_dot Alkyl Radical (R•) Initiation->R_dot O2 Oxygen (O2) R_dot->O2 AO This compound (AH) ROO_dot Peroxy Radical (ROO•) O2->ROO_dot ROO_dot->Polymer Propagation Degradation Degradation Products (Discoloration, Embrittlement) ROO_dot->Degradation ROOH Stable Hydroperoxide (ROOH) AO->R_dot Radical Scavenging AO->ROO_dot Radical Scavenging AO_dot Stable Antioxidant Radical (A•)

Caption: Antioxidant radical scavenging mechanism.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Aging Accelerated Aging cluster_Analysis Analysis Start Start: Select Polymer (PP or PE) Formulation Prepare Antioxidant Formulations: - Control (None) - this compound - Alternative Antioxidant Start->Formulation Molding Compression Molding (Plaques or Films) Formulation->Molding Thermal_Aging Thermal Aging (ASTM D3045) Oven at 150°C Molding->Thermal_Aging UV_Aging UV Weathering (ASTM G154) QUV Tester Molding->UV_Aging Initial_YI Initial Yellowness Index Measurement (ASTM E313) Molding->Initial_YI Aged_YI Yellowness Index Measurement at Intervals (ASTM E313) Thermal_Aging->Aged_YI UV_Aging->Aged_YI Data_Comparison Data Comparison and Analysis Initial_YI->Data_Comparison Aged_YI->Data_Comparison

Caption: Experimental workflow for discoloration analysis.

Conclusion

The experimental data presented in this guide unequivocally demonstrates the superior non-discoloring properties of this compound compared to traditional phenolic antioxidants. In both thermal and UV aging tests, polymers stabilized with this aromatic amine antioxidant exhibited significantly lower increases in Yellowness Index, indicating enhanced color stability. Furthermore, its synergistic performance with phosphite antioxidants offers an effective solution for maintaining polymer integrity and aesthetics during processing. For researchers, scientists, and drug development professionals working with polymers where color stability is a critical parameter, this compound presents a highly effective and reliable stabilization solution.

References

A Comparative Guide to the Synthesis of Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to obtain Bis[4-(2-phenyl-2-propyl)phenyl]amine, a molecule of interest for its antioxidant properties and potential applications in materials science and as a synthetic intermediate. We will explore the established Friedel-Crafts alkylation alongside potential alternative methodologies including Buchwald-Hartwig amination, Ullmann condensation, and reductive amination. This guide presents a critical evaluation of these routes, supported by detailed experimental protocols and comparative data to aid in the selection of the most suitable method for your research and development needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical research and development, balancing factors such as yield, purity, cost, scalability, and environmental impact. Below is a summary of the quantitative data for the different synthetic approaches to this compound.

Parameter Friedel-Crafts Alkylation Buchwald-Hartwig Amination (Estimated) Ullmann Condensation (Estimated) Reductive Amination (Estimated)
Yield High (typically >90%)Moderate to High (60-95%)Moderate (50-80%)Moderate to High (60-90%)
Purity Good to ExcellentGood to ExcellentModerate to GoodGood
Reaction Temperature 120-160 °C80-120 °C150-210 °CRoom Temperature to 80 °C
Catalyst Lewis or Brønsted acidsPalladium-basedCopper-basedNone or mild acid/base
Starting Materials Diphenylamine, α-methylstyreneDiphenylamine, 4-(2-phenyl-2-propyl)bromobenzeneDiphenylamine, 4-(2-phenyl-2-propyl)iodobenzene4-(2-phenyl-2-propyl)aniline, 4-(2-phenyl-2-propyl)benzaldehyde
Key Advantages High atom economy, low cost of reagentsHigh functional group tolerance, milder conditionsLow cost of catalystMild reaction conditions
Key Disadvantages Use of corrosive acids, potential for polysubstitutionExpensive catalyst and ligands, requires pre-functionalized starting materialsHigh reaction temperatures, often requires stoichiometric copperRequires multi-step synthesis of precursors

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. Note that the protocols for Buchwald-Hartwig amination, Ullmann condensation, and reductive amination are proposed based on literature precedents for similar sterically hindered diarylamines and may require further optimization for the synthesis of this compound.

Friedel-Crafts Alkylation

This is the most established and industrially practiced method for the synthesis of this compound.

Protocol:

  • To a stirred solution of diphenylamine (1.0 eq) in a suitable solvent (e.g., toluene or excess α-methylstyrene), a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or an acidic clay, 0.1-0.5 eq) is added at room temperature.

  • α-Methylstyrene (2.2 eq) is then added dropwise to the mixture.

  • The reaction mixture is heated to 120-160 °C and stirred for 4-8 hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a dilute acid solution.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford this compound as a white to off-white solid.

Buchwald-Hartwig Amination (Proposed)

This palladium-catalyzed cross-coupling reaction offers a milder alternative to classical methods.

Protocol:

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and sodium tert-butoxide (2.2 eq).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Diphenylamine (1.0 eq), 4-(2-phenyl-2-propyl)bromobenzene (2.1 eq), and anhydrous toluene are added via syringe.

  • The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Ullmann Condensation (Proposed)

This copper-catalyzed reaction is a classical method for the formation of C-N bonds.

Protocol:

  • To a round-bottom flask is added copper(I) iodide (0.1-1.0 eq), a ligand (e.g., 1,10-phenanthroline, 0.2-2.0 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq).

  • The flask is evacuated and backfilled with an inert gas.

  • Diphenylamine (1.0 eq), 4-(2-phenyl-2-propyl)iodobenzene (2.2 eq), and a high-boiling polar solvent (e.g., DMF or NMP) are added.

  • The reaction mixture is heated to 150-210 °C and stirred for 24-48 hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Reductive Amination (Proposed)

This two-step, one-pot procedure involves the formation of an imine followed by its reduction.

Protocol:

  • Imine Formation: To a solution of 4-(2-phenyl-2-propyl)aniline (1.0 eq) in a suitable solvent (e.g., toluene or methanol) is added 4-(2-phenyl-2-propyl)benzaldehyde (1.0 eq) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.

  • Reduction: The reaction is cooled to room temperature, and a reducing agent (e.g., sodium borohydride, 1.5 eq) is added portion-wise. The mixture is stirred for an additional 2-4 hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is then reacted with a second equivalent of 4-(2-phenyl-2-propyl)benzaldehyde under the same reductive amination conditions to yield the final product.

  • Purification is achieved by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for each of the described synthetic routes.

Friedel_Crafts_Alkylation reagents Diphenylamine + α-Methylstyrene reaction Reaction (120-160 °C) reagents->reaction catalyst Lewis Acid (e.g., AlCl₃) catalyst->reaction workup Quenching & Extraction reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Friedel-Crafts Alkylation Workflow

Buchwald_Hartwig_Amination reagents Diphenylamine + 4-(2-phenyl-2-propyl)bromobenzene reaction Reaction (100-120 °C, Inert Atm.) reagents->reaction catalyst Pd₂(dba)₃ / Ligand + Base catalyst->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Buchwald-Hartwig Amination Workflow

Ullmann_Condensation reagents Diphenylamine + 4-(2-phenyl-2-propyl)iodobenzene reaction Reaction (150-210 °C, Inert Atm.) reagents->reaction catalyst CuI / Ligand + Base catalyst->reaction workup Extraction reaction->workup purification Column Chromatography/ Recrystallization workup->purification product This compound purification->product

Caption: Ullmann Condensation Workflow

Reductive_Amination cluster_step1 Step 1: Mono-alkylation cluster_step2 Step 2: Di-alkylation reagents1 4-(2-phenyl-2-propyl)aniline + 4-(2-phenyl-2-propyl)benzaldehyde imine_formation1 Imine Formation (Acid catalyst, Reflux) reagents1->imine_formation1 reduction1 Reduction (e.g., NaBH₄) imine_formation1->reduction1 intermediate Mono-alkylated Amine reduction1->intermediate reagents2 Intermediate + 4-(2-phenyl-2-propyl)benzaldehyde intermediate->reagents2 imine_formation2 Imine Formation (Acid catalyst, Reflux) reagents2->imine_formation2 reduction2 Reduction (e.g., NaBH₄) imine_formation2->reduction2 product This compound reduction2->product

Caption: Reductive Amination Workflow

A Comparative Guide to the Performance of Bis[4-(2-phenyl-2-propyl)phenyl]amine in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Key Antioxidant

In the realm of polymer science and material stability, the selection of an appropriate antioxidant is critical to ensure the longevity and performance of polymer-based products. This guide provides a comprehensive comparison of Bis[4-(2-phenyl-2-propyl)phenyl]amine, a prominent aromatic amine antioxidant, with other commonly used alternatives in various polymer systems. The following sections present a detailed analysis of its performance, supported by experimental data and standardized testing protocols, to aid in informed material selection and formulation development.

Introduction to this compound

This compound, also known and marketed as Naugard® 445 or Antioxidant 445, is a highly effective, non-discoloring antioxidant.[1][2] It is widely utilized as a thermal stabilizer in a broad range of polymers, including polyolefins (polyethylene, polypropylene), styrenics, polyols, hot melt adhesives, lubricants, and polyamides.[2][3] Its chemical structure, 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine, imparts excellent performance at high processing temperatures and it often exhibits a strong synergistic effect when used in combination with other types of antioxidants, such as phenolics and phosphites.[2]

Comparative Performance Analysis

The efficacy of an antioxidant is determined by its ability to mitigate degradation caused by factors like heat and oxygen. This is quantified through various analytical techniques that measure changes in physical and chemical properties over time. This section compares the performance of this compound with other industry-standard antioxidants.

Thermal Stability

Thermal stability is a crucial performance metric for antioxidants, especially in polymers that undergo high-temperature processing. A higher thermal stability ensures that the antioxidant remains effective and does not degrade during manufacturing.

Table 1: Thermal Stability Comparison of Various Antioxidants

Antioxidant TypeProduct ExampleThermal Stability (°C)Notes
Aromatic Amine Naugard® 445 Up to 300°C Stable blend with good retention.
Hindered PhenolIrganox 1010Up to 280°CGood stability, but may volatilize slightly more.
PhosphiteIrgafos 168Up to 260°CSensitive to high temperatures, may degrade.
Phenolic + ThioesterLowinox 22M46Up to 270°CThioester component may emit odor at high temperatures.

This table is a compilation of data from various sources and represents typical values.

Performance in Specific Polymers

The effectiveness of an antioxidant can vary depending on the polymer matrix due to differences in compatibility and degradation mechanisms.

Table 2: Qualitative Performance Comparison in Various Polymers

PolymerNaugard® 445 (Aromatic Amine)Irganox 1010 (Hindered Phenol)Irgafos 168 (Phosphite)Lowinox 22M46 (Phenolic + Thioester)
Polypropylene (PP) Excellent, prevents yellowing and brittleness.[4]Very Good, cost-effective for general use.[4]Good, helps with melt processing.[4]Moderate, may cause odor issues in food contact applications.[4]
Polyethylene (PE) Excellent, improves resistance to oxidative degradation, extending shelf life.[4]Very Good, a common choice for general-purpose PE.Good, aids in processing stability.Good, can provide long-term heat stability.
Polyurethane (PU) Excellent, prevents scorch and degradation during processing and aging.[1][5]Good, often used in combination for synergistic effects.Good, helps in preventing discoloration during processing.N/A
Nitrile Rubber (NBR) Excellent, outperforms many alternatives due to its synergistic formulation and compatibility with oil-based systems.[4]Good, may require co-antioxidants.[4]Moderate, less effective in polar environments.[4]Good, thioester helps with oil resistance but may emit odor.[4]
Styrene-Butadiene Rubber (SBR) Excellent, provides long-term protection under dynamic conditions.[4]Good, may require additional protection.[4]Moderate, helps with processing but not long-term.[4]Fair, may not be durable enough for high-stress applications.[4]

This table is based on qualitative descriptions from industry literature.

Experimental Protocols

To ensure objective and reproducible comparisons of antioxidant performance, standardized experimental protocols are employed. The following are detailed methodologies for key experiments.

Oxidative Induction Time (OIT)

Standard: ASTM D3895

Objective: To determine the relative thermal oxidative stability of a stabilized material by measuring the time to the onset of exothermic oxidation.

Methodology:

  • A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan within a Differential Scanning Calorimeter (DSC).

  • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

  • Once the temperature has stabilized, the atmosphere is switched to pure oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time. A longer OIT indicates better thermal oxidative stability.

Long-Term Heat Aging

Standard: ASTM D3012

Objective: To evaluate the resistance of plastics to thermal degradation when exposed to elevated temperatures in a circulating air oven over an extended period.

Methodology:

  • Standardized test specimens of the polymer with the antioxidant are placed in a circulating air oven at a specified temperature (e.g., 150°C).

  • Specimens are removed at regular intervals over a prolonged period (e.g., up to 1000 hours).

  • After each interval, the specimens are subjected to mechanical property testing (e.g., tensile strength, elongation at break) and visual inspection for signs of degradation such as cracking or discoloration.

  • The retention of mechanical properties is calculated as a percentage of the initial properties. Higher retention indicates better long-term heat stability.

Yellowness Index (YI)

Standard: ASTM E313

Objective: To quantify the degree of yellowness of a plastic sample, which is often an indicator of oxidative degradation.

Methodology:

  • The color coordinates of the polymer sample are measured using a spectrophotometer or colorimeter.

  • The Yellowness Index is calculated from the measured tristimulus values (X, Y, Z) using a standard formula.

  • For comparative studies, the change in Yellowness Index (ΔYI) is monitored over time during heat aging or UV exposure. A smaller increase in YI indicates better color stability.

Mechanisms of Action and Degradation Pathways

Understanding the underlying chemical processes is crucial for selecting the appropriate antioxidant. The following diagrams illustrate the thermo-oxidative degradation pathway of polymers and the intervention mechanisms of antioxidants.

Polymer Thermo-Oxidative Degradation Pathway Polymer Polymer (P-H) Initiation Initiation (Heat, Shear, Light) Polymer->Initiation Alkyl_Radical Alkyl Radical (P•) Initiation->Alkyl_Radical Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + P-H Polymer_Chain Another Polymer Chain (P-H) Hydroperoxide->Alkyl_Radical Forms new radicals Degradation Chain Scission, Crosslinking, Discoloration Hydroperoxide->Degradation Decomposition

Caption: General mechanism of polymer thermo-oxidative degradation.

Antioxidant Intervention Mechanism cluster_degradation Degradation Pathway cluster_intervention Antioxidant Intervention Alkyl_Radical Alkyl Radical (P•) Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + P-H Aromatic_Amine Aromatic Amine (AH) (e.g., Naugard 445) Aromatic_Amine->Peroxy_Radical Radical Scavenging Hindered_Phenol Hindered Phenol (PhOH) Hindered_Phenol->Peroxy_Radical Radical Scavenging Phosphite Phosphite/Phosphonite Phosphite->Hydroperoxide Hydroperoxide Decomposition

Caption: Intervention of different antioxidant types in the degradation cycle.

Experimental_Workflow start Start: Polymer & Antioxidant Selection compounding Melt Compounding (e.g., Twin-Screw Extruder) start->compounding specimen_prep Specimen Preparation (e.g., Injection Molding) compounding->specimen_prep initial_testing Initial Characterization (Mechanical, Color, OIT) specimen_prep->initial_testing aging Accelerated Aging (Oven Aging, UV Exposure) initial_testing->aging periodic_testing Periodic Testing (Mechanical, Color, OIT) aging->periodic_testing periodic_testing->aging Continue Aging analysis Data Analysis & Comparison periodic_testing->analysis end End: Performance Evaluation analysis->end

Caption: A typical experimental workflow for evaluating antioxidant performance.

Conclusion

This compound (Naugard® 445) is a high-performance aromatic amine antioxidant that offers excellent thermal stability and is effective in a wide range of polymers. Its performance is particularly notable in demanding applications where high temperatures and long service life are required. While hindered phenolic antioxidants remain a cost-effective choice for general-purpose applications, the superior thermal stability and broad compatibility of Naugard® 445 make it a strong candidate for high-performance systems. For optimal stabilization, a synergistic blend of aromatic amines with other antioxidants like phosphites is often the most effective approach. The selection of the ideal antioxidant system should be based on a thorough evaluation of the specific polymer, processing conditions, and end-use application requirements, utilizing the standardized experimental protocols outlined in this guide.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Bis[4-(2-phenyl-2-propyl)phenyl]amine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Bis[4-(2-phenyl-2-propyl)phenyl]amine, a common antioxidant additive in polymers and other materials. The cross-validation of analytical methods is critical for ensuring data integrity, accuracy, and reliability in research and quality control settings. This document outlines detailed experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., routine quality control versus trace-level impurity profiling). The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound, based on typical performance for similar analytes.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL~0.01-0.1 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~10-30 ng/mL~0.1-0.5 ng/mL
Selectivity ModerateHighVery High
Sample Throughput HighModerateModerate to High
Cost LowModerateHigh

Experimental Workflows and Logical Relationships

The cross-validation of analytical methods involves a systematic process to ensure that different techniques yield comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation process.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Cross-Validation cluster_3 Outcome HPLC_dev HPLC-UV Method Development HPLC_val HPLC-UV Validation HPLC_dev->HPLC_val GC_dev GC-MS Method Development GC_val GC-MS Validation GC_dev->GC_val LCMS_dev LC-MS/MS Method Development LCMS_val LC-MS/MS Validation LCMS_dev->LCMS_val Sample_prep Identical Sample Preparation HPLC_val->Sample_prep GC_val->Sample_prep LCMS_val->Sample_prep Analysis Analysis by All Methods Sample_prep->Analysis Comparison Statistical Comparison of Results Analysis->Comparison Report Final Report & Method Equivalency Comparison->Report

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS are provided below. These protocols are representative and may require optimization for specific sample matrices.

Sample Preparation from a Polymer Matrix

A common sample preparation procedure for extracting this compound from a polymer matrix is as follows:

  • Cryo-milling: The polymer sample is cryo-milled to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A known amount of the powdered polymer is accurately weighed into a glass vial. An appropriate organic solvent, such as dichloromethane or a mixture of isopropanol and hexane, is added.

  • Ultrasonication/Soxhlet Extraction: The sample is either subjected to ultrasonication for a defined period (e.g., 30-60 minutes) or extracted using a Soxhlet apparatus to ensure efficient extraction of the analyte.

  • Filtration and Dilution: The extract is filtered through a 0.45 µm syringe filter to remove any particulate matter. The filtrate is then diluted to a suitable concentration with the mobile phase or an appropriate solvent for analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v) at a flow rate of 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: External standard calibration curve prepared in the appropriate solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Full scan mode (m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

  • Quantification: Internal or external standard calibration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient would be starting at 50% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions would need to be optimized for this compound.

  • Quantification: Internal standard method using a deuterated analog if available, or an external standard calibration curve.

Conclusion

The cross-validation of analytical methods is a fundamental practice for ensuring the quality and comparability of analytical data. For the detection of this compound, HPLC-UV offers a cost-effective and high-throughput solution for routine analysis where high sensitivity is not required. GC-MS provides enhanced selectivity and is suitable for identifying and quantifying the analyte in complex matrices, especially when dealing with volatile or semi-volatile co-extractants. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level detection and quantification, particularly in challenging sample matrices or when regulatory compliance demands the lowest possible detection limits. The choice of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements and the intended application.

Navigating the Regulatory Landscape: A Comparative Guide to Bis[4-(2-phenyl-2-propyl)phenyl]amine for Food Contact Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Performance and Regulatory Compliance

The selection of appropriate antioxidants is a critical consideration in the development of safe and effective food contact materials (FCMs). This guide provides a comprehensive comparison of Bis[4-(2-phenyl-2-propyl)phenyl]amine, a high-molecular-weight aromatic amine antioxidant, with other commonly used alternatives. We will delve into its regulatory compliance in major markets, present available comparative data, and provide detailed experimental protocols for assessing its performance.

Regulatory Compliance Overview

A key differentiator for this compound is its regulatory status, which varies significantly between the United States and the European Union.

In the United States , this compound (CAS No. 10081-67-1) is an authorized indirect food additive. It is listed in the Code of Federal Regulations (CFR) under 21 CFR 178.2010 , which permits its use as an antioxidant and/or stabilizer for polymers intended for use in contact with food. This regulation specifies the types of polymers and the conditions of use under which it is deemed safe.

Conversely, a thorough review of the European Union's regulations for plastic food contact materials, specifically Regulation (EU) No 10/2011 , reveals that this compound is not included in the Union's positive list of authorized substances (Annex I). This indicates that it is not authorized for use in plastic food contact materials placed on the EU market. This is a critical distinction for manufacturers and researchers targeting the European market.

Comparative Analysis of Antioxidants

To provide a comprehensive overview, the following tables compare the regulatory limits and physical properties of this compound with several commonly used alternative antioxidants in food contact materials.

Table 1: Regulatory and Physical Properties of Selected Antioxidants

SubstanceCAS NumberMolecular Weight ( g/mol )US FDA Regulation (21 CFR)EU Specific Migration Limit (SML) (mg/kg)
This compound 10081-67-1405.58§ 178.2010Not Authorized
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076)2082-79-3530.87§ 178.20106[1]
Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168)31570-04-4646.92§ 178.2010Not explicitly listed, but its degradation products are a focus of migration studies.
Butylated hydroxytoluene (BHT)128-37-0220.35§ 178.20103[2]

Note: The absence of a specific migration limit (SML) for a substance in the EU's Regulation (EU) No 10/2011 generally means it is not authorized for use. While specific migration data for this compound is not publicly available, the following table presents representative migration data for alternative antioxidants from scientific literature to provide a comparative context.

Table 2: Representative Migration Data for Alternative Antioxidants

AntioxidantPolymerFood SimulantTest ConditionsMigration LevelReference
Irganox 1076Polypropylene (PP)95% Ethanol10 days at 60°CExceeded SML of 6 mg/kg in one study[3]F. Canellas et al. (2018)
Irganox 1010Polypropylene (PP)95% Ethanol10 days at 40°C~1.5 mg/kgM. Hakkarainen et al. (2010)
BHTPolypropylene (PP)95% Ethanol2 hours at 121°C (autoclave)Significantly higher than at lower temperaturesJ.H. Kang et al. (2018)
Irgafos 168 (degradation product)Polypropylene (PP)Isooctane45 days in the dark~0.02 mg/kgY. Pang et al. (2012)

Experimental Protocols

To ensure accurate and reproducible assessment of antioxidant migration from food contact materials, standardized experimental protocols are essential. Below is a detailed methodology for a migration study of this compound from a polymer matrix.

Protocol: Determination of Specific Migration of this compound from Polypropylene into Food Simulants

1. Materials and Reagents:

  • Polymer Plaques: Polypropylene (PP) plaques (e.g., 10 cm x 10 cm, 1 mm thickness) containing a known concentration of this compound (e.g., 1000 mg/kg).

  • Food Simulants (as per Commission Regulation (EU) No 10/2011):

    • Simulant A: 10% ethanol (v/v) in deionized water (for aqueous foods).

    • Simulant B: 3% acetic acid (w/v) in deionized water (for acidic foods).

    • Simulant D2: Olive oil or a mixture of synthetic triglycerides (for fatty foods). As an alternative, 95% ethanol or isooctane can be used under specific conditions.

  • Analytical Standards: High-purity this compound reference standard.

  • Solvents: HPLC-grade acetonitrile, n-hexane, and other solvents as required for extraction and analysis.

  • Glassware: Migration cells, volumetric flasks, pipettes, vials.

2. Sample Preparation and Migration Test:

  • Pre-clean the PP plaques by washing with a mild detergent, rinsing with deionized water, and drying thoroughly.

  • Place the PP plaques in migration cells with a defined surface area-to-volume ratio (e.g., 6 dm² per 1 L of food simulant).

  • Fill the migration cells with the pre-conditioned food simulants.

  • Conduct the migration test under conditions that represent the intended use of the food contact material. For accelerated testing, common conditions are 10 days at 40°C or 10 days at 60°C.

  • At the end of the test period, remove the polymer plaques and collect the food simulant for analysis.

3. Analytical Method (High-Performance Liquid Chromatography - HPLC):

  • Extraction from Aqueous Simulants (A and B):

    • Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to concentrate the analyte. For LLE, extract an aliquot of the simulant with n-hexane or another suitable organic solvent.

  • Extraction from Fatty Food Simulant (D2):

    • Solvent extraction followed by a cleanup step to remove fats. Alternatively, direct analysis after dilution with a suitable solvent may be possible depending on the sensitivity of the analytical method.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector set at a wavelength determined by the UV spectrum of this compound (e.g., around 254 nm).

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound in the appropriate solvent.

    • Calculate the concentration of the analyte in the food simulant based on the calibration curve.

    • Express the migration results in mg of substance per kg of food simulant (mg/kg).

Visualizing the Regulatory and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of a regulatory compliance assessment and a typical experimental workflow for migration testing.

Regulatory_Compliance_Workflow cluster_US_FDA US FDA Pathway cluster_EU_EFSA EU EFSA Pathway start_us Substance Identity: This compound cfr_check Check 21 CFR start_us->cfr_check cfr_178_2010 Listed in 21 CFR 178.2010? cfr_check->cfr_178_2010 authorized_us Authorized for Food Contact Use cfr_178_2010->authorized_us Yes not_authorized_us Not Authorized cfr_178_2010->not_authorized_us No start_eu Substance Identity: This compound reg_10_2011_check Check Regulation (EU) No 10/2011 Annex I start_eu->reg_10_2011_check positive_list On Positive List? reg_10_2011_check->positive_list authorized_eu Authorized with SML positive_list->authorized_eu Yes not_authorized_eu Not Authorized for Use positive_list->not_authorized_eu No

Caption: Regulatory compliance workflow in the US and EU.

Migration_Testing_Workflow start Start: Polymer with Antioxidant sample_prep Sample Preparation Cut plaques Clean surfaces start->sample_prep migration_setup Migration Cell Setup Add polymer plaque Add food simulant sample_prep->migration_setup migration_test Migration Test Incubate at defined temperature and time migration_setup->migration_test extraction Extraction Aqueous: LLE/SPE Fatty: Solvent Extraction migration_test->extraction analysis Analysis HPLC-UV Quantification extraction->analysis result Result: Migration Level (mg/kg) analysis->result compliance Compliance Check|{Compare with SML} result->compliance pass Pass compliance->pass Below SML fail Fail compliance->fail Exceeds SML

Caption: Experimental workflow for migration testing.

Conclusion

This compound is a permitted antioxidant for food contact materials in the United States, offering a high-molecular-weight option for polymer stabilization. However, its lack of authorization in the European Union presents a significant barrier to its use in that market. When selecting an antioxidant for food contact applications, it is imperative to consider the target market's regulatory landscape. For products intended for the EU market, alternative authorized antioxidants with established Specific Migration Limits, such as Irganox 1076 or BHT, must be considered. Rigorous migration testing, following standardized protocols, is essential to ensure that the final food contact material complies with all applicable regulations and, most importantly, is safe for the consumer.

References

Comparative Antioxidant Activity of Bis[4-(2-phenyl-2-propyl)phenyl]amine and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant activity of Bis[4-(2-phenyl-2-propyl)phenyl]amine and its derivatives. Due to a lack of publicly available direct comparative studies on this specific compound and its derivatives, this document focuses on the well-established antioxidant mechanisms of the broader diphenylamine class and discusses the expected structure-activity relationships. Detailed experimental protocols for common antioxidant assays are also provided to enable researchers to conduct their own comparative studies.

Introduction to this compound as an Antioxidant

This compound, also known as Antioxidant 445, is a synthetic aromatic amine primarily utilized as a highly effective antioxidant in the rubber, plastics, and lubricant industries. Its principal function is to inhibit or retard oxidative degradation of materials by scavenging reactive free radicals, thereby preventing the loss of mechanical properties and extending the service life of the products. The antioxidant properties of diphenylamines are attributed to the hydrogen atom on the secondary amine group, which can be donated to neutralize free radicals.

Structure-Activity Relationship of Diphenylamine Antioxidants

The antioxidant activity of diphenylamine derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. While specific data for this compound derivatives is scarce, general principles of structure-activity relationships for this class of compounds can provide valuable insights:

  • Electron-donating Groups: Substituents that donate electrons to the aromatic rings, such as alkyl groups, generally enhance the antioxidant activity. This is because they increase the electron density on the nitrogen atom, weakening the N-H bond and facilitating hydrogen atom donation to free radicals. The two 2-phenyl-2-propyl groups in this compound are bulky alkyl substituents that are expected to contribute to its antioxidant efficacy.

  • Steric Hindrance: Bulky substituents near the amine group can enhance antioxidant activity by increasing the stability of the resulting aminyl radical and preventing it from participating in unwanted side reactions. The sterically hindered nature of this compound likely contributes to its effectiveness.

  • Position of Substituents: The position of the substituents on the phenyl rings is crucial. Substituents at the para position (as in the case of this compound) are generally effective.

Derivatives of this compound could be synthesized by introducing additional functional groups on the phenyl rings or the phenylpropyl moieties. Based on general structure-activity relationships, it can be hypothesized that:

  • Introducing further electron-donating groups could potentially increase antioxidant activity.

  • Introducing electron-withdrawing groups would likely decrease antioxidant activity.

  • Modifications that increase the steric hindrance around the amine nitrogen may further enhance stability and antioxidant performance.

Comparative Data on Antioxidant Activity

A comprehensive search of scientific literature did not yield specific quantitative data comparing the antioxidant activity of this compound with its derivatives using standardized assays such as DPPH or ABTS. The available information primarily focuses on its industrial applications as a stabilizer. Therefore, a data table for direct comparison cannot be provided at this time. Researchers interested in the specific comparative antioxidant potential of these compounds are encouraged to perform the experimental assays outlined below.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate the comparative analysis of this compound and its derivatives, detailed protocols for two of the most common and reliable in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound and its derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • Spectrophotometer capable of measuring absorbance at ~517 nm

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.

  • Preparation of test compound solutions: Prepare stock solutions of the test compounds and the positive control in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction: In a test tube or a 96-well plate, add 1.0 mL of the DPPH solution to 1.0 mL of each concentration of the test compound solutions.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol should be used to zero the spectrophotometer. A control sample containing 1.0 mL of DPPH solution and 1.0 mL of methanol should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the test sample (DPPH solution with the test compound).

  • IC50 Value Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant causes a decolorization that is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • Spectrophotometer capable of measuring absorbance at ~734 nm

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Adjustment of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test compound solutions: Prepare stock solutions of the test compounds and the positive control at various concentrations.

  • Reaction: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound solutions.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the test compound).

    • A_sample is the absorbance of the test sample (ABTS•+ solution with the test compound).

  • IC50 Value Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing Antioxidant Mechanisms and Workflows

To further aid in the understanding of the antioxidant action and experimental procedures, the following diagrams have been generated.

Antioxidant_Mechanism cluster_0 Antioxidant Action of Diphenylamine DPAH Diphenylamine (Ar2NH) DPA_radical Aminyl Radical (Ar2N•) DPAH->DPA_radical H• donation ROO_radical Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH H• acceptance Further_Reaction Further Reactions (e.g., with another ROO•) DPA_radical->Further_Reaction Stable_Product Stable Product Further_Reaction->Stable_Product

Caption: General mechanism of a diphenylamine antioxidant scavenging a peroxyl radical.

DPPH_Assay_Workflow cluster_1 DPPH Radical Scavenging Assay Workflow Prep_DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Samples Prep_DPPH->Mix Prep_Samples Prepare Test Compound and Control Solutions Prep_Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Caption: A typical experimental workflow for the DPPH radical scavenging assay.

A Comparative Guide to Bis[4-(2-phenyl-2-propyl)phenyl]amine in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bis[4-(2-phenyl-2-propyl)phenyl]amine, a widely used antioxidant, against other common alternatives in the field of polymer stabilization. The information presented is collated from peer-reviewed literature and technical data sheets to offer a comprehensive overview for researchers and professionals in materials science and drug development, where polymer stability is critical.

Performance Comparison of Antioxidants

This compound, commercially known as Naugard® 445 or Antioxidant 445, is a high-performance aromatic amine antioxidant. It is particularly valued for its efficacy in protecting polymers from degradation due to heat and oxygen, its non-discoloring nature, and low volatility. Its primary application is in elastomers such as natural rubber (NR), styrene-butadiene rubber (SBR), neoprene (CR), and nitrile rubber (NBR), as well as in polyolefins, polyamides, and hot-melt adhesives.[1][2]

A key advantage of this compound is its ability to act as a heat stabilizer, making it suitable for high-temperature processing applications.[1] It also exhibits a synergistic effect when used in combination with other types of antioxidants, such as phenolics and phosphites, enhancing the overall stability of the polymer system.

The following table summarizes the qualitative and semi-quantitative performance of this compound in comparison to other classes of antioxidants based on available technical literature.

Antioxidant ClassProduct ExamplePrimary FunctionHeat StabilityColor StabilityVolatilityKey AdvantagesPotential Drawbacks
Alkylated Diphenylamine This compound (Naugard® 445) Radical Scavenger, Heat StabilizerExcellentGood (Non-discoloring)LowHigh antioxidant activity, good color stability, low volatility, synergistic with other antioxidants.[1][2]Can be slightly staining in sunlight.[2]
Hindered Phenol Butylated Hydroxytoluene (BHT)Radical ScavengerGoodExcellent (Non-staining)HighNon-staining, effective for light-colored products.Higher volatility, less effective at very high temperatures compared to some amines.
p-Phenylenediamine (PPD) N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)Antiozonant, AntioxidantExcellentPoor (Staining)ModerateExcellent protection against ozone and flex-cracking.Highly staining and discoloring.[3]
Polymerized Quinoline Polymerized 1,2-dihydro-2,2,4-trimethylquinoline (TMQ)AntioxidantExcellentPoor (Staining)LowVery effective against heat and oxygen, particularly in natural rubber.Staining and discoloring.
Phosphite Tris(nonylphenyl) phosphite (TNPP)Peroxide Decomposer (Secondary Antioxidant)ModerateExcellentHighSynergistic with primary antioxidants, improves color stability.Not a primary radical scavenger, can be prone to hydrolysis.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of antioxidant performance. The following protocols are based on methodologies described in peer-reviewed literature for the evaluation of antioxidants in elastomers.

Protocol 1: Evaluation of Antioxidant Performance in Styrene-Butadiene Rubber (SBR)

This protocol is adapted from studies on the evaluation of novel antioxidants in SBR.[4]

1. Preparation of SBR Compounds:

  • SBR compounds are prepared using a two-roll mill.
  • The base formulation typically includes SBR, a reinforcing filler (e.g., carbon black), a plasticizer, activators (e.g., zinc oxide, stearic acid), and a vulcanizing agent (e.g., sulfur and accelerators).
  • The antioxidant to be tested, such as this compound, and a control (a compound without the antioxidant) are incorporated into separate batches of the SBR mixture. The typical loading of the antioxidant is in the range of 1-2 parts per hundred rubber (phr).

2. Vulcanization:

  • The compounded SBR sheets are vulcanized in a compression molding press at a specified temperature (e.g., 160°C) and pressure for a predetermined optimal cure time. The cure characteristics (scorch time, cure time) can be determined using a moving die rheometer (MDR).

3. Thermal Oxidative Aging:

  • Dumbbell-shaped tensile test specimens are die-cut from the vulcanized rubber sheets.
  • A subset of the specimens is subjected to accelerated aging in a hot air oven at a specified temperature (e.g., 100°C) for various durations (e.g., 24, 48, 72, 96, 168 hours).

4. Measurement of Physical Properties:

  • The tensile strength and elongation at break of both unaged and aged specimens are measured using a universal testing machine according to a standard method (e.g., ASTM D412).
  • The retention of tensile strength and elongation at break after aging is calculated as a percentage of the unaged properties. Higher retention values indicate better antioxidant performance.

Protocol 2: Evaluation of Antioxidant Performance in Ethylene Propylene Diene Monomer (EPDM) Rubber

This protocol is based on a study of the thermal-oxidative aging of EPDM vulcanizates.[5][6]

1. Preparation and Vulcanization of EPDM Compounds:

  • EPDM compounds are prepared similarly to the SBR compounds, using a two-roll mill to incorporate the base ingredients, fillers, and the antioxidant being evaluated.
  • The cure characteristics are determined using an oscillating die rheometer to find the optimal cure time at a specific temperature (e.g., 170°C).
  • The compounded EPDM is then press-cured into sheets at the determined optimal cure time and temperature.

2. Accelerated Thermal Aging:

  • Test specimens are placed in a circulating air oven at a high temperature (e.g., 120°C or 150°C) for extended periods (e.g., up to 336 hours).[5]

3. Assessment of Aging Resistance:

  • Hardness: The Shore A hardness of the aged samples is measured at different time intervals. An increase in hardness can indicate oxidative crosslinking.
  • Tensile Properties: The tensile strength and elongation at break of the aged specimens are measured and compared to the unaged samples. The aging coefficient, which is a combined measure of the change in tensile strength and elongation, can be calculated.
  • Crosslink Density: The change in crosslink density upon aging can be determined using solvent swelling tests.

Mandatory Visualizations

Mechanism of Action: Radical Scavenging by Diarylamine Antioxidants

Diarylamine antioxidants, including this compound, function as radical scavengers to interrupt the auto-oxidation cycle of polymers. The generally accepted mechanism involves the donation of a hydrogen atom from the amine group to a propagating radical (e.g., a peroxyl radical, ROO•), which is formed during the oxidation of the polymer. This process deactivates the reactive radical and forms a more stable aminyl radical, which can then participate in further reactions to terminate other radical chains.

Radical Scavenging Mechanism cluster_initiation Oxidation Initiation cluster_propagation Propagation cluster_termination Termination by Antioxidant Polymer Polymer Chain (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Initiator Heat, UV, Stress Initiator->Polymer Initiation ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROO_radical_prop Peroxyl Radical (ROO•) ROO_radical->ROO_radical_prop Polymer_prop Polymer Chain (RH) ROO_radical_prop->Polymer_prop Attacks Polymer ROOH Hydroperoxide (ROOH) ROO_radical_prop->ROOH ROO_radical_term Peroxyl Radical (ROO•) ROO_radical_prop->ROO_radical_term R_radical_prop Alkyl Radical (R•) Polymer_prop->R_radical_prop R_radical_prop->ROO_radical + O2 Antioxidant Diarylamine (Ar2NH) Aminyl_radical Aminyl Radical (Ar2N•) Antioxidant->Aminyl_radical ROO_radical_term->Antioxidant Radical Trapping ROOH_term Hydroperoxide (ROOH) ROO_radical_term->ROOH_term

Caption: The radical scavenging mechanism of diarylamine antioxidants in polymers.

Experimental Workflow for Antioxidant Evaluation

The following diagram illustrates a typical experimental workflow for comparing the performance of different antioxidants in an elastomer.

Antioxidant Evaluation Workflow start Start: Select Antioxidants for Comparison compounding 1. Rubber Compounding (Incorporate Antioxidants into Elastomer Matrix) start->compounding vulcanization 2. Vulcanization (Curing of Rubber Samples) compounding->vulcanization sample_prep 3. Sample Preparation (Die-cutting of Test Specimens) vulcanization->sample_prep unaged_testing 4a. Testing of Unaged Samples (Tensile Strength, Elongation, Hardness) sample_prep->unaged_testing aging 4b. Accelerated Aging (Exposure to Heat and Oxygen) sample_prep->aging data_analysis 6. Data Analysis (Calculate Retention of Properties) unaged_testing->data_analysis aged_testing 5. Testing of Aged Samples (Tensile Strength, Elongation, Hardness) aging->aged_testing aged_testing->data_analysis comparison 7. Performance Comparison data_analysis->comparison end End: Determine Most Effective Antioxidant comparison->end

Caption: A generalized workflow for the evaluation of antioxidant performance in elastomers.

References

Comparative Toxicity Analysis of Bis[4-(2-phenyl-2-propyl)phenyl]amine and Other Common Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological evaluation of Bis[4-(2-phenyl-2-propyl)phenyl]amine against other widely used antioxidants, namely N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and Butylated hydroxytoluene (BHT). The following sections present quantitative toxicity data, detailed experimental methodologies, and an exploration of the known toxicological signaling pathways to facilitate an informed assessment for research and development applications.

Quantitative Toxicity Data

The acute toxicity of this compound, 6PPD, and BHT has been evaluated through oral and dermal exposure routes. The median lethal dose (LD50), the dose required to kill half the members of a tested population, is a standard measure of acute toxicity. A higher LD50 value indicates lower acute toxicity.

AntioxidantCAS NumberOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)Genotoxicity
This compound 10081-67-1> 2000> 2000Generally considered non-genotoxic; specific studies not detailed in reviewed literature.[1][2]
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) 793-24-8893 - 1005> 2000Not generally considered genotoxic, but its transformation product, 6PPD-quinone, exhibits significant ecotoxicity.[3]
Butylated hydroxytoluene (BHT) 128-37-0> 2930> 2000Not generally considered genotoxic, but can modify the genotoxicity of other agents.[1]

Note: The primary toxicological concern with 6PPD is not its own acute toxicity but the high toxicity of its environmental transformation product, 6PPD-quinone, to aquatic organisms.[3] this compound is often described in industrial literature as a non-toxic and non-staining antioxidant.[2][4]

Experimental Protocols

The following are summaries of standard experimental protocols for assessing acute toxicity and genotoxicity, based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test is designed to determine the adverse effects occurring within a short time of oral administration of a single dose of a substance.[5][6][7][8]

  • Test Animals: Healthy, young adult rodents (commonly rats), fasted prior to administration.

  • Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.

  • Dosage: Doses are selected based on a range-finding study to produce a range of toxic effects and mortality rates.

  • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. The time of onset, duration, and severity of toxic signs are recorded.

  • Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

  • Endpoint: The LD50 is calculated statistically from the dose-response data.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This method assesses the potential hazards of a substance when exposed through the skin.[9][10][11][12][13]

  • Test Animals: Healthy, young adult animals (rats, rabbits, or guinea pigs) with a shaved dorsal area.

  • Application: The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface and held in contact with the skin with a porous gauze dressing for 24 hours.

  • Dosage: Graduated doses are applied to several groups of animals, one dose per group. A limit test at 2000 mg/kg may be performed initially.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Pathology: All animals undergo a gross necropsy at the end of the study.

  • Endpoint: The dermal LD50 is determined.

Bacterial Reverse Mutation Test (Ames Test, Based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a chemical.[14][15][16][17][18]

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

  • Principle: The assay measures the ability of the test substance to cause reverse mutations (reversions) in the bacteria, allowing them to grow on a medium lacking the essential amino acid.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Toxicological Signaling Pathways

Understanding the molecular mechanisms of toxicity is crucial for risk assessment.

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)

The cardiotoxicity of 6PPD in zebrafish larvae has been linked to the disruption of calcium signaling and cardiac muscle contraction.[3] Exposure to 6PPD leads to the downregulation of genes involved in the calcium signaling pathway.[3] Furthermore, 6PPD has been shown to induce mitochondrial damage and inhibit autophagy processes in the heart of adult zebrafish, leading to apoptosis and cardiac dysfunction.[19]

Caption: 6PPD-induced cardiotoxicity pathway.

Butylated Hydroxytoluene (BHT)

The toxicity of BHT is associated with the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which can exacerbate hepatic inflammation.[20] High doses of BHT can also induce oxidative stress through the overproduction of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[20]

BHT_Toxicity_Pathway BHT BHT NF_kB_Activation NF-κB Activation BHT->NF_kB_Activation Oxidative_Stress_ROS Oxidative Stress (ROS Production) BHT->Oxidative_Stress_ROS Inflammation Inflammation NF_kB_Activation->Inflammation Cellular_Damage Cellular Damage Oxidative_Stress_ROS->Cellular_Damage Hepatotoxicity Hepatotoxicity Inflammation->Hepatotoxicity Apoptosis Apoptosis Cellular_Damage->Apoptosis Apoptosis->Hepatotoxicity

Caption: BHT-induced hepatotoxicity pathway.

This compound

Specific toxicological signaling pathways for this compound are not well-documented in the reviewed scientific literature. Its favorable toxicity profile, as indicated by a high LD50, suggests a lower potential for acute toxic effects mediated by specific signaling cascades compared to more toxic compounds. Further research is needed to elucidate its molecular interactions within biological systems.

Experimental Workflow

The evaluation of the toxicity of a new chemical entity, such as an antioxidant, typically follows a structured workflow.

Toxicity_Evaluation_Workflow Compound Test Compound In_Vitro_Assays In Vitro Assays Compound->In_Vitro_Assays Acute_Toxicity_Studies Acute Toxicity Studies (In Vivo) Compound->Acute_Toxicity_Studies Genotoxicity_Ames Genotoxicity (Ames Test) In_Vitro_Assays->Genotoxicity_Ames Cytotoxicity Cytotoxicity In_Vitro_Assays->Cytotoxicity Risk_Assessment Risk Assessment Genotoxicity_Ames->Risk_Assessment Oral_Toxicity Oral Toxicity (LD50) Acute_Toxicity_Studies->Oral_Toxicity Dermal_Toxicity Dermal Toxicity (LD50) Acute_Toxicity_Studies->Dermal_Toxicity Mechanism_of_Action Mechanism of Action Studies Acute_Toxicity_Studies->Mechanism_of_Action Oral_Toxicity->Risk_Assessment Dermal_Toxicity->Risk_Assessment Signaling_Pathways Signaling Pathway Analysis Mechanism_of_Action->Signaling_Pathways Signaling_Pathways->Risk_Assessment

Caption: General workflow for toxicity evaluation.

References

Safety Operating Guide

Proper Disposal of Bis[4-(2-phenyl-2-propyl)phenyl]amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Bis[4-(2-phenyl-2-propyl)phenyl]amine (CAS No. 10081-67-1), a compound commonly used as an antioxidant in various industrial applications.[1] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound presents several hazards that necessitate careful handling and disposal. It is known to cause allergic skin reactions and may have long-lasting harmful effects on aquatic life.[2] Some related chemical structures are also suspected of causing genetic defects.[3] Therefore, this substance must be managed as hazardous waste from the point of use through to final disposal.

Hazard and Precautionary Summary

A summary of the key hazard and precautionary statements associated with this compound is provided below. This information is derived from Globally Harmonized System (GHS) classifications.

Hazard StatementPrecautionary Statement
H317: May cause an allergic skin reaction.[2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P272: Contaminated work clothing should not be allowed out of the workplace.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
H413: May cause long lasting harmful effects to aquatic life.[2]P273: Avoid release to the environment.[2]
H341: Suspected of causing genetic defects (for some related compounds).[3]P201: Obtain special instructions before use.[3] P202: Do not handle until all safety precautions have been read and understood.[3]
H411: Toxic to aquatic life with long lasting effects (for some related compounds).[3]P391: Collect spillage.[3]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials.

1.0 Personal Protective Equipment (PPE)

1.1 Minimum PPE: Before handling the chemical, ensure the following PPE is worn:

  • Safety glasses with side shields or chemical splash goggles.
  • Chemical-resistant gloves (e.g., nitrile).
  • Laboratory coat.

1.2 Enhanced PPE: For activities with a higher risk of exposure (e.g., cleaning up spills), supplement with:

  • Face shield.
  • Protective clothing that covers all exposed skin.

2.0 Waste Segregation and Collection

2.1 Solid Waste:

  • Collect pure this compound, contaminated solids (e.g., weighing paper, paper towels), and contaminated PPE in a designated, leak-proof, and clearly labeled hazardous waste container.
  • The container label must include:
  • The words "Hazardous Waste."
  • The full chemical name: "this compound."
  • The associated hazards (e.g., "Skin Sensitizer," "Environmental Hazard").

2.2 Liquid Waste:

  • As this compound is practically insoluble in water, avoid aqueous solutions.[4]
  • If dissolved in a solvent, collect the solution in a designated, sealed, and labeled hazardous waste container for flammable liquids.
  • Do not pour any solution containing this chemical down the drain.[3]

3.0 Spill Management

3.1 Containment: In the event of a spill, immediately contain the area to prevent further spread. For larger spills, use dikes or absorbents to prevent entry into sewer systems or water bodies.[5]

3.2 Cleanup:

  • For solid spills, carefully sweep or scoop the material to minimize dust generation.
  • Place the collected material into the designated hazardous waste container.[5]
  • Clean the spill area with an appropriate solvent and absorbent material. All cleanup materials must be disposed of as hazardous waste.

4.0 Final Disposal

4.1 Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

4.2 Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

4.3 Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations. The final disposal must be carried out at an approved waste disposal plant.[3][6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_paths Disposal Procedures cluster_final Final Steps start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents) waste_type->liquid_waste Liquid spill Spill or Decontamination waste_type->spill Spill collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Solvent Waste Container liquid_waste->collect_liquid contain_spill Contain Spill spill->contain_spill store Store Sealed Container in Designated Waste Area collect_solid->store collect_liquid->store cleanup_spill Clean with Absorbents contain_spill->cleanup_spill collect_spill_waste Collect Cleanup Debris as Hazardous Waste cleanup_spill->collect_spill_waste collect_spill_waste->collect_solid contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Waste Transferred to Approved Disposal Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bis[4-(2-phenyl-2-propyl)phenyl]amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling, use, and disposal of Bis[4-(2-phenyl-2-propyl)phenyl]amine is critical for protecting laboratory personnel and ensuring operational integrity. This document provides detailed procedural information, personal protective equipment (PPE) recommendations, and emergency protocols tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help foster a culture of safety and build trust in laboratory operations.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a chemical that may cause an allergic skin reaction and is harmful to aquatic life.[1] Therefore, strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes, dust, and vapors that can cause eye irritation or injury.
Skin Protection Nitrile or neoprene gloves. A lab coat or chemical-resistant apron should be worn.Prevents skin contact, which can lead to allergic reactions.[1] Nitrile and neoprene are recommended for their resistance to a broad range of chemicals, including aromatic amines.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved air-purifying respirator with organic vapor cartridges and N95 or P100 particulate pre-filters is recommended.Protects against inhalation of harmful dust or vapors.[2][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent accidental exposure and environmental contamination.

Engineering Controls and Work Practices:
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[4] If heating the substance, ensure adequate ventilation to manage any vapors.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.

  • Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental harm and comply with regulations.

  • Waste Segregation: Amine waste should be segregated from other waste streams, particularly acidic compounds, to avoid hazardous reactions.[1]

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1] Do not pour down the drain or dispose of in regular trash.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a swift and organized response is critical to contain the material and protect personnel. The following diagram outlines the logical workflow for handling a chemical spill.

Spill_Response cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain the Spill with Absorbent Material Ventilate->Contain Collect Collect Absorbed Material into a Labeled, Sealed Container Contain->Collect Clean Clean the Spill Area with a Suitable Solvent Collect->Clean Dispose Dispose of Waste as Hazardous Material Clean->Dispose

Caption: Logical workflow for handling a chemical spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.